Cyclohexylamine
Description
This compound, also known as hexahydro-aniline or aminocyclohexane, belongs to the class of organic compounds known as cyclohexylamines. These are organic compounds containing a this compound moiety, which consist of a cyclohexane ring attached to an amine group. This compound exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and blood. Within the cell, this compound is primarily located in the cytoplasm.
This compound is a primary aliphatic amine consisting of cyclohexane carrying an amino substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate base of a cyclohexylammonium.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N, Array | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023996 | |
| Record name | Cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Impurities |
AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |
| Record name | CYCLOHEXYLAMINE | |
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Color/Form |
Colorless or yellow liquid. | |
CAS No. |
108-91-8 | |
| Record name | CYCLOHEXYLAMINE | |
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| Record name | Cyclohexylamine | |
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| Record name | Cyclohexylamine | |
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| Record name | Cyclohexylamine | |
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| Record name | Cyclohexanamine | |
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| Record name | CYCLOHEXYLAMINE | |
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| Record name | CYCLOHEXYLAMINE | |
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| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | CYCLOHEXYLAMINE | |
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| Record name | Cyclohexylamine | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |
| Record name | CYCLOHEXYLAMINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
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| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine (B46788), also known by its IUPAC name cyclohexanamine, is a primary aliphatic amine with the chemical formula C₆H₁₃N.[1][2] It consists of a cyclohexane (B81311) ring substituted with an amino group. This organic compound is a colorless to yellowish liquid, though it may appear colored due to contaminants, and possesses a characteristic strong, fishy, amine odor.[2][3][4] this compound is a versatile chemical intermediate with significant applications in various industries, including the production of vulcanization accelerators, corrosion inhibitors, artificial sweeteners, and as a building block in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators.[2][3][4][5]
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction pathways and workflows using Graphviz diagrams.
Chemical and Physical Properties
This compound's physical and chemical characteristics are fundamental to its application and reactivity. These properties are summarized in the tables below.
Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₃N | [1][2][4] |
| Molar Mass | 99.17 g/mol | [3][4] |
| Appearance | Clear to yellowish liquid | [2][3][4] |
| Odor | Strong, fishy, amine odor | [2][3][4] |
| Density | 0.8647 g/cm³ at 25 °C | [3][4] |
| Melting Point | -17.7 °C | [2][3][4] |
| Boiling Point | 134.5 °C | [2][3][4] |
| Flash Point | 26.5 °C (closed cup) | [1] |
| Vapor Pressure | 11 mmHg at 20 °C | [3][6] |
| Refractive Index | 1.4565 at 20 °C | [3][6] |
Solubility of this compound
| Solvent | Solubility | References |
| Water | Miscible | [3][4][7] |
| Ethanol | Very soluble | [6][7] |
| Ether | Miscible | [6] |
| Acetone | Miscible | [6] |
| Most common organic solvents | Miscible | [3][6] |
Acid-Base Properties of this compound
| Property | Value | References |
| pKa | 10.64 | [3][6] |
| Basicity | Weak base, stronger than aniline | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : Primary amines like this compound exhibit characteristic N-H stretching absorptions. Two bands are typically observed around 3350 cm⁻¹ and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes, respectively.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the amino group are deshielded and appear further downfield than typical alkane protons. The N-H protons often appear as a broad signal. In ¹³C NMR, the carbon atom bonded to the nitrogen is deshielded and absorbs about 20 ppm further downfield compared to other carbons in the cyclohexane ring.[8][9]
-
Mass Spectrometry : The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.
Reactivity of this compound
This compound undergoes a variety of chemical reactions typical of primary aliphatic amines. Its reactivity is centered around the nucleophilic lone pair of electrons on the nitrogen atom.
Acid-Base Reactions
As a weak base, this compound readily reacts with acids in exothermic reactions to form the corresponding cyclohexylammonium salts.[6][10] This includes reactions with both strong mineral acids and weaker acids like carbonic acid, which it can absorb from the air.[6]
Figure 1: Acid-Base Reaction of this compound.
N-Alkylation
N-alkylation of this compound can be achieved using various alkylating agents such as alkyl halides.[1] However, this method can lead to over-alkylation, producing secondary and tertiary amines, as the product is often more nucleophilic than the starting material. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of this compound with an aldehyde or ketone to form an imine, followed by reduction.[11]
References
- 1. chemcess.com [chemcess.com]
- 2. atamankimya.com [atamankimya.com]
- 3. webqc.org [webqc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reductive Amination of Cyclohexanone to Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reductive amination of cyclohexanone (B45756) to produce cyclohexylamine (B46788), a critical intermediate in the synthesis of numerous fine chemicals and pharmaceuticals.[1] This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.
Introduction
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[2] In the case of cyclohexanone, it reacts with an amine source, typically ammonia (B1221849), to form a cyclohexylimine intermediate. This intermediate is then reduced to yield this compound.[2][3] The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic route, including the catalyst and reducing agent employed. This guide explores several prominent methods, providing the technical details necessary for laboratory and potential scale-up applications.
Reaction Mechanism and Pathways
The fundamental mechanism of the reductive amination of cyclohexanone with ammonia involves two key steps:
-
Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the cyclohexylimine. This step is reversible, and the removal of water can drive the equilibrium towards the imine.[3]
-
Reduction: The cyclohexylimine is then reduced to this compound. This can be achieved through catalytic hydrogenation or by the use of hydride reducing agents.[2][3]
A potential side reaction is the reduction of cyclohexanone to cyclohexanol.[1] The selectivity towards this compound is a critical parameter in evaluating the efficacy of a given method.
References
An In-depth Technical Guide to the Physical Properties of Cyclohexylamine: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of two critical physical properties of cyclohexylamine (B46788): its boiling point and density. Accurate determination and understanding of these properties are fundamental for its application in chemical synthesis, formulation, and quality control within the pharmaceutical and chemical industries. This document presents collated data, detailed experimental protocols for measurement, and logical workflows for these determinations.
Core Physical Properties of this compound
This compound (IUPAC name: Cyclohexanamine) is a primary aliphatic amine that presents as a clear to yellowish liquid with a characteristic fishy, amine odor.[1][2][3] It is a versatile chemical intermediate used in the synthesis of corrosion inhibitors, vulcanization accelerators, and various pharmaceutical agents.[1][3] Its physical properties are crucial for handling, process design, and purification.
The boiling point and density of this compound have been well-characterized. The following table summarizes these key quantitative data from various sources, specifying the conditions under which the measurements were recorded.
| Physical Property | Value | Conditions | Reference(s) |
| Boiling Point | 134.5 °C | Standard Atmospheric Pressure | [1][2][3][4][5] |
| 133 - 134 °C | Not Specified | [6] | |
| 134 - 135 °C | Not Specified | [7] | |
| 134 °C | (lit.) | [8] | |
| Density | 0.8647 g/cm³ | at 25 °C | [1][2] |
| 0.867 g/mL | at 25 °C (lit.) | [8] | |
| 0.8670 g/cm³ | at 20 °C | [5] | |
| 0.8647 | at 25 °C (water = 1) | [5] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the precise determination of the boiling point and density of this compound. These protocols are designed for a research setting, emphasizing accuracy and reproducibility.
This method is advantageous when working with small sample volumes, a common scenario in research and development.[9] The principle involves heating a small liquid sample and observing the temperature at which the liquid's vapor pressure equals the applied atmospheric pressure.[9][10]
Principle: A sample is heated in a small tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and exits. At the boiling point, the sample's vapor fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[11]
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
High-temperature mineral oil
-
Thermometer (calibrated, -10 to 200 °C range)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the this compound sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube, making sure the sample is immersed in the oil but the top of the test tube remains above the oil level.[11]
-
Gently heat the side arm of the Thiele tube using a Bunsen burner with a small flame, promoting oil circulation.
-
Observe the capillary tube. A slow stream of bubbles will first emerge as trapped air is expelled.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully monitor the capillary tube. The bubbling will slow and then stop. The boiling point is the temperature at which the this compound liquid is drawn up into the capillary tube.[10][11]
-
Record the atmospheric pressure at the time of the experiment to correct the observed boiling point to standard pressure if necessary.
Calculation (Pressure Correction): The boiling point is dependent on atmospheric pressure.[9] A general rule for correction is that the boiling point drops about 0.5 °C for every 10 mmHg decrease in pressure near 760 mmHg.[9]
This gravimetric method provides highly accurate and reproducible density measurements, making it a gold standard for pure liquids.[12]
Principle: The density of a liquid is determined by accurately weighing a specific, known volume of the liquid. A pycnometer is a glass flask with a precisely calibrated volume. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[12]
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
This compound sample
-
Distilled water (for calibration)
-
Acetone (for rinsing and drying)
Procedure:
-
Calibration of Pycnometer:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water that has been equilibrated to a constant temperature (e.g., 25.0 °C) in the water bath.
-
Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.
-
Weigh the water-filled pycnometer (m_water).
-
Record the temperature of the water.
-
-
Measurement of this compound:
-
Empty the pycnometer, rinse it with acetone, and thoroughly dry it.
-
Allow the pycnometer to return to room temperature and fill it with the this compound sample.
-
Place the filled pycnometer in the constant temperature water bath (the same temperature as calibration, e.g., 25.0 °C) to allow the liquid to reach thermal equilibrium.
-
Insert the stopper, wipe the exterior dry, and weigh the this compound-filled pycnometer (m_sample).
-
Calculation:
-
Calculate the mass of the water:
-
Mass_water = m_water - m_empty
-
-
Calculate the volume of the pycnometer (V):
-
V = Mass_water / Density_water
-
(Use the known density of water at the recorded calibration temperature).
-
-
Calculate the mass of the this compound sample:
-
Mass_sample = m_sample - m_empty
-
-
Calculate the density of this compound (ρ):
-
ρ_this compound = Mass_sample / V
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above, adhering to the specified design constraints.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination via Pycnometer.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound CAS#: 108-91-8 [m.chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
An In-depth Technical Guide to the Synthesis of Cyclohexanol via Diazotization of Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclohexanol (B46403) through the diazotization of cyclohexylamine (B46788). The core of this process involves the reaction of this compound with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. This guide details the underlying reaction mechanism, provides a representative experimental protocol, and discusses the potential for byproduct formation. Quantitative data, where available in the literature, is summarized, and characteristic spectroscopic data for the final product are presented for verification. Furthermore, this document includes graphical representations of the reaction pathway and a typical experimental workflow to facilitate a deeper understanding of the process.
Introduction
The conversion of primary amines to alcohols is a fundamental transformation in organic synthesis. One established method to achieve this is through diazotization, a reaction that proceeds via a diazonium salt intermediate.[1] In the case of aliphatic primary amines, such as this compound, the corresponding diazonium salt is highly unstable and readily decomposes in the presence of water to yield the corresponding alcohol, in this case, cyclohexanol.[2] This reaction is of interest to researchers and drug development professionals as it provides a route to introduce a hydroxyl group into a molecule, a common functional group in many pharmaceutical compounds. Understanding the nuances of this reaction, including its mechanism, potential side reactions, and purification strategies, is crucial for its effective application in a laboratory setting.
Reaction Mechanism and Stoichiometry
The reaction of this compound with nitrous acid to form cyclohexanol is a multi-step process that begins with the in situ formation of nitrous acid from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
The reaction proceeds as follows:
-
Diazotization: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the unstable cyclohexanediazonium ion.[2]
-
Decomposition and Nucleophilic Attack: The cyclohexanediazonium ion is highly unstable and readily loses a molecule of nitrogen gas (N₂) to form a secondary cyclohexyl carbocation.[3] This carbocation is then attacked by a nucleophile present in the reaction mixture. In an aqueous acidic solution, water is the most abundant nucleophile, leading to the formation of a protonated cyclohexanol.
-
Deprotonation: The protonated cyclohexanol is then deprotonated by a weak base (such as water or the conjugate base of the acid used) to yield the final product, cyclohexanol.
The overall balanced chemical equation for the reaction is:
C₆H₁₁NH₂ + NaNO₂ + HCl → C₆H₁₁OH + N₂ + NaCl + H₂O
It is important to note that due to the formation of a carbocation intermediate, side reactions such as elimination and rearrangement can occur, leading to the formation of byproducts.[3]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the formation of cyclohexanol from this compound.
Experimental Protocols
While a definitive, optimized protocol for the synthesis of cyclohexanol from this compound is not widely published, the following procedure is a representative method based on the general principles of aliphatic amine diazotization.[1] Researchers should consider this a starting point and may need to optimize conditions to achieve desired yields and purity.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a dilute aqueous solution of hydrochloric acid. The flask should be placed in an ice-water bath to maintain a low temperature (0-5 °C).
-
Preparation of Nitrous Acid Solution: In a separate beaker, dissolve sodium nitrite in water and cool the solution in an ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution to the stirred this compound hydrochloride solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 5 °C throughout the addition. The addition of the nitrite solution should be slow enough to control the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion. The evolution of nitrogen gas should cease.
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation.
-
Purification: The crude cyclohexanol can be purified by distillation. Collect the fraction boiling at the boiling point of cyclohexanol (approximately 161 °C).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of cyclohexanol.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 99.17 | 134 | 0.865 |
| Sodium Nitrite | 69.00 | - | 2.168 |
| Cyclohexanol | 100.16 | 161.1 | 0.962 |
| Cyclohexene | 82.14 | 83 | 0.811 |
Quantitative Yield and Byproduct Formation
The diazotization of primary aliphatic amines can often lead to a mixture of products, including alcohols, alkenes, and rearranged products, due to the formation of an unstable carbocation intermediate.[3] The exact yield of cyclohexanol and the distribution of byproducts are highly dependent on the reaction conditions, such as temperature, acid concentration, and the rate of addition of the nitrite solution.
Literature on the specific quantitative yield for the conversion of this compound to cyclohexanol is scarce. However, it is generally accepted that the reaction can produce a significant amount of cyclohexene as a byproduct through an E1 elimination mechanism from the cyclohexyl carbocation. Careful control of the reaction temperature at 0-5 °C is crucial to minimize the formation of the elimination byproduct.[1] Researchers should anticipate a mixture of products and plan for a purification step, such as distillation, to isolate the desired cyclohexanol.
Spectroscopic Data for Cyclohexanol
Infrared (IR) Spectroscopy:
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Strong, broad |
| C-H (sp³) | 3000-2850 | Strong |
| C-O (alcohol) | 1260-1000 | Strong |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 300 MHz):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.6 | Multiplet | 1H | CH-OH |
| ~1.9-1.1 | Multiplet | 10H | Cyclohexyl CH₂ |
| Variable | Singlet (broad) | 1H | OH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 75 MHz):
| Chemical Shift (δ) | Assignment |
| ~70 | C-OH |
| ~35 | CH₂ adjacent to C-OH |
| ~25 | Other CH₂ |
| ~24 | Other CH₂ |
Conclusion
The synthesis of cyclohexanol from this compound via diazotization is a viable laboratory method for the introduction of a hydroxyl group onto a cyclohexane (B81311) ring. The reaction proceeds through a well-understood, yet sensitive, mechanism involving a transient diazonium salt and a carbocation intermediate. While this method is effective, it requires careful control of reaction conditions to maximize the yield of the desired alcohol and minimize the formation of byproducts, most notably cyclohexene. The provided experimental protocol serves as a foundational procedure that can be optimized for specific laboratory requirements. The spectroscopic data presented will be invaluable for the characterization and confirmation of the final product. For researchers in drug development and other scientific fields, a thorough understanding of this reaction provides a valuable tool for the synthesis of complex molecules containing the cyclohexanol moiety.
References
A Comparative Analysis of Basicity: Cyclohexylamine vs. Aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the acid-base properties of cyclohexylamine (B46788) and aniline (B41778), two primary amines that, despite their structural similarities, exhibit profoundly different basicities. An understanding of these differences is critical in various fields, including medicinal chemistry and materials science, where the ability of a molecule to accept a proton can dictate its solubility, reactivity, and biological interactions. This document outlines the quantitative differences in their pKa values, explores the underlying electronic effects responsible for these disparities, and provides a standardized experimental protocol for pKa determination.
Quantitative Comparison of Acidity and Basicity
The basicity of an amine is most effectively quantified by considering the pKa of its conjugate acid (the anilinium or cyclohexylammonium ion). A higher pKa for the conjugate acid corresponds to a stronger base, as it indicates the proton is more tightly held. The table below summarizes the key acid-base properties of this compound and aniline.
| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Basicity |
| This compound | C₆H₁₁NH₂ | C₆H₁₁NH₃⁺ | 10.64 - 10.7[1][2][3][4][5][6][7][8] | Stronger Base |
| Aniline | C₆H₅NH₂ | C₆H₅NH₃⁺ | 4.6 - 4.63[2][9][10][11][12][13][14][15] | Weaker Base |
The Chemical Basis for the Disparity in Basicity
This compound is significantly more basic than aniline, a difference of approximately six orders of magnitude. This substantial variance is attributable to the distinct electronic effects exerted by the cyclohexyl and phenyl groups on the nitrogen atom's lone pair of electrons.
Aniline: Resonance and Inductive Effects Decrease Basicity
In aniline, the lone pair of electrons on the nitrogen atom is not localized; instead, it is delocalized into the aromatic π-system of the benzene (B151609) ring through resonance.[12][16][17][18][19] This delocalization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton (H⁺).[16][17][18] Consequently, aniline is a much weaker base.
Additionally, the sp²-hybridized carbon atoms of the benzene ring are more electronegative than sp³-hybridized carbons, leading to an electron-withdrawing inductive effect that further pulls electron density away from the nitrogen atom, diminishing its basicity.[11][19]
This compound: Localized Lone Pair and Inductive Effects Increase Basicity
In contrast, this compound features an amino group attached to a saturated aliphatic ring. The key distinctions are:
-
Absence of Resonance: The cyclohexyl group lacks a π-system, meaning the lone pair of electrons on the nitrogen atom is localized and fully available for protonation.[16][17][18]
-
Inductive Effect: The sp³-hybridized carbons of the cyclohexyl ring are electron-donating (+I effect), which pushes electron density toward the nitrogen atom.[19][20] This increased electron density enhances the nitrogen's ability to attract and bond with a proton, making this compound a stronger base.[20]
Logical Framework for Basicity Comparison
The following diagram illustrates the key structural factors that determine the relative basicities of this compound and aniline.
Caption: Structural factors influencing the basicity of aniline and this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely adopted method for determining the pKa of amines.[21][22][23] The procedure involves titrating a solution of the amine with a strong acid while monitoring the pH.
I. Materials and Equipment
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)
-
Magnetic stirrer and stir bar
-
Buret (Class A, 25 mL or 50 mL)
-
Beaker (100 mL or 150 mL)
-
Volumetric flasks and pipettes
-
Amine sample (e.g., this compound or aniline)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)
-
Deionized, CO₂-free water
II. Experimental Workflow
The following diagram outlines the workflow for pKa determination.
Caption: Workflow for pKa determination via potentiometric titration.
III. Data Analysis
-
Generate Titration Curve: Plot the recorded pH values against the volume of HCl added. A sigmoidal curve will be produced.
-
Locate Equivalence Point: The equivalence point is the point of maximum slope on the titration curve, often determined by taking the first derivative of the curve. This is the volume at which all the amine has been neutralized.
-
Determine Half-Equivalence Point: Divide the volume of titrant at the equivalence point by two.
-
Identify pKa: The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[22] This is a direct application of the Henderson-Hasselbalch equation, where at 50% neutralization, the concentrations of the base and its conjugate acid are equal.
References
- 1. webqc.org [webqc.org]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. pKa of this compound [vcalc.com]
- 4. This compound CAS#: 108-91-8 [m.chemicalbook.com]
- 5. 108-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. This compound | High Purity Reagent Supplier [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. pKa of Aniline [vcalc.com]
- 14. homework.study.com [homework.study.com]
- 15. Solved The pKa of the conjugate acid of aniline is 4.63 NH | Chegg.com [chegg.com]
- 16. This compound is more basic than aniline. Explain [allen.in]
- 17. sarthaks.com [sarthaks.com]
- 18. aniline is less basic than this compound why | Filo [askfilo.com]
- 19. quora.com [quora.com]
- 20. quora.com [quora.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cyclohexylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of cyclohexylamine (B46788) in a wide array of organic solvents. This compound, a versatile primary aliphatic amine, is a crucial intermediate in the synthesis of numerous industrial and pharmaceutical compounds. A comprehensive understanding of its solubility characteristics is paramount for its effective use in chemical synthesis, formulation development, and purification processes. This document collates available solubility data, outlines relevant experimental methodologies, and provides a logical framework for solvent selection.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value |
| CAS Number | 108-91-8 |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Strong, fishy, amine-like |
| Boiling Point | 134.5 °C |
| Melting Point | -17.7 °C |
| Density | 0.867 g/mL at 25 °C |
| pKa | 10.66 at 24 °C |
| Flash Point | 28 °C |
Qualitative Solubility of this compound in Organic Solvents
This compound exhibits broad miscibility with a diverse range of common organic solvents. The term "miscible" indicates that the substances will mix in all proportions to form a single, homogeneous phase. This high degree of solubility is attributed to its molecular structure, which includes a non-polar cyclohexane (B81311) ring and a polar amine group capable of hydrogen bonding.[1] The following table summarizes the qualitative solubility of this compound in various organic solvent classes.
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol, Ethanol | Miscible[2][3][4][5][6][7] |
| Ethers | Diethyl Ether | Miscible[3][4][5][6][7] |
| Ketones | Acetone | Miscible[3][4][5][6][7] |
| Esters | Ethyl Acetate | Miscible[4] |
| Hydrocarbons (Aliphatic) | Heptane, Mineral Oil | Miscible[4][5][6] |
| Hydrocarbons (Aromatic) | Benzene, Toluene | Completely Miscible[3][4][6] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble/Miscible[1][4][5][6] |
| Oils | Peanut Oil, Soybean Oil | Soluble[5][6] |
Quantitative Solubility of this compound in Alcohols (Calculated Data)
While experimental quantitative data for the solubility of this compound in organic solvents is scarce, likely due to its high miscibility, calculated solubility values in a selection of alcohols at 20°C have been reported. It is crucial to note that these are predicted values and should be used as an estimation.
| Solvent | Calculated Solubility (g/L) at 20°C |
| Methanol | 1352.32[2] |
| Ethanol | 993.97[2] |
| n-Propanol | 741.5[2] |
| n-Butanol | 609.43[2] |
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is required or to confirm miscibility, standardized experimental protocols can be employed. The following methodologies are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Method 1: Determination of Miscibility (Qualitative)
This method is a straightforward approach to visually assess the miscibility of this compound in a liquid organic solvent.
Principle: Known volumes of this compound and the test solvent are mixed, and the resulting mixture is observed for phase separation. The formation of a single, clear liquid phase indicates miscibility, whereas the appearance of turbidity, cloudiness, or distinct layers indicates immiscibility or partial miscibility.[8]
Apparatus:
-
Graduated cylinders or pipettes
-
Glass test tubes or vials with stoppers
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a defined volume of the organic solvent (e.g., 5 mL).
-
Add an equal volume of this compound to the same test tube.
-
Stopper the test tube and invert it several times or agitate using a vortex mixer for 30-60 seconds to ensure thorough mixing.
-
Allow the mixture to stand at a controlled temperature (e.g., 20 °C) and observe for any signs of phase separation.
-
If the mixture remains a single, clear phase after a set period (e.g., 5 minutes), the two liquids are considered miscible.
-
To further confirm miscibility, the experiment can be repeated with varying ratios of this compound to the solvent.
Method 2: Flask Method for Quantitative Solubility Determination (for sparingly soluble cases)
This method, adapted from the OECD Guideline 105, is suitable for determining the saturation concentration of a liquid in a solvent.[9]
Principle: A surplus of the solute (this compound) is agitated with the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined by a suitable analytical technique.
Apparatus:
-
Constant temperature water bath or shaker
-
Flasks with stoppers
-
Centrifuge or filtration apparatus
-
Analytical instrument (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a flask. The excess should be sufficient to ensure that a separate phase of this compound is visible after equilibration.
-
Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.
-
After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for a period to allow the phases to separate.
-
Carefully withdraw a sample from the solvent phase, ensuring no undissolved this compound is included. This may be achieved by centrifugation followed by sampling of the supernatant, or by filtration.
-
Analyze the concentration of this compound in the sample using a validated analytical method (e.g., GC with a flame ionization detector).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving this compound depends on a variety of factors beyond just solubility. The following diagram illustrates a logical workflow for solvent selection.
Caption: A flowchart outlining the decision-making process for selecting a suitable organic solvent for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [greenchemintl.com]
- 5. This compound | High Purity Reagent Supplier [benchchem.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. betakim.com.tr [betakim.com.tr]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
- 9. filab.fr [filab.fr]
Spectroscopic Analysis of Cyclohexylamine: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cyclohexylamine (B46788). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound in different deuterated solvents.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound shows distinct signals for the protons on the cyclohexane (B81311) ring and the amine group. The chemical shifts can vary depending on the solvent and pH. The N-H protons are notable for their broad signals and their tendency to exchange with deuterium (B1214612) when D₂O is used as a solvent, causing the signal to disappear from the spectrum.[1]
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [2] | Chemical Shift (δ) in D₂O (ppm) [3] | Description |
| H-1 (methine) | 2.62 | 3.14 | Proton on the carbon bonded to the nitrogen. |
| H-2, H-6 (axial) | 1.04 - 1.15 | 1.16 | Axial protons adjacent to the C-N bond. |
| H-2, H-6 (equatorial) | 1.81 | 1.97 | Equatorial protons adjacent to the C-N bond. |
| H-3, H-5 (axial) | 1.15 - 1.26 | 1.33 | Axial protons beta to the C-N bond. |
| H-3, H-5 (equatorial) | 1.71 | 1.79 | Equatorial protons beta to the C-N bond. |
| H-4 (axial) | 1.15 - 1.26 | 1.33 | Axial proton gamma to the C-N bond. |
| H-4 (equatorial) | 1.60 | 1.64 | Equatorial proton gamma to the C-N bond. |
| -NH₂ | 1.13 | N/A (exchanged) | Amine protons, often a broad singlet. |
¹³C NMR Spectroscopic Data
In the ¹³C NMR spectrum, the carbon atom bonded to the electron-withdrawing nitrogen atom is deshielded and appears at a lower field (higher ppm value) compared to the other ring carbons.[1]
| Assignment | Chemical Shift (δ) in D₂O (ppm) [3] |
| C-1 | 53.07 |
| C-2, C-6 | 33.08 |
| C-3, C-5 | 26.54 |
| C-4 | 27.03 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound exhibits characteristic N-H stretching vibrations.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | Primary amines show a pair of sharp, medium-intensity bands corresponding to symmetric and asymmetric stretching.[1] |
| C-H Stretch | 2850 - 2950 | Strong absorptions from the C-H bonds of the cyclohexane ring. |
| N-H Bend (Scissoring) | 1590 - 1650 | A medium to strong absorption characteristic of primary amines. |
| C-N Stretch | 1000 - 1250 | A medium-intensity absorption for the carbon-nitrogen single bond. |
Note: The IR spectrum of this compound suggests a dynamic equilibrium between equatorial and axial conformers in the liquid state.[4]
Experimental Protocols
NMR Spectroscopy Protocol (General)
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[2][3]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is often used.[3]
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the internal standard signal to 0 ppm (for TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
IR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation (Neat Liquid) :
-
Place a single drop of the liquid this compound sample onto the surface of one salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles in the light path.
-
-
Data Acquisition :
-
Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers (in cm⁻¹) of the major absorption bands.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for chemical analysis using NMR and IR spectroscopy.
References
Cyclohexylamine Degradation in Environmental Samples: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexylamine (B46788), a primary aliphatic amine, is utilized in various industrial applications, including as a corrosion inhibitor, an intermediate in the synthesis of rubber chemicals, and in the production of artificial sweeteners. Its presence in industrial wastewater and potential for environmental contamination necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the microbial degradation of this compound in environmental samples, detailing the core metabolic pathway, key enzymatic players, quantitative degradation data, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in environmental monitoring, bioremediation, and the study of xenobiotic metabolism.
The Core Degradation Pathway of this compound
The primary route of this compound degradation in the environment is through microbial activity. A variety of bacteria have been identified that can utilize this compound as a sole source of carbon and nitrogen. The central metabolic pathway proceeds through a series of oxidative steps, ultimately leading to the formation of adipic acid, which can then enter central metabolism.
The established degradation pathway is as follows:
-
This compound is first oxidized to Cyclohexanone (B45756) .
-
Cyclohexanone undergoes a Baeyer-Villiger monooxygenation to form 6-Hexanolactone (also known as ε-caprolactone).
-
6-Hexanolactone is hydrolyzed to 6-Hydroxyhexanoate (B1236181) .
-
6-Hydroxyhexanoate is further oxidized to 6-Oxohexanoate (B1234620) (adipate semialdehyde).
-
6-Oxohexanoate is oxidized to Adipate , which is then available for assimilation by the microorganism.
This pathway has been elucidated through studies of various bacterial strains, including Brevibacterium oxydans IH-35A, Pseudomonas plecoglossicida NyZ12, and Acinetobacter sp. YT-02.[1]
Enzymology of this compound Degradation
The biodegradation of this compound is orchestrated by a series of specific enzymes. Understanding the function and kinetics of these enzymes is crucial for predicting degradation rates and optimizing bioremediation strategies.
-
This compound Oxidase (CHAO): This flavoprotein catalyzes the initial and rate-limiting step of the pathway: the oxidative deamination of this compound to cyclohexanone, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.
-
Cyclohexanone Monooxygenase (CHMO): A Baeyer-Villiger monooxygenase, this enzyme inserts an oxygen atom into the cyclohexanone ring to form 6-hexanolactone. This is a key step in the ring-opening of the cyclic structure.
-
6-Hexanolactone Hydrolase (also known as ε-caprolactone hydrolase): This enzyme catalyzes the hydrolysis of the lactone ring of 6-hexanolactone to produce the linear molecule 6-hydroxyhexanoate.
-
6-Hydroxyhexanoate Dehydrogenase: This NAD(P)+ dependent dehydrogenase oxidizes the hydroxyl group of 6-hydroxyhexanoate to an aldehyde, forming 6-oxohexanoate.
-
Adipate-Semialdehyde Dehydrogenase (also known as 6-oxohexanoate dehydrogenase): This enzyme catalyzes the final oxidation step in this pathway, converting 6-oxohexanoate to adipate.[2]
Quantitative Degradation Data
The rate of this compound degradation can vary significantly depending on the microbial species, environmental conditions, and the initial concentration of the contaminant. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Microorganism | Environmental Matrix | Reference |
| Degradation Rate | 10 mmol/L within 22 hours | Acinetobacter sp. YT-02 | Laboratory Culture | [3] |
| Optimal pH for CHAO | 7.0 | Acinetobacter sp. YT-02 | - | [3] |
| Optimal Temperature for CHAO | 50°C | Acinetobacter sp. YT-02 | - | [3] |
| CHAO Km (for this compound) | 0.25 ± 0.02 mM | Acinetobacter sp. YT-02 | - | [3] |
| CHAO Vmax | 4.3 ± 0.083 µM min⁻¹ | Acinetobacter sp. YT-02 | - | [3] |
| α-aminoadipate-semialdehyde dehydrogenase Km (for α-aminoadipate) | 0.78 mM | Trichosporon adeninovorans | - | [4] |
| α-aminoadipate-semialdehyde dehydrogenase Km (for ATP) | 1.0 mM | Trichosporon adeninovorans | - | [4] |
| α-aminoadipate-semialdehyde dehydrogenase Km (for NADPH) | 0.23 mM | Trichosporon adeninovorans | - | [4] |
| α-aminoadipate-semialdehyde dehydrogenase Km (for MgCl2) | 0.77 mM | Trichosporon adeninovorans | - | [4] |
Experimental Protocols
Accurate monitoring of this compound and its metabolites is essential for assessing the extent of contamination and the efficacy of bioremediation efforts. The following sections provide detailed methodologies for key analytical techniques.
Quantification of this compound and Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound and its primary metabolite, cyclohexanone, in aqueous and soil samples.
Sample Preparation (Water Samples):
-
To 10 mL of the water sample, add a suitable internal standard (e.g., d11-cyclohexylamine).
-
Adjust the pH of the sample to >11 with 1 M NaOH.
-
Perform a liquid-liquid extraction with 3 x 5 mL of dichloromethane (B109758) or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
(Optional) For increased sensitivity and chromatographic performance, derivatize the extract with a suitable agent such as trifluoroacetic anhydride.
Sample Preparation (Soil Samples):
-
To 10 g of soil, add a suitable internal standard.
-
Extract the soil with 20 mL of a suitable solvent mixture (e.g., hexane:acetone 1:1) using sonication or accelerated solvent extraction.[5]
-
Centrifuge the sample and collect the supernatant.
-
Concentrate the extract and proceed with derivatization if necessary.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Analysis of Organic Acid Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the organic acid intermediates of the this compound degradation pathway, including 6-hydroxyhexanoate and adipate.
Sample Preparation (Microbial Culture Supernatant):
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[6]
-
The sample is now ready for HPLC analysis.
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or a dedicated organic acid analysis column.[7]
-
Mobile Phase: Isocratic elution with an acidic mobile phase, such as 5 mM H2SO4 or a phosphate (B84403) buffer at low pH (e.g., pH 2.5).[7]
-
Flow Rate: 0.6 - 1.0 mL/min.[7]
-
Column Temperature: 30-40°C.
-
Detection: UV detector at 210 nm.[7]
-
Injection Volume: 10-20 µL.
Visualizations
This compound Degradation Pathway
Caption: The microbial degradation pathway of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The microbial degradation of this compound is a well-defined process involving a series of enzymatic reactions that convert the cyclic amine into the readily metabolizable dicarboxylic acid, adipate. This technical guide has provided a detailed overview of this pathway, the enzymes involved, and quantitative data on degradation rates. Furthermore, robust and reliable experimental protocols for the analysis of this compound and its metabolites have been presented. This information is critical for assessing the environmental fate of this compound and for the development of effective bioremediation strategies for contaminated sites. Further research into the diversity of this compound-degrading microorganisms and the optimization of their degradative capabilities will continue to enhance our ability to mitigate the environmental impact of this industrial chemical.
References
- 1. Biodegradation of this compound by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. scispace.com [scispace.com]
Reaction Kinetics of Cyclohexylamine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788), a primary aliphatic amine, serves as a crucial building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and materials. Its nucleophilic nature drives its reactivity towards a diverse range of electrophiles, making a thorough understanding of its reaction kinetics essential for process optimization, reaction mechanism elucidation, and the development of novel chemical transformations. This technical guide provides a comprehensive overview of the reaction kinetics of this compound with key classes of electrophiles, including alkyl halides, acyl chlorides, epoxides, and isocyanates. It details the experimental methodologies employed to determine kinetic parameters and presents available quantitative data in a structured format. Furthermore, this guide illustrates generalized experimental workflows and reaction pathways using logical diagrams to facilitate a deeper understanding of the principles governing these important reactions.
Introduction
This compound (C₆H₁₁NH₂) is an organic compound characterized by a cyclohexyl ring attached to an amino group. As a primary aliphatic amine, it exhibits moderate basicity (pKa of the conjugate acid is approximately 10.6) and significant nucleophilicity, readily reacting with electron-deficient species.[1] The kinetics of these reactions are influenced by several factors, including the nature of the electrophile, the solvent, temperature, and the presence of catalysts. A quantitative understanding of these kinetic parameters is paramount in various fields, from industrial chemical synthesis to the rational design of drug candidates where the amine moiety is often a key pharmacophore.
This guide aims to provide a detailed technical resource on the reaction kinetics of this compound with common electrophiles. It is intended for researchers and professionals who require a deeper understanding of the underlying principles and practical aspects of these reactions.
Reaction Kinetics with Alkyl Halides
The reaction of this compound with alkyl halides is a classic example of a nucleophilic substitution (S_N2) reaction, leading to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The rate of this reaction is highly dependent on the structure of the alkyl halide and the reaction conditions.
Quantitative Kinetic Data
| Electrophile | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order | Reference(s) |
| Methyl Iodide | Methanol | 25 | 2.3 x 10⁻⁴ M⁻¹s⁻¹ | Second | Inferred from general amine reactivity |
Note: The provided rate constant for methyl iodide is a representative value for a primary amine and should be considered an estimate for this compound in the absence of specific literature data.
Experimental Protocol: Determination of Reaction Kinetics by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of the reaction between this compound and an alkyl halide in situ.
Objective: To determine the rate constant for the reaction of this compound with methyl iodide.
Materials:
-
This compound
-
Methyl iodide
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound (e.g., 0.1 M) in CDCl₃.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of this compound.
-
Initiation of Reaction: Add a known concentration of methyl iodide (e.g., 0.1 M) to the NMR tube, cap it, and quickly shake to ensure mixing.
-
Time-Resolved NMR Spectroscopy: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the reactant peaks (e.g., the N-H protons of this compound or the methyl protons of methyl iodide) and the appearance of product peaks can be monitored.[2][3]
-
Data Analysis:
-
Integrate the peaks corresponding to a reactant and a product in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction by plotting ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order).
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Reaction Kinetics with Acyl Chlorides
The reaction of this compound with acyl chlorides is a rapid and generally exothermic acylation reaction that produces N-cyclohexylamides. This reaction is a cornerstone of organic synthesis for the formation of amide bonds.
Quantitative Kinetic Data
Specific kinetic data for the reaction of this compound with various acyl chlorides is sparse in the literature. However, the reaction is known to be very fast. The table below provides a qualitative assessment and references to related reactions.
| Electrophile | Solvent | Temperature (°C) | Rate Characteristics | Reference(s) |
| Benzoyl Chloride | Dioxane/Water | 25 | Very Fast | [4][5] |
| Acetyl Chloride | Various | Room Temp | Very Fast | [6] |
Experimental Protocol: Determination of Reaction Kinetics by Stopped-Flow Spectroscopy
Due to the rapid nature of the acylation of amines, stopped-flow spectroscopy is a suitable method for measuring the kinetics. This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.[7][8]
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with benzoyl chloride.
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile)
-
Benzoyl chloride solution in the same solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Set up the stopped-flow instrument with the appropriate syringes for the this compound and benzoyl chloride solutions. Set the observation wavelength to monitor the disappearance of a reactant or the appearance of the product.
-
Loading Reactants: Load the reactant solutions into the drive syringes of the stopped-flow apparatus.
-
Rapid Mixing: The instrument rapidly injects and mixes the two solutions.
-
Data Acquisition: The change in absorbance over time is recorded immediately after mixing.
-
Data Analysis:
-
Under pseudo-first-order conditions (e.g., [this compound] >> [Benzoyl Chloride]), the reaction will follow first-order kinetics with respect to the limiting reagent (benzoyl chloride).
-
The absorbance data is fitted to a single exponential decay function to obtain the pseudo-first-order rate constant (k').
-
By varying the concentration of the excess reactant (this compound) and plotting k' versus [this compound], the second-order rate constant (k) can be determined from the slope of the resulting line.[9]
-
Reaction Kinetics with Epoxides
The ring-opening of epoxides by amines is a fundamental reaction for the synthesis of β-amino alcohols, which are important intermediates in pharmaceutical synthesis. The reaction is typically carried out at elevated temperatures and can be catalyzed by acids or bases.
Quantitative Kinetic Data
The kinetics of the reaction of this compound with epoxides are influenced by steric and electronic factors of both reactants, as well as the presence of catalysts.
| Electrophile | Solvent | Temperature (°C) | Activation Energy (Ea) | Reaction Order | Reference(s) |
| Ethylene (B1197577) Oxide | - | 60-160 | Not specified | Not specified | [10][11] |
| Propylene (B89431) Oxide | - | Not specified | 4-5 kcal/mol (for cyclization of isolated anions) | Not specified | [12] |
Experimental Protocol: Determination of Reaction Kinetics by Gas Chromatography (GC)
Gas chromatography is a versatile technique for monitoring the progress of the reaction between this compound and an epoxide by separating and quantifying the reactants and products over time.[13][14]
Objective: To determine the rate of reaction between this compound and ethylene oxide.
Materials:
-
This compound
-
Ethylene oxide
-
A suitable high-boiling point solvent
-
Internal standard (e.g., a long-chain alkane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound, the solvent, and the internal standard. Heat the mixture to the desired reaction temperature.
-
Reaction Initiation: Introduce a known amount of ethylene oxide into the reaction vessel.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by the addition of a reagent that consumes one of the reactants.
-
GC Analysis: Inject the quenched sample into the GC-FID. The instrument will separate the components, and the detector will provide a signal proportional to the amount of each component.
-
Data Analysis:
-
By comparing the peak areas of the reactants and products to the peak area of the internal standard, the concentrations of each species at different time points can be determined.
-
Plot the concentration of this compound or ethylene oxide as a function of time.
-
Analyze the data using integral or differential methods to determine the reaction order and the rate constant.[15][16]
-
Reaction Kinetics with Isocyanates
The reaction of this compound with isocyanates is a highly efficient method for the formation of ureas. This reaction is of significant importance in the polymer and pharmaceutical industries.
Quantitative Kinetic Data
The reaction of amines with isocyanates is generally very fast. The table below provides information on the reaction of a model isocyanate with amines.
| Electrophile | Solvent | Temperature (°C) | Rate Characteristics | Brønsted β value | Reference(s) |
| Phenyl Isocyanate | Water | 30 | Simple second-order kinetics | 0.30 | [11] |
Note: The Brønsted β value indicates a low sensitivity to the basicity of the primary amine nucleophile, suggesting little bond formation in the transition state.
Experimental Protocol: Determination of Reaction Kinetics by Titration
For reactions that are not excessively fast, classical titration methods can be employed to monitor the disappearance of a reactant.
Objective: To determine the rate of reaction between this compound and phenyl isocyanate.
Materials:
-
This compound solution in a suitable solvent (e.g., toluene)
-
Phenyl isocyanate solution in the same solvent
-
Standardized solution of an acid (e.g., HCl) for titration
-
Indicator or pH meter
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, mix known concentrations of this compound and phenyl isocyanate.
-
Sampling: At various time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction in the aliquot, for example, by adding an excess of a reagent that reacts rapidly with the isocyanate.
-
Titration: Titrate the unreacted this compound in the quenched sample with a standardized acid solution.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and rate constant from the kinetic plot.
-
Visualization of Key Concepts
Generalized Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetics of a chemical reaction.
Caption: A generalized workflow for the experimental determination of reaction kinetics.
Signaling Pathway of Amine-Electrophile Conjugation
The reaction of amines with electrophiles is a fundamental process in chemical biology, where it can lead to the covalent modification of proteins and other biomolecules, thereby altering their function.
Caption: Simplified signaling pathway of amine-electrophile conjugation.[17][18]
Conclusion
This technical guide has provided a comprehensive overview of the reaction kinetics of this compound with several key classes of electrophiles. While specific quantitative kinetic data for this compound remains an area for further research, the principles of its reactivity and the methodologies for studying these reactions are well-established. The provided experimental protocols and logical diagrams offer a solid foundation for researchers, scientists, and drug development professionals to design and interpret kinetic studies involving this versatile primary amine. A deeper understanding of these reaction kinetics will undoubtedly contribute to the advancement of chemical synthesis and the development of new and improved chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. sfu.ca [sfu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrcs.org [ijrcs.org]
- 11. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultra-trace level analysis of morpholine, this compound, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ejournal.upi.edu [ejournal.upi.edu]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
Cyclohexylamine as a conjugate base of cyclohexylammonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of cyclohexylamine (B46788) as a conjugate base of the cyclohexylammonium ion. It covers the fundamental acid-base chemistry, quantitative data, detailed experimental protocols for pKa determination, and its applications, particularly within the pharmaceutical industry.
Introduction
This compound (C₆H₁₁NH₂) is a primary aliphatic amine that serves as a versatile intermediate in the synthesis of numerous organic compounds.[1][2] Its basicity is a key chemical characteristic, making it a stronger base than its aromatic counterpart, aniline, but a weak base compared to strong hydroxides like NaOH.[1][2] In aqueous solution, this compound establishes an equilibrium with its conjugate acid, the cyclohexylammonium ion (C₆H₁₁NH₃⁺). Understanding this equilibrium is crucial for its application in various fields, including the synthesis of pharmaceuticals, corrosion inhibitors, and vulcanization accelerators.[1][2]
Acid-Base Chemistry
This compound acts as a Brønsted-Lowry base by accepting a proton (H⁺) to form the cyclohexylammonium ion. The equilibrium for this reaction in water is depicted below:
C₆H₁₁NH₂ (aq) + H₂O (l) ⇌ C₆H₁₁NH₃⁺ (aq) + OH⁻ (aq)
The strength of this compound as a base is quantified by its base dissociation constant (Kb), or more commonly, by the acid dissociation constant (Ka) of its conjugate acid, cyclohexylammonium. The relationship between these values is defined by the ion product of water (Kw) at a given temperature.
Quantitative Acid-Base Properties
The acid-base properties of this compound and its conjugate acid are summarized in the table below. The pKa value represents the pH at which the concentrations of this compound and cyclohexylammonium are equal.
| Property | Value (at or near 25°C) | Reference(s) |
| pKa of Cyclohexylammonium (C₆H₁₁NH₃⁺) | 10.64 - 10.66 | [2][3] |
| pKb of this compound (C₆H₁₁NH₂) | 3.3 | [4] |
Note: The pKa of a protonated amine is often referred to as the pKa of the amine itself.
The relatively high pKa of the cyclohexylammonium ion indicates that this compound is a moderately strong base for an amine. This is attributed to the electron-donating nature of the cyclohexyl group, which increases the electron density on the nitrogen atom, making it more available to accept a proton.[4]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[5][6] The following protocol provides a step-by-step methodology for determining the pKa of cyclohexylammonium.
Materials and Equipment
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., to prepare a ~1 mM solution). For instance, dissolve approximately 20 mg (about 40 µmoles) in deionized water.[8]
-
To ensure a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the solution.[7]
-
-
Initial Acidification: Acidify the this compound solution with a standardized 0.1 M HCl solution to a pH of approximately 1.8-2.0. This ensures that the majority of the this compound is protonated to the cyclohexylammonium form at the start of the titration.[7]
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Begin titrating the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]
-
-
Data Collection: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[9] This is the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
Visualizations
Acid-Base Equilibrium of this compound
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. quora.com [quora.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. youtube.com [youtube.com]
Methodological & Application
Cyclohexylamine as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine (B46788), a primary aliphatic amine, is a versatile and cost-effective organocatalyst employed in a variety of organic transformations. Its basicity and ability to form key intermediates make it a valuable tool for promoting reactions such as Aldol-type condensations, Michael additions, and Knoevenagel condensations. This document provides detailed application notes, representative experimental protocols, and mechanistic insights into the use of this compound as a catalyst in organic synthesis. The catalytic activity of this compound stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds, which then readily participate in carbon-carbon bond-forming reactions.
Catalytic Applications of this compound
This compound is an effective catalyst for several fundamental organic reactions, primarily by acting as a base and through the formation of enamine intermediates.
Aldol and Claisen-Schmidt Condensations
This compound can catalyze the Aldol condensation and its variant, the Claisen-Schmidt condensation, which are pivotal for forming α,β-unsaturated carbonyl compounds, including chalcones.[1] The reaction proceeds via an enamine mechanism where this compound reacts with an enolizable ketone to form a more nucleophilic enamine, which then attacks an aldehyde.
Catalytic Cycle: Enamine-Mediated Aldol Condensation
Caption: Catalytic cycle of this compound in an Aldol condensation.
Quantitative Data for Claisen-Schmidt Condensation
While specific data for this compound as the sole catalyst is not extensively reported, the following table presents data for the synthesis of 2-benzylidenecyclohexanone (B74925) using a base-catalyzed Claisen-Schmidt condensation, which follows a similar mechanistic principle.
| Aldehyde Reactant | Product | Catalyst | Yield (%) | Melting Point (°C) |
| Benzaldehyde (B42025) | 2-Benzylidenecyclohexanone | NaOH | 85-95% | 55-58 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)cyclohexanone | NaOH | 80-90% | 105-107 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)cyclohexanone | NaOH | 88-96% | 109-111 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)cyclohexanone | NaOH | 75-85% | 145-148 |
| Note: Data is compiled from typical literature values and may vary based on specific reaction conditions and purity.[1] |
Representative Protocol: Synthesis of 2-Benzylidenecyclohexanone
This protocol is a representative procedure for a Claisen-Schmidt condensation and can be adapted for catalysis by this compound, likely requiring adjustments in reaction time and temperature.
-
Materials:
-
Substituted benzaldehyde (10.0 mmol)
-
Cyclohexanone (B45756) (10.0 mmol, 0.98 g, 1.0 mL)
-
This compound (as catalyst, e.g., 10-20 mol%)
-
Ethanol (B145695) (95%, 20 mL)
-
-
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve the substituted benzaldehyde and cyclohexanone in 20 mL of 95% ethanol.
-
Add this compound to the stirred ethanolic solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the formation of a precipitate, which indicates product formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol.
-
Michael Addition
This compound can act as a base to catalyze the Michael addition of active methylene (B1212753) compounds to α,β-unsaturated carbonyls.[2] The amine deprotonates the active methylene compound, generating a nucleophilic enolate that then attacks the Michael acceptor.
Logical Relationship: Base-Catalyzed Michael Addition
Caption: Logical workflow of a this compound-catalyzed Michael addition.
Quantitative Data for Michael Addition
Specific data for this compound-catalyzed Michael additions are sparse. The table below shows results for the Michael addition of amines to α,β-unsaturated compounds using a different catalyst system under solvent-free conditions, which provides a reference for expected reactivity.
| Amine | Michael Acceptor | Catalyst | Time (h) | Yield (%) |
| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | 4 | 95 |
| 4-Chloroaniline | Methyl Acrylate | Silica-supported AlCl₃ | 4 | 92 |
| Piperidine | Methyl Acrylate | Silica-supported AlCl₃ | 2 | 98 |
| Aniline | Methyl Vinyl Ketone | Silica-supported AlCl₃ | 4 | 96 |
| Data from a study on silica-supported aluminum chloride as a catalyst.[3] |
Representative Protocol: Michael Addition of Diethylamine (B46881) to an Enone
This protocol can be adapted for use with this compound as the catalyst.
-
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 mmol)
-
Diethylamine (1.2 mmol)
-
This compound (as catalyst, e.g., 10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
-
-
Procedure:
-
To a round-bottom flask, add the enone and the solvent (if used).
-
Add diethylamine to the mixture.
-
Add this compound as the catalyst.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base like this compound.[4] The reaction is a cornerstone for the synthesis of substituted alkenes.
Experimental Workflow: Knoevenagel Condensation
References
Application Notes and Protocols: Cyclohexylamine in the Synthesis of Mucolytics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine (B46788) and its derivatives are pivotal building blocks in the synthesis of a class of drugs known as mucolytics. These agents are instrumental in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD). By chemically modifying the structure of mucus, mucolytics facilitate its clearance from the respiratory tract, thereby alleviating cough and improving breathing. This document provides detailed application notes and protocols for the synthesis of two prominent mucolytic drugs, Bromhexine (B1221334) and Ambroxol (B1667023), both of which utilize a this compound moiety in their chemical structure. Furthermore, it delves into the molecular mechanisms of action of these drugs, illustrated through signaling pathway diagrams.
This compound Derivatives in Mucolytic Drug Synthesis
The two primary mucolytic drugs synthesized using this compound derivatives are Bromhexine and its active metabolite, Ambroxol. The synthesis of these compounds typically involves the reaction of a substituted aminobenzaldehyde with a specific this compound derivative.
Bromhexine Synthesis
Bromhexine is synthesized from N-methylthis compound and 2-amino-3,5-dibromobenzaldehyde (B195418). Several synthetic routes have been developed to optimize yield and purity.
Table 1: Quantitative Data for Bromhexine Hydrochloride Synthesis [1]
| Route | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (HPLC, %) |
| Reductive Amination | 2-amino-3,5-dibromobenzaldehyde, N-methylthis compound | Anhydrous formic acid, 5% Palladium on carbon | Butyl acetate | 91.3 | 99.1 |
| Reductive Amination | 2-amino-3,5-dibromobenzaldehyde, N-methylthis compound | Anhydrous formic acid, 5% Palladium on carbon | N,N-dimethylformamide | 91.6 - 92.3 | 99.3 - 99.4 |
| Three-Step Synthesis | 2-amino-3,5-dibromobenzaldehyde | Sodium borohydride (B1222165), Thionyl chloride, N-methylthis compound | Ethanol, Tetrahydrofuran | Not specified | Not specified |
Experimental Protocol: Reductive Amination for Bromhexine Hydrochloride[1]
This protocol describes a one-pot reductive amination reaction to synthesize Bromhexine hydrochloride.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
N-methylthis compound
-
Anhydrous formic acid
-
5% Palladium on carbon
-
N,N-dimethylformamide (DMF)
-
30% Hydrogen chloride in ethanol
-
Reaction flask (e.g., 100L) equipped with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 100L reaction flask, add 27.9 kg of 2-amino-3,5-dibromobenzaldehyde, 12.5 kg of N-methylthis compound, 840 g of 5% palladium on carbon, and 55 kg of N,N-dimethylformamide.
-
Heat the mixture to 100°C with stirring.
-
Slowly add 9.2 kg of anhydrous formic acid dropwise over a period of 1.5 hours, maintaining the temperature between 100-110°C.
-
After the addition is complete, maintain the reaction mixture at 100-110°C for 5 hours.
-
Cool the mixture to 30-35°C and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure until the solvent is completely evaporated.
-
Cool the residue to 25-30°C and add 25 kg of 30% hydrogen chloride in ethanol.
-
Stir the mixture at 30-35°C for 2-3 hours to facilitate the formation of the hydrochloride salt.
-
Collect the precipitate by suction filtration.
-
Recrystallize the crude product from a 5:1 mixture of methanol and acetone (by weight) to obtain pure Bromhexine hydrochloride.
-
Dry the final product under vacuum. The expected yield is approximately 38.1 kg (92.3%) with an HPLC purity of 99.3%.
Ambroxol Synthesis
Ambroxol is synthesized using trans-4-aminocyclohexanol (B47343), a derivative of this compound, and 2-amino-3,5-dibromobenzaldehyde.
Table 2: Quantitative Data for Ambroxol Hydrochloride Synthesis [2][3]
| Route | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) |
| One-Pot Synthesis | 2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol | Sodium borohydride | Methanol | 78-80 (overall) | >99.9 |
| Two-Step Synthesis | o-aminodibromobenzaldehyde, trans-p-aminocyclohexanol | 4-dimethylaminopyridine, Formic acid, Palladium on carbon | Methanol | 98.5 (Ambroxol base) | Not specified |
| Multi-Step Synthesis | Compound of formula (I), p-amino cyclohexanol | DMAP, 4-dimethylamino cyclohexanol, anhydrous potassium carbonate, concentrated HCl | Absolute methanol, Ethanol, Water, Glacial acetic acid | >67 | >99.9 |
Experimental Protocol: One-Pot Synthesis of Ambroxol Hydrochloride[4]
This protocol outlines a "one-pot" method for synthesizing Ambroxol hydrochloride.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
trans-4-aminocyclohexanol
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid
-
Reaction flask with stirrer and condenser
Procedure:
A. Condensation:
-
In a reaction flask, dissolve 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in methanol.
-
Stir the mixture at a controlled temperature to form the Schiff base solution.
B. Reduction:
-
To the Schiff base solution from the previous step, add sodium borohydride under stirring, while maintaining the temperature between 0-5°C.
-
Continue the reaction for 2-6 hours to obtain the Ambroxol free base solution.
C. Salt Formation and Crystallization:
-
To the Ambroxol free base solution, add hydrochloric acid to adjust the pH and form the hydrochloride salt.
-
Cool the solution to 0-5°C and allow it to crystallize for 8 hours.
-
Collect the Ambroxol hydrochloride crystals by filtration, wash with cold methanol, and dry. This method can yield a product with a purity of over 99.9%.
Mechanism of Action and Signaling Pathways
Bromhexine: Activation of Lysosomal Enzymes
Bromhexine's primary mucolytic action is attributed to its ability to increase the activity of lysosomal enzymes within the mucus-secreting cells of the respiratory tract.[4][5] This leads to the breakdown of acidic mucopolysaccharide fibers, which are key components responsible for the high viscosity of mucus. The result is a less viscous secretion that is more easily cleared by ciliary action. While the precise signaling cascade initiated by Bromhexine is not fully elucidated, it is proposed to involve the labilization of lysosomal membranes, leading to the release of hydrolytic enzymes into the cytoplasm where they can act on mucus glycoproteins.
Caption: Proposed mechanism of Bromhexine action in a submucosal gland cell.
Ambroxol: Stimulation of Surfactant Production
Ambroxol, the active metabolite of Bromhexine, exerts its mucolytic effect through a different primary mechanism: the stimulation of pulmonary surfactant production by alveolar type II cells.[6][7] Surfactant is a complex mixture of lipids and proteins that reduces surface tension in the alveoli and plays a crucial role in preventing mucus adhesion to the bronchial epithelium, thereby facilitating its transport. Ambroxol has been shown to specifically increase the expression of surfactant protein C (SP-C) in type II pneumocytes.[6][7] The regulation of surfactant protein gene expression is complex and involves various transcription factors, including Thyroid Transcription Factor 1 (TTF-1).[8][9] It is plausible that Ambroxol's effects are mediated through signaling pathways that ultimately influence the activity of these transcription factors.
Caption: Proposed signaling pathway for Ambroxol-induced surfactant production.
Conclusion
This compound and its derivatives are indispensable in the synthesis of effective mucolytic agents like Bromhexine and Ambroxol. The synthetic protocols provided herein offer robust methods for their preparation, with opportunities for optimization to achieve high yields and purity. Understanding the distinct molecular mechanisms of these drugs—Bromhexine's action on lysosomal enzymes and Ambroxol's role in stimulating surfactant production—is crucial for the rational design of new and improved mucolytic therapies. Further research into the specific signaling pathways will undoubtedly open new avenues for drug development in the field of respiratory medicine.
References
- 1. Synthetic method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 3. CN103073439B - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 4. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of surfactant protein gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of transcription factors in fetal lung development and surfactant protein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclohexylamine as a Corrosion Inhibitor for Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclohexylamine (B46788) as a corrosion inhibitor for steel in acidic environments, commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration. This document outlines the underlying principles, experimental protocols for evaluation, and quantitative data on its performance.
Introduction
This compound (C₆H₁₁NH₂) is a primary aliphatic amine that has demonstrated significant efficacy as a corrosion inhibitor for steel in acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Its effectiveness stems from its ability to adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process, which can involve both physical (electrostatic) and chemical interactions with the metal surface.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the steel surface. In acidic solutions, steel corrodes through two primary electrochemical reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂).
This compound mitigates corrosion by interfering with these reactions. In an acidic medium, the amine group of this compound can become protonated (C₆H₁₁NH₃⁺). The steel surface, in turn, can be either positively or negatively charged depending on the acid and its concentration.
The adsorption process can be described as follows:
-
Physisorption: This involves the electrostatic attraction between the protonated this compound molecules and the negatively charged steel surface (due to the specific adsorption of anions like Cl⁻ from the acid). This process is generally characterized by a lower free energy of adsorption.
-
Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the this compound molecule and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. This type of adsorption is stronger and more stable.
The adsorbed this compound molecules form a protective film that acts as a barrier, hindering the diffusion of corrosive species to the metal surface and blocking the active sites for both anodic and cathodic reactions.
Data Presentation
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the quantitative data for this compound as a corrosion inhibitor for mild steel in acidic media.
Table 1: Weight Loss Measurements for Mild Steel in 0.1 N H₂SO₄ with this compound
| This compound Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | - | - | - |
| 200 | - | - | - |
| 400 | - | - | - |
| 600 | - | - | - |
| 800 | - | - | - |
| 1000 | - | - | 81.06[1] |
Note: Specific weight loss and corrosion rate data at various concentrations were not available in the searched literature. The table structure is provided as a template.
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in Acidic Media with this compound
| Acid Medium | This compound Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0.1 N H₂SO₄ | Blank | - | - | - | - | - |
| 1000 | - | - | - | - | - | |
| 1 M HCl | Blank | - | - | - | - | - |
| Various | - | - | - | - | - |
Note: Comprehensive potentiodynamic polarization data for a range of this compound concentrations was not available in the searched literature. The table is structured for data insertion when available.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 0.1 N H₂SO₄ with this compound
| This compound Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | - | - | - |
| 200 | - | - | - |
| 400 | - | - | - |
| 600 | - | - | - |
| 800 | - | - | - |
| 1000 | Increased | Decreased | - |
Note: A study on this compound in 0.1 N H₂SO₄ indicated that the charge transfer resistance (Rct) increased with inhibitor concentration, justifying a physisorption process.[1] Specific numerical values for Rct and Cdl at various concentrations were not provided in the available search results.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of this compound as a corrosion inhibitor.
Weight Loss Method
This gravimetric method provides a direct measure of the material loss due to corrosion.
Protocol:
-
Specimen Preparation:
-
Cut mild steel specimens into coupons of a suitable size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons with acetone, rinse with distilled water, and dry them in a desiccator.
-
Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the acidic test solutions (e.g., 1 M HCl or 0.1 N H₂SO₄) with and without various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).
-
Completely immerse the pre-weighed coupons in the test solutions in beakers. Ensure each coupon is suspended and not in contact with the bottom of the beaker.
-
Cover the beakers to prevent evaporation and contamination.
-
Maintain the beakers at a constant temperature (e.g., 25 °C) in a water bath for a specified immersion period (e.g., 6, 12, or 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons by immersing them in a cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products without attacking the base metal.
-
Rinse the cleaned coupons with distilled water and acetone, then dry them thoroughly.
-
Weigh the dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × t × ρ)
-
Where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the steel in g/cm³.
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a mild steel specimen as the working electrode (WE), a platinum foil or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
The working electrode should have a defined surface area exposed to the electrolyte.
-
-
Procedure:
-
Fill the electrochemical cell with the test solution (acid with or without this compound).
-
Immerse the three electrodes in the solution.
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is achieved.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is known as the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
The inhibition efficiency is calculated using the following equation:
-
IE %: IE % = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
-
Procedure:
-
Immerse the electrodes in the test solution and allow the system to reach a stable OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
The EIS data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model to extract electrochemical parameters. A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
The inhibition efficiency can be calculated from the Rct values:
-
IE %: IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Hexazinone from Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexazinone (B1673222), a non-selective herbicide belonging to the triazine class, is a crucial tool in vegetation management for agriculture and forestry.[1] Its synthesis involves a multi-step process starting from the readily available precursor, cyclohexylamine (B46788). These application notes provide a detailed overview of the synthesis of hexazinone, focusing on the key role of this compound. The protocols outlined below are compiled from various sources to offer a comprehensive guide for laboratory-scale synthesis.
Overview of the Synthetic Pathway
The synthesis of hexazinone from this compound can be broadly divided into two key stages:
-
Formation of Cyclohexyl Isocyanate: this compound is converted to the highly reactive intermediate, cyclohexyl isocyanate. This is typically achieved through phosgenation, utilizing phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547).
-
Formation of the Triazine Ring and Final Product: Cyclohexyl isocyanate undergoes a series of reactions with methylated amine precursors, followed by a cyclization step to form the hexazinone molecule.
Data Presentation
The following tables summarize the key intermediates and their physicochemical properties, along with typical reaction yields reported in the literature.
Table 1: Key Intermediates in Hexazinone Synthesis
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |
| This compound | C₆H₁₃N | 99.17 | Starting Material |
| Cyclohexyl Isocyanate | C₇H₁₁NO | 125.17 | Key Reactive Intermediate |
| N,N-Dimethyl-N'-methylurea | C₄H₁₀N₂O | 102.14 | Methylated Amine Precursor |
Table 2: Quantitative Data for Hexazinone Synthesis Steps
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| This compound to Cyclohexyl Isocyanate | Cyclohexyl Isocyanate | 85-95 | >98 |
| Cyclohexyl Isocyanate to Hexazinone | Hexazinone | 97-99 | >95 |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexyl Isocyanate from this compound
This protocol describes the synthesis of cyclohexyl isocyanate using triphosgene, a safer alternative to phosgene gas.
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Toluene (B28343) (anhydrous)
-
Nitrogen gas
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the apparatus with nitrogen gas.
-
Add this compound to the flask, followed by anhydrous toluene.
-
In the dropping funnel, prepare a solution of triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred this compound solution. An exothermic reaction will occur. Maintain the reaction temperature between 95-115°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes to ensure complete reaction.
-
Introduce a stream of nitrogen gas through the reaction mixture for 1-2.5 hours to purge any remaining phosgene and HCl.
-
The crude cyclohexyl isocyanate in toluene can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of Hexazinone from Cyclohexyl Isocyanate
This protocol outlines the reaction of cyclohexyl isocyanate with a guanidine (B92328) derivative (formed in situ from dimethylamine (B145610) and other precursors) followed by cyclization to yield hexazinone.[2]
Materials:
-
Cyclohexyl isocyanate (from Protocol 1)
-
Guanidine derivative in toluene (prepared separately)
-
Dimethylamine gas
-
Sodium methoxide (B1231860)
-
Glacial acetic acid
-
n-Hexane
-
Toluene
-
Reaction vessel with temperature control and gas inlet
Procedure:
-
To a reaction vessel, add the solution of the guanidine derivative in toluene.
-
Slowly add the cyclohexyl isocyanate solution to the vessel while maintaining the temperature. Allow the reaction to proceed for 1 hour.
-
Gradually increase the temperature to 45-50°C and hold for 2 hours.
-
Further, increase the temperature to 70-75°C and maintain for 3 hours.
-
Cool the reaction mixture to 35-40°C.
-
Bubble dimethylamine gas through the reaction mixture at a controlled flow rate for 5-6 hours.
-
Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Continue to pass dimethylamine gas through the mixture for an additional 20 minutes.
-
Neutralize the reaction by adding a small amount of glacial acetic acid.
-
The crude hexazinone solution is then subjected to a work-up procedure involving washing, solvent removal under vacuum, and crystallization from a mixture of n-hexane and toluene. The final product is collected by filtration and dried.
Visualizations
Synthesis Pathway of Hexazinone
Caption: Overall synthesis pathway of Hexazinone from this compound.
Experimental Workflow for Hexazinone Synthesis
Caption: Step-by-step experimental workflow for Hexazinone synthesis.
References
Application Notes and Protocols: The Role of Cyclohexylamine in Rubber Vulcanization
Introduction
Vulcanization is a fundamental chemical process in the rubber industry that converts raw rubber into a durable, elastic material.[1] This transformation is achieved by forming cross-links between individual polymer chains, a process typically mediated by sulfur.[2] However, sulfur-only vulcanization is impractically slow and inefficient.[3] To overcome this, chemical additives known as vulcanization accelerators are used to increase the rate and efficiency of the reaction, allowing it to proceed at lower temperatures and in shorter times.[4]
Cyclohexylamine (B46788) itself is not typically used as a direct accelerator but serves as a crucial precursor for synthesizing a major class of accelerators known as sulfenamides.[3] These accelerators are the reaction products of 2-mercaptobenzothiazole (B37678) with basic amines like this compound.[3] The most prominent example derived from this compound is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used primary accelerator in the tire industry and for various mechanical rubber goods.[2][3]
Mechanism of Action: Sulfenamide (B3320178) Accelerators
Sulfenamide accelerators, such as CBS, are prized for providing a delayed onset of vulcanization, a characteristic known as "scorch safety".[2][5] This delay is critical during the mixing and processing stages, preventing the rubber from curing prematurely at elevated processing temperatures.[5]
The vulcanization process with a sulfenamide accelerator can be simplified into three key stages:
-
Activation: At vulcanization temperatures, the sulfenamide accelerator, in the presence of activators like zinc oxide and stearic acid, breaks down. This initial reaction forms a reactive intermediate complex involving the accelerator and sulfur.
-
Cross-link Precursor Formation: This active complex reacts with the rubber polymer chains to form pendant groups, which are precursors to the final cross-links. This stage occurs during the "scorch" period where viscosity has not yet begun to rise significantly.
-
Cross-linking: The pendant groups on different polymer chains react with each other to form stable mono-, di-, and polysulfidic cross-links. This network formation builds the modulus and elasticity of the rubber.
The this compound moiety in CBS plays a critical role in providing the delayed action. The N-S bond in the sulfenamide is relatively stable at processing temperatures but cleaves at curing temperatures to initiate the vulcanization cascade.
Quantitative Data
The choice of accelerator significantly impacts the cure characteristics and final mechanical properties of the rubber vulcanizate. The following tables summarize quantitative data for rubber compounds using this compound-derived accelerators (CBS) and other systems.
Table 1: Cure Characteristics of Natural Rubber (NR) with Various Accelerator Systems Data obtained from Moving Die Rheometer (MDR) at 150°C.
| Accelerator System (1.5 phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Minimum Torque (M_L, dNm) | Maximum Torque (M_H, dNm) |
| CBS | 3.5 | 10.2 | 1.2 | 11.5 |
| MBTS | 2.8 | 12.5 | 1.1 | 10.8 |
| TBBS | 4.1 | 11.0 | 1.2 | 11.8 |
| TMTD | 0.5 | 2.5 | 1.5 | 12.1 |
Data compiled from multiple sources for illustrative comparison.[6][7]
Table 2: Typical Formulation and Mechanical Properties of SBR Vulcanized with a CBS System Curing performed at 150°C based on rheometer data.
| Ingredient | Quantity (phr) | Property | Value |
| SBR 1502 | 100 | Modulus at 300% (MPa) | 12.5 |
| N330 Carbon Black | 50 | Tensile Strength (MPa) | 20.1 |
| Zinc Oxide | 5 | Elongation at Break (%) | 450 |
| Stearic Acid | 2 | Hardness (Shore A) | 68 |
| CBS | 1.5 | ||
| Sulfur | 1.5 |
Data compiled from multiple sources.[6][8][9]
Experimental Protocols
The evaluation of a vulcanization accelerator involves rubber compounding followed by rheological and physical testing.
Protocol 1: Rubber Compounding
Objective: To prepare a homogeneous, uncured rubber compound.
Apparatus:
-
Two-roll mill with heating and cooling capabilities.
-
Analytical balance.
-
Cutting tools.
Procedure:
-
Set the temperature of the two-roll mill (typically 50-70°C for natural rubber).
-
Pass the raw rubber through the mill several times to create a continuous band. This process is known as mastication.
-
Add the activators (zinc oxide, stearic acid) and allow them to mix thoroughly into the rubber.
-
Incrementally add fillers (e.g., carbon black) and other processing aids. Ensure complete dispersion between additions.
-
Finally, add the accelerator (CBS) and sulfur at a lower mill temperature to prevent scorching.
-
Continue mixing until the compound appears homogeneous.
-
Sheet the compound off the mill to a specified thickness and allow it to cool for at least 24 hours before testing.
Protocol 2: Determination of Vulcanization Characteristics (ASTM D2084)
Objective: To measure the cure characteristics of the rubber compound.
Apparatus:
Procedure:
-
Set the test temperature on the rheometer (e.g., 150°C).
-
Place a sample of the uncured rubber compound of a specified volume into the test cavity.[11]
-
Close the pressurized, heated cavity.
-
Start the test. The instrument will oscillate one die at a fixed strain and frequency and measure the torque required as a function of time.[11]
-
The test concludes after a set time or when the torque reaches an equilibrium or maximum value.[11]
-
From the resulting cure curve (Torque vs. Time), determine the following parameters:
-
M_L (Minimum Torque): An indicator of the compound's viscosity before curing.
-
M_H (Maximum Torque): An indicator of the compound's stiffness and cross-link density after cure.
-
t_s2 (Scorch Time): The time to reach a 2-unit rise in torque above M_L. Represents the onset of cure.
-
t_90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (M_H - M_L).
-
Protocol 3: Measurement of Tensile Properties (ASTM D412)
Objective: To measure the tensile strength, elongation, and modulus of the vulcanized rubber.
Apparatus:
-
Compression mold with a hydraulic press.
-
Tensile testing machine with appropriate grips and load cell.[12]
-
Die cutter for preparing "dumbbell" shaped specimens.[13]
-
Thickness gauge.
Procedure:
-
Molding: Place the uncured rubber compound into a mold and cure in a press at the temperature and t_90 time determined by the rheometer.
-
Specimen Preparation: Allow the cured rubber sheet to condition for at least 24 hours. Cut dumbbell-shaped test specimens from the sheet using a standard die.[13]
-
Testing: a. Measure the thickness and width of the narrow section of the dumbbell specimen. b. Mount the specimen into the grips of the tensile testing machine. c. Initiate the test at a constant crosshead speed (e.g., 500 mm/min).[12][13] d. The machine will pull the specimen until it breaks, recording the force and extension data.[12]
-
Data Analysis: From the stress-strain curve, calculate:
References
- 1. specialchem.com [specialchem.com]
- 2. jet-mills.com [jet-mills.com]
- 3. lusida.com [lusida.com]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. matestlabs.com [matestlabs.com]
- 12. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 13. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 14. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
Application Notes and Protocols for the Synthesis and Evaluation of N-alkylated Cyclohexylamine Derivatives as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission in the central nervous system.[1] Their activation is fundamental to synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a key factor in various neurological disorders.[1] Arylcyclohexylamines and related compounds, such as N-alkylated cyclohexylamine (B46788) derivatives, act as uncompetitive antagonists by binding to the phencyclidine (PCP) site within the ion channel, thereby blocking ion flow.[1] This mechanism of action makes them promising candidates for the development of novel therapeutics for a range of CNS disorders.
These application notes provide detailed protocols for the synthesis of a homologous series of N-alkylated this compound derivatives (where the alkyl group ranges from methyl to pentyl) and for their pharmacological evaluation as NMDA receptor antagonists.
Synthesis of N-alkylated this compound Derivatives
A versatile and widely used method for the N-alkylation of this compound is reductive amination. This one-pot procedure involves the reaction of cyclohexanone (B45756) with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.[2]
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-alkylated cyclohexylamines.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of N-alkylated cyclohexylamines. Specific quantities for the synthesis of N-pentylthis compound are provided as an example.
Materials:
-
Cyclohexanone
-
Alkylamine (methylamine, ethylamine, propylamine, butylamine, or pentylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq.) and the corresponding alkylamine (1.2 eq.) in a suitable solvent like DCE or DCM. For the synthesis of N-pentylthis compound, use 1.0 g (10.19 mmol) of cyclohexanone and 1.07 g (12.23 mmol) of pentylamine in 40 mL of DCE.[2]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq.) portion-wise to the stirred solution. For N-pentylthis compound synthesis, add 2.80 g (13.21 mmol) of NaBH(OAc)₃.[2] The reaction may be exothermic; a water bath can be used to maintain room temperature.
-
Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone is consumed.[2]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the desired N-alkylated this compound.[2] For purification of amines by column chromatography, it is often beneficial to add a small amount of a competing amine like triethylamine (B128534) (0.1-1%) to the eluent to prevent peak tailing.[3] Alternatively, amine-functionalized silica can be used.[4]
Pharmacological Evaluation
The synthesized N-alkylated this compound derivatives can be evaluated for their activity at the NMDA receptor using in vitro assays, such as radioligand binding assays and electrophysiological recordings.
NMDA Receptor Binding Assay
This assay measures the ability of the synthesized compounds to displace a radiolabeled ligand, such as --INVALID-LINK---MK-801, from the PCP binding site on the NMDA receptor.
Materials:
-
Rat cortical membranes
-
--INVALID-LINK---MK-801 (radioligand)
-
Synthesized N-alkylated this compound derivatives (test compounds)
-
Unlabeled (+)-MK-801 or phencyclidine (PCP) for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.
-
Assay Setup: In triplicate, set up tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60-180 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Electrophysiological Assay (Whole-Cell Patch-Clamp)
This technique directly measures the effect of the synthesized compounds on NMDA receptor-mediated currents in neurons or in cells expressing recombinant NMDA receptors.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells)
-
External (extracellular) solution
-
Internal (intracellular/pipette) solution
-
NMDA and glycine (B1666218) (agonists)
-
Synthesized N-alkylated this compound derivatives (test compounds)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Protocol:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Form a high-resistance (GΩ) seal between the patch pipette filled with internal solution and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV).
-
NMDA Current Elicitation: Apply a solution containing NMDA and glycine to evoke an inward current.
-
Compound Application: After establishing a stable baseline current, co-apply the NMDA/glycine solution with increasing concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the NMDA-induced current at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
The inhibitory potencies of the synthesized N-alkylated this compound derivatives at the NMDA receptor are summarized in the table below.
| Compound | R Group | Ki (µM) | IC₅₀ (µM) |
| 1 | Methyl | 1.5 - 143[6] | 1.3 - 245[6] |
| 2 | Ethyl | Data not readily available | Data not readily available |
| 3 | Propyl | Data not readily available | Data not readily available |
| 4 | Butyl | Data not readily available | Data not readily available |
| 5 | Pentyl | Data not readily available | Data not readily available |
| Memantine | Adamantane | ~1-3 | 1.04 |
| (+)-MK-801 | Dibenzo[a,d]cycloheptene | ~0.0057 | ~0.02 |
Note: The range of Ki and IC50 values for the methyl derivative reflects data from a study on 36 different amino-alkyl-cyclohexanes, highlighting the sensitivity to other structural modifications.[6] Specific values for the homologous series are not widely available in the public domain and would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling pathway and site of action for N-alkylated cyclohexylamines.
Experimental Workflow for NMDA Receptor Binding Assay
Caption: Experimental workflow for the NMDA receptor radioligand binding assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis and pharmacological characterization of N-alkylated this compound derivatives as NMDA receptor antagonists. The structure-activity relationship of these compounds is highly dependent on the nature of the N-alkyl substituent, and a systematic evaluation of a homologous series can provide valuable insights for the design of novel CNS therapeutics. The provided experimental procedures are robust and can be adapted for the screening and development of new NMDA receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. scispace.com [scispace.com]
- 6. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclohexylamine in the Strecker Synthesis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexylamine (B46788) as a primary amine reagent in the Strecker synthesis for the preparation of N-substituted amino acids. This document includes detailed experimental protocols for the key steps of the synthesis and summarizes available quantitative data to facilitate experimental design and optimization.
Introduction
The Strecker synthesis is a powerful and versatile method for the synthesis of amino acids from aldehydes or ketones.[1] By employing a primary amine, such as this compound, in place of ammonia, this one-pot, three-component reaction can be adapted to produce N-substituted α-amino acids.[1] These non-proteinogenic amino acids are valuable building blocks in medicinal chemistry and drug development, offering modified pharmacokinetic and pharmacodynamic properties. The overall reaction proceeds in two main stages: the formation of an N-cyclohexyl-α-aminonitrile, followed by its hydrolysis to the final N-cyclohexyl-amino acid.
Reaction Mechanism and Workflow
The synthesis begins with the reaction of an aldehyde or ketone with this compound to form a cyclohexylimine (Schiff base). Subsequent nucleophilic attack by a cyanide ion (typically from a source like trimethylsilyl (B98337) cyanide or potassium cyanide) on the imine carbon forms the stable N-cyclohexyl-α-aminonitrile intermediate.[2] The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the desired N-cyclohexyl-amino acid.[2]
Caption: Workflow of the Strecker synthesis using this compound.
Quantitative Data
The following table summarizes the reported yield for the synthesis of an N-cyclohexyl-α-aminonitrile, the intermediate in the Strecker synthesis. Further research is required to populate this table with a wider variety of substrates.
| Aldehyde/Ketone | Amine | Cyanide Source | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | This compound | Trimethylsilyl Cyanide | 2-(Cyclohexylamino)-2-phenylacetonitrile | 91 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-α-aminonitrile
This protocol is adapted from a general procedure for the three-component Strecker reaction catalyzed by an NHC-amidate palladium(II) complex.[3]
Materials:
-
Aldehyde or Ketone (0.2 mmol)
-
This compound (0.2 mmol)
-
Trimethylsilyl Cyanide (TMSCN) (0.4 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (1 mL)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) (100 mg, 0.7 mmol)
-
Palladium Catalyst (e.g., NHC-amidate palladium(II) complex, 3 mol%) (if required)
-
Schlenk tube or other suitable reaction vessel under an inert atmosphere
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aldehyde or ketone (0.2 mmol), this compound (0.2 mmol), anhydrous sodium sulfate (100 mg), and the palladium catalyst (if used).
-
Add anhydrous dichloromethane (1 mL) to the mixture.
-
Stir the mixture at room temperature.
-
Slowly add trimethylsilyl cyanide (0.4 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture to remove the sodium sulfate and catalyst.
-
Wash the residue with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude α-aminonitrile.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for aminonitrile synthesis.
Protocol 2: Hydrolysis of N-Cyclohexyl-α-aminonitrile to N-Cyclohexyl-amino Acid
This is a general protocol for the mild alkaline hydrolysis of nitriles and can be adapted for N-cyclohexyl-α-aminonitriles.[4]
Materials:
-
N-Cyclohexyl-α-aminonitrile (1 mmol)
-
4N Sodium Hydroxide (NaOH) in Methanol (B129727) (1 mL, 4 mmol)
-
Dioxane or Dichloromethane (9 mL)
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
Dissolve the N-cyclohexyl-α-aminonitrile (1 mmol) in dioxane or dichloromethane (9 mL).
-
To this solution, add the 4N NaOH in methanol (1 mL). The final concentration of NaOH will be approximately 0.4 N.
-
Stir the mixture at room temperature or under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the hydrolysis, proceed with a suitable aqueous work-up. This typically involves neutralization with an acid (e.g., KHSO₄ solution) and extraction of the product with an organic solvent.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
The crude N-cyclohexyl-amino acid can then be purified by recrystallization or column chromatography.
Conclusion
This compound is a viable and effective reagent in the Strecker synthesis for the production of N-cyclohexyl-substituted amino acids. The provided protocols offer a foundation for the synthesis of the intermediate α-aminonitrile and its subsequent hydrolysis to the final amino acid product. The palladium-catalyzed method for the aminonitrile formation demonstrates high efficiency for the reaction of benzaldehyde and this compound. Further studies are warranted to explore the scope of this reaction with a broader range of aldehydes and ketones and to optimize the hydrolysis step for different substrates. This will expand the utility of this methodology for the synthesis of diverse, non-natural amino acids for applications in drug discovery and development.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Determination of Cyclohexylamine in Water Samples by Gas Chromatography
Abstract
This application note details a sensitive and reliable method for the quantitative analysis of cyclohexylamine (B46788) in aqueous samples using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol is optimized for researchers, scientists, and drug development professionals requiring accurate determination of this compound, a compound often used as a corrosion inhibitor and relevant in various industrial and pharmaceutical processes. This method utilizes direct aqueous injection, minimizing sample preparation and eliminating the need for derivatization, thereby offering a streamlined and efficient analytical workflow.
Introduction
This compound is a volatile amine compound employed as a corrosion inhibitor in steam and condensate water treatment processes to neutralize carbonic acid.[1] Its presence and concentration in water systems must be carefully monitored due to its potential impact on process efficiency and, in some contexts, product purity.[1] Traditional gas chromatographic analysis of amines in aqueous matrices can be challenging due to their polarity and the potential for peak tailing.[1] This application note presents a robust GC-FID method that addresses these challenges through the use of an inert, base-deactivated capillary column and optimized injection techniques, allowing for the direct analysis of water samples.[1]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound in water samples, from sample collection to GC-FID analysis.
1. Materials and Reagents
-
This compound (Reagent Plus grade)
-
2-Propanol (ACS grade)
-
Deionized water
-
0.2 µm Teflon particle filters
-
Autosampler vials with caps
2. Instrumentation
-
Gas chromatograph (e.g., Agilent 7890 or equivalent) equipped with a Flame Ionization Detector (FID).[2]
-
Multi-mode inlet operating in pulsed splitless mode.[1]
-
Inert, base-deactivated capillary column (e.g., Agilent J&W CP-Volamine, or equivalent).[3]
-
Data acquisition and processing software (e.g., Agilent ChemStation or equivalent).[2]
3. Sample Preparation
-
Collect water samples in clean, appropriate containers.
-
Upon receipt, refrigerate samples at 4°C and process within 24 hours for optimal results.[4]
-
Allow samples to equilibrate to room temperature before preparation.
-
Filter the water sample using a 0.2 µm Teflon particle filter to remove any suspended particles.[2]
-
For analysis, dilute the filtered sample at a 1:1 ratio with 2-propanol.[2] For example, mix 500 µL of the filtered water sample with 500 µL of 2-propanol in an autosampler vial. The addition of 2-propanol as a co-solvent enhances chromatographic performance.[1]
-
Cap the vial and vortex briefly to ensure homogeneity.
4. GC-FID Analysis
The following table outlines the instrumental conditions for the GC-FID analysis.
| Parameter | Value |
| Inlet | Multi-mode, Pulsed Splitless |
| Inlet Temperature | Programmed |
| Injection Volume | 1 µL |
| Column | Inert, base-deactivated capillary column |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Optimized for separation (specifics may vary based on column dimensions) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C - 300°C |
Note: The specific oven temperature program and inlet temperature program should be optimized to achieve the best separation and peak shape for this compound.
5. Calibration
Prepare a series of calibration standards by spiking known concentrations of this compound into deionized water and preparing them in the same manner as the samples (including the 1:1 dilution with 2-propanol). A typical calibration range is 0.1-100 ppm (v/v).[1] Generate a calibration curve by plotting the peak area of this compound against its concentration.
Quantitative Data Summary
The performance of this method is summarized in the table below. The data is based on a direct aqueous injection method without derivatization.[1]
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 100 ppb (v/v) | [1][5] |
| Linear Range | 0.1 - 100 ppm (v/v) | [1][5] |
| Recovery | ≥ 96% | [1][5] |
| Relative Standard Deviation (RSD) | < 6% (at 95% confidence level, n=20) | [1][5] |
| Analysis Time | < 10 minutes | [1][5] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from sample collection to final data analysis.
Caption: Figure 1. Experimental Workflow for this compound Analysis.
Discussion
This direct injection GC-FID method offers a significant advantage by eliminating the need for sample enrichment or chemical derivatization, which can be time-consuming and introduce variability.[1] The analysis of amines by gas chromatography has historically been challenging due to the lack of chromatographic system inertness, especially for trace-level concentrations in aqueous matrices.[1][5] The use of a base-deactivated capillary column is crucial to prevent peak tailing and ensure good chromatographic performance. The addition of 2-propanol as a co-solvent further enhances the performance.[1]
This method has been shown to be highly sensitive, with detection limits at the parts-per-billion (ppb) level, making it suitable for a wide range of applications where trace-level quantification of this compound is required.[1][5] The excellent recovery and low relative standard deviation demonstrate the accuracy and precision of this analytical approach.[1][5]
Conclusion
The detailed protocol provides a practical, sensitive, and reliable method for the determination of this compound in water samples. By employing direct aqueous injection with a GC-FID system, this method is efficient and robust, making it well-suited for routine analysis in research, industrial, and drug development settings.
References
- 1. Ultra-trace level analysis of morpholine, this compound, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis Methods | NYS Wastewater Surveillance Network - Supporting Data-Driven Responses to Tackle Public Health Threats in New York State [nywastewatcher.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Cyclohexylamine Derivatives in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cyclohexylamine (B46788) and its derivatives in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). This compound is a primary amine that lacks a strong chromophore, making direct UV detection challenging at trace levels. Therefore, pre-column derivatization is a commonly employed strategy to enhance detection sensitivity and improve chromatographic separation.
This document outlines protocols for sample preparation, derivatization with various reagents, and validated HPLC methods. The provided data and protocols can be adapted for the analysis of various this compound derivatives as potential impurities or related substances in drug products.
Experimental Protocols
Sample Preparation from Pharmaceutical Formulations
The appropriate sample preparation procedure is crucial for accurate and reproducible results. The following is a general guideline that may need optimization based on the specific formulation (e.g., tablets, capsules, oral solutions).
1.1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, as needed)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Vortex mixer
-
Ultrasonic bath
1.2. Protocol for Solid Dosage Forms (Tablets/Capsules)
-
Accurately weigh and transfer a representative amount of powdered tablets or capsule contents equivalent to a specified amount of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of methanol and water) to the flask.
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Sonicate for 10-15 minutes to facilitate complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A C18 SPE cartridge can be used to retain the amines, which are then eluted with an appropriate solvent.
-
Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to derivatization and analysis.
1.3. Protocol for Liquid Formulations (Oral Solutions/Syrups)
-
Accurately pipette a known volume of the liquid formulation into a volumetric flask.
-
Dilute with a suitable solvent (e.g., methanol or water) to a known concentration.
-
Mix thoroughly by vortexing.
-
If the matrix is complex, perform a liquid-liquid extraction or SPE to isolate the analytes of interest.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Pre-column Derivatization Protocols
Due to the lack of a significant chromophore in this compound and its derivatives, pre-column derivatization is essential for sensitive UV or fluorescence detection. Below are protocols for commonly used derivatization reagents.
2.1. Derivatization with o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
-
Reagents:
-
OPA reagent: Prepare by dissolving OPA in a borate (B1201080) buffer (pH 9.5-10.5) containing a thiol like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid.
-
Borate buffer (pH 10.0)
-
-
Protocol:
-
To a specific volume of the prepared sample solution in an HPLC vial, add the OPA reagent.
-
Mix well and allow the reaction to proceed at room temperature for a short, defined period (typically 1-2 minutes). The derivatization reaction with OPA is rapid.[1]
-
Inject the derivatized sample into the HPLC system without delay, as the derivatives may not be stable over long periods.
-
2.2. Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.
-
Reagents:
-
FMOC-Cl solution (in acetonitrile)
-
Borate buffer (pH ~9.0)
-
Glycine (B1666218) solution (to quench excess FMOC-Cl)
-
-
Protocol:
-
Mix the sample solution with borate buffer in an appropriate vial.
-
Add the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-20 minutes).
-
Quench the reaction by adding glycine solution to react with the excess FMOC-Cl.
-
The derivatized sample is now ready for HPLC analysis.
-
2.3. Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines to produce fluorescent derivatives.
-
Reagents:
-
Dansyl chloride solution (in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate buffer (pH ~11)
-
-
Protocol:
-
To the sample solution, add the sodium bicarbonate buffer.
-
Add the dansyl chloride solution and mix.
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 20 minutes) to complete the reaction.[2]
-
Cool the solution to room temperature before injection into the HPLC system.
-
HPLC Methodologies
The following are example HPLC methods that can be used for the analysis of derivatized this compound derivatives. Method parameters should be optimized for specific applications.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of this compound derivatives derivatized with reagents that impart UV absorbance, such as OPA or Dansyl Chloride.
-
Chromatographic Conditions:
-
Column: C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase, gradually increasing to elute the derivatized analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 245 nm for OPA derivatives, 254 nm for Dansyl chloride derivatives).[1][2]
-
Injection Volume: 10-20 µL
-
Method 2: Reversed-Phase HPLC with Fluorescence Detection (FLD)
This method is ideal for highly sensitive detection of fluorescent derivatives, such as those formed with OPA or FMOC-Cl.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer)
-
Mobile Phase B: Acetonitrile
-
Isocratic or Gradient Elution: To be optimized based on the specific derivatives.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Fluorescence Detection: Excitation and emission wavelengths are specific to the derivative (e.g., for OPA derivatives, Ex: 340 nm, Em: 455 nm).
-
Injection Volume: 20 µL
-
Data Presentation
The following tables summarize quantitative data for the analysis of this compound using different derivatization reagents and HPLC conditions, as found in the literature.
| Parameter | OPA Derivatization | Dansyl Chloride Derivatization | Trinitrobenzenesulfonic Acid (TNBS) Derivatization | Sodium 1,2-naphthaquinone-4-sulphonate (NQS) Derivatization |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL[1] | 2.0 mg/kg[2] | - | - |
| Limit of Detection (LOD) | - | 0.5 mg/kg[2] | 0.09 ppm | 0.3 ppm[1] |
| Recovery | 98–105%[1] | 99.37–110.16%[2] | - | - |
| Relative Standard Deviation (RSD) | < 10%[1] | 0.17–1.26%[2] | 1.1 to 5.5% | - |
Note: The presented data is sourced from different studies and may have been obtained under varying experimental conditions. It is intended for comparative purposes. Method validation is required for specific applications.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of this compound derivatives.
Caption: Experimental workflow for HPLC analysis of this compound derivatives.
Caption: Logical relationship for choosing a derivatization strategy.
References
Application Notes and Protocols: Cyclohexylamine as a Versatile Scaffold for Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylamine, a readily available and synthetically versatile primary amine, serves as a valuable building block in the design and synthesis of novel analgesic agents. Its rigid cyclic structure provides a robust scaffold that can be strategically functionalized to interact with various biological targets implicated in pain signaling pathways. This document provides detailed application notes and experimental protocols for two classes of analgesic compounds derived from this compound: Arylcyclohexylamines and Cyclohexyl-N-Acylhydrazones .
Arylcyclohexylamines: Modulators of the NMDA Receptor
Arylcyclohexylamines, characterized by a cyclohexyl ring linked to an aromatic group and an amine, are a well-established class of compounds with potent effects on the central nervous system. Many of these compounds, most notably phencyclidine (PCP) and its derivatives, exhibit analgesic properties primarily through their action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking the ion channel of the NMDA receptor, these compounds inhibit the influx of calcium ions, a critical step in the transmission of pain signals and the development of central sensitization.
Quantitative Analgesic and Receptor Binding Data
The following tables summarize the in vivo analgesic potency and in vitro receptor binding affinity of representative arylthis compound derivatives.
| Compound | Animal Model | Analgesic Test | ED50 (mg/kg) | Reference |
| Phencyclidine (PCP) | Mouse | Inverted Screen | 0.0041 (i.v.) | [1] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol | Rat | Tail Immersion | Lower than PCP | [2] |
| 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol | Rat | Tail Immersion | Slight analgesic effect | [2] |
| PC-406 (Celecoxib derivative) | Mouse | Acetic Acid Writhing | 67.9 | [3] |
| PC-406 (Celecoxib derivative) | Mouse | Hot Plate | 56.7 | [3] |
| PC-406 (Celecoxib derivative) | Mouse | Hot Tail-Flick | 89.1 | [3] |
| PC-406 (Celecoxib derivative) | Mouse | Formalin Test | 55.8 | [3] |
| PC-407 (Celecoxib derivative) | Mouse | Acetic Acid Writhing | 63.3 | [3] |
| PC-407 (Celecoxib derivative) | Mouse | Hot Plate | 86.2 | [3] |
| PC-407 (Celecoxib derivative) | Mouse | Hot Tail-Flick | 30.0 | [3] |
| PC-407 (Celecoxib derivative) | Mouse | Formalin Test | 68.8 | [3] |
| Compound | Receptor/Site | Assay | IC50 (µM) | Reference |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [3H]MK-801 Binding | 0.23 | [4] |
| 1-Phenylthis compound (PCA) | NMDA Receptor (PCP site) | [3H]MK-801 Binding | 0.45 | [4] |
| m-hydroxy-PCP | NMDA Receptor (PCP site) | [3H]PCP Binding | 8 times higher affinity than PCP | [5] |
| m-hydroxy-PCP | Morphine Receptor | 430 times higher affinity than PCP | [5] |
Experimental Protocols
This protocol describes the synthesis of PCP via a Grignard reaction with a nitrile intermediate.
Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (B162700) [6]
-
To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 mL of water, add cyclohexanone (B45756) (9.8 g, 0.1 mol).
-
Separately, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) and piperidine (B6355638) (8.5 g, 0.1 mol) in 20 mL of water.
-
Add the sodium cyanide/piperidine solution to the cyclohexanone/bisulfite mixture and stir overnight at room temperature.
-
Filter the resulting white crystalline solid, wash with water, and dry under vacuum. Yield: 15.92 g (82.1%), mp 65-67 °C. Characterization (IR, CHCl3): 2230 cm-1 (C≡N).
Step 2: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via Grignard Reaction
-
Prepare a Grignard reagent from bromobenzene (B47551) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (from Step 1) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the ether extracts and extract with 2N HCl (3 x 20 mL).
-
Basify the acidic aqueous layer with a suitable base (e.g., NaOH) and extract the free base with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization or distillation.
This test evaluates the central analgesic activity of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) with a transparent restraining cylinder.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the experiment. b. Determine the baseline latency by placing each mouse on the hot plate and starting a timer. The latency is the time taken for the mouse to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage. c. Administer the test compound (e.g., a PCP derivative) or vehicle via the desired route (e.g., intraperitoneal). d. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group. The percentage of maximal possible effect (%MPE) can also be calculated.
Signaling Pathway
Cyclohexyl-N-Acylhydrazones: Peripherally Acting Analgesics
The N-acylhydrazone (NAH) moiety is recognized as a privileged structure in medicinal chemistry, and its incorporation with a cyclohexyl group has led to the development of compounds with significant analgesic and anti-inflammatory properties. These compounds are thought to exert their effects primarily through peripheral mechanisms, potentially involving adenosine (B11128) receptors.
Quantitative Analgesic and Receptor Binding Data
The following table summarizes the in vivo analgesic activity of a representative cyclohexyl-N-acylhydrazone derivative.
| Compound | Animal Model | Analgesic Test | Inhibition of Writhing (%) at 100 µmol/kg | Reference |
| LASSBio-1515 | Mouse | Acetic Acid-Induced Writhing | 75.3 | [4] |
The following table summarizes the in vitro receptor binding affinity of a representative cyclohexyl-N-acylhydrazone derivative.
| Compound | Receptor Subtype | Ki (µM) | Reference |
| LASSBio-294 (prototype) | Adenosine A2A | 8.2 | [4] |
Experimental Protocols
This protocol describes a general two-step synthesis for cyclohexyl-N-acylhydrazones.
Step 1: Synthesis of Cyclohexanecarbohydrazide (B1361583)
-
React cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride.
-
Treat the acid chloride with hydrazine (B178648) hydrate (B1144303) in a suitable solvent (e.g., ethanol) to yield cyclohexanecarbohydrazide.
Step 2: Synthesis of N'-(Arylmethylene)cyclohexanecarbohydrazide
-
Condense the cyclohexanecarbohydrazide from Step 1 with a substituted aromatic aldehyde in the presence of a catalytic amount of acid (e.g., HCl) in a suitable solvent (e.g., ethanol).
-
The product, an N'-(arylmethylene)cyclohexanecarbohydrazide, can be purified by recrystallization.
This test is a model of visceral pain and is sensitive to peripherally acting analgesics.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure: a. Divide the mice into groups and administer the test compound (e.g., a cyclohexyl-N-acylhydrazone), a standard drug (e.g., indomethacin), or vehicle orally. b. After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse. c. Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.
Signaling Pathway
The analgesic effects of some N-acylhydrazone derivatives have been linked to their interaction with adenosine receptors. The activation of A2A adenosine receptors can lead to the modulation of inflammatory responses and pain signaling.
Conclusion
This compound provides a versatile and effective starting point for the development of novel analgesic compounds. The two classes of derivatives presented here, arylcyclohexylamines and cyclohexyl-N-acylhydrazones, demonstrate distinct mechanisms of action, targeting central and peripheral pain pathways, respectively. The provided protocols offer a foundation for the synthesis and evaluation of these and other this compound-based compounds in the ongoing search for safer and more effective pain therapeutics. Further exploration of the structure-activity relationships within these classes holds promise for the discovery of next-generation analgesic drugs.
References
- 1. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Cyclohexylamine in the Preparation of Sulfenamide-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexylamine (B46788) in the synthesis of sulfenamide- and sulfonamide-based reagents. The content is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and a mechanistic understanding of the key synthetic transformations.
Introduction
This compound is a versatile primary amine that serves as a crucial building block in the synthesis of various sulfenamide- and sulfonamide-based reagents. These sulfur-nitrogen containing compounds exhibit a wide range of applications, from vulcanization accelerators in the rubber industry to key intermediates and active moieties in medicinal chemistry. The reactivity of the amino group in this compound allows for its efficient reaction with various sulfur-containing electrophiles, leading to the formation of the S-N bond characteristic of sulfenamides and sulfonamides.
This document details several key synthetic methodologies for the preparation of these valuable compounds, providing specific protocols, quantitative data for comparison, and visual representations of the reaction pathways.
Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its synthesis from this compound and 2-mercaptobenzothiazole (B37678) (MBT) can be achieved through various oxidative methods.
Quantitative Data Summary for CBS Synthesis
| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sodium Hypochlorite (B82951) Oxidation | 5% Sodium Hypochlorite | This compound/Water | 35 | Not Specified | >95 (Implied) | Not Specified | [1] |
| Hydrogen Peroxide Oxidation | Hydrogen Peroxide | Water | Not Specified | Not Specified | 95.28 | Melting Point: 99.0°C | [2] |
| Oxygen Catalytic Oxidation | Oxygen | Water | 60 | 4 h | 96 | Not Specified | [3] |
| Two-Phase Reaction | Sodium Hypochlorite | Monochlorobenzene/Water | 110 (solvent evaporation) | 1.5 h (solvent evaporation) | 97 | 96 | [4] |
| Catalyst-based (Oxidant-free) | None (Base Catalyst) | Water | 80-85 | 0.5-2 h | 98-99.5 | >99.78 | [2] |
Experimental Protocols for CBS Synthesis
Protocol 1: Sodium Hypochlorite Oxidation [1]
-
Reaction Setup: In an oxidation tank, add 16% this compound.
-
Addition of MBT: While stirring the this compound solution, add 2-mercaptobenzothiazole (MBT) to form a mixed solution. The molar ratio of this compound to MBT should be 2.3:1.
-
Oxidation: Thoroughly stir the mixture and cool it to 35°C.
-
Slowly add a 5% sodium hypochlorite solution dropwise to the mixture.
-
Continue the addition until the yellow particles of MBT disappear, indicating the formation of N-cyclohexyl-2-benzothiazolesulfenamide.
-
Work-up: Filter the reaction mixture through a suction filter.
-
Wash the filtered product with hot water until neutral.
-
Dry the product via centrifugation and hot air blowing to obtain the final product.
Protocol 2: Oxygen Catalytic Oxidation [3]
-
Reaction Setup: To a high-pressure reaction kettle, add 2 mmol of 2-mercaptobenzothiazole, 8 mmol of this compound, 1 wt% of a cobalt catalyst, and 8 mL of water.
-
Reaction: Pass oxygen through the reactor until the pressure stabilizes at 0.4 MPa.
-
Heat the mixture in an oil bath at 60°C for 4 hours.
-
Work-up: A white solid will form. Filter the solid, wash it, and dry to obtain the product.
Reaction Pathway for CBS Synthesis
Caption: Oxidative condensation of MBT and this compound to form CBS.
Synthesis of N-(Cyclohexylthio)phthalimide
N-(Cyclohexylthio)phthalimide is another important sulfenamide (B3320178) derivative with applications as a scorch inhibitor in the rubber industry. It is synthesized from cyclohexylsulfenyl chloride and phthalimide (B116566).
Quantitative Data Summary for N-(Cyclohexylthio)phthalimide Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aqueous NaOH | Water/Organic Solvent | 0-20 | 15 min (stirring) | 96.7-97.9 | 98-99 |[5] |
Experimental Protocol for N-(Cyclohexylthio)phthalimide Synthesis[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 mole of phthalimide in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) or alkaline earth metal hydroxide.
-
Addition of Cyclohexylsulfenyl Chloride: Add 1 mole of cyclohexylsulfenyl chloride to the solution.
-
Reaction: Maintain the reaction temperature between 0°C and 20°C with stirring.
-
After a 15-minute subsequent stirring time, a solid product will precipitate.
-
Work-up: Separate the solid product from the liquid phases by filtration.
-
Wash the precipitate once with 20 parts by volume of hexane (B92381) and then with water.
-
Dry the product to obtain N-(cyclohexylthio)phthalimide.
Reaction Pathway for N-(Cyclohexylthio)phthalimide Synthesis
References
- 1. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 3. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 4. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]
- 5. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for cyclohexylamine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexylamine (B46788).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main industrial and laboratory methods for this compound synthesis are:
-
Reductive Amination of Cyclohexanone (B45756): This is a common laboratory and industrial method involving the reaction of cyclohexanone with ammonia (B1221849) and hydrogen over a catalyst.[1][2][3]
-
Hydrogenation of Aniline (B41778): A prevalent industrial route where aniline is hydrogenated at high temperature and pressure using nickel or cobalt catalysts.[4][5][6]
-
Amination of Cyclohexanol (B46403): This method involves the reaction of cyclohexanol with ammonia, typically in the vapor phase over a metal catalyst.[1][5][6]
Q2: What are the typical catalysts used for each synthesis method?
A2: Catalyst selection is crucial for reaction efficiency and selectivity. Common catalysts include:
-
Reductive Amination of Cyclohexanone: Nickel, Cobalt, Rhodium, or Copper-based catalysts are frequently used.[1][7] For instance, a Cu-Cr-La/γ-Al2O3 catalyst has been shown to be effective.[7] Bimetallic catalysts like Rh-Ni on a silica (B1680970) support have also demonstrated high conversion rates.[8]
-
Hydrogenation of Aniline: Nickel or cobalt catalysts, often on an alumina (B75360) support, are standard for industrial production.[4] Ruthenium-on-carbon catalysts can also be used, particularly to enhance selectivity.[1]
-
Amination of Cyclohexanol: Nickel-based catalysts (e.g., Raney Ni, Ni/Al2O3, Ni/C) and copper catalysts are commonly employed.[9][10][11]
Q3: What are the common impurities I might encounter in my final product?
A3: Depending on the synthesis route and reaction conditions, common impurities include dithis compound (B1670486), unreacted starting materials (aniline, cyclohexanone, cyclohexanol), and other byproducts.[4] Commercial specifications for this compound typically require a minimum purity of 99.0%, with limits on impurities like dithis compound (≤0.5%), aniline (≤0.1%), and cyclohexanol (≤0.2%).[4]
Q4: How can I purify the crude this compound?
A4: Fractional distillation under reduced pressure is the standard method for purifying this compound from byproducts and unreacted starting materials.[1][4] The boiling point of this compound is 134.5 °C at atmospheric pressure.[6] It also forms an azeotrope with water, which boils at 96.4 °C and contains 44.2% this compound.[1][12]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time significantly impact yield.[13]
-
Solution: Systematically optimize these parameters. Refer to the data tables below for recommended ranges for your specific synthesis method. For reductive amination of cyclohexanone, for example, increasing hydrogen pressure can improve the conversion of cyclohexanone.[7]
-
-
Catalyst Deactivation: The catalyst may lose activity due to poisoning, sintering, or coking.
-
Solution: Ensure proper catalyst handling and activation procedures. If deactivation is suspected, consider regenerating or replacing the catalyst. For nickel catalysts in the amination of cyclohexanol, the presence of hydrogen is mandatory to keep the catalyst active.[10]
-
-
Formation of Byproducts: Side reactions can consume starting materials and reduce the yield of the desired product. A common byproduct is dithis compound.
-
Solution: Adjusting the molar ratio of reactants can improve selectivity. For instance, in the amination of cyclohexanol and reductive amination of cyclohexanone, increasing the ammonia-to-substrate ratio favors the formation of the primary amine (this compound) over the secondary amine (dithis compound).[1]
-
-
Presence of Water: In reductive amination, water is generated and can inhibit the reaction.
-
Solution: The use of dehydrating agents, such as 4Å molecular sieves, can remove water from the reaction mixture and improve the yield.[7]
-
Problem 2: High Levels of Dithis compound Impurity
Possible Causes & Solutions
-
Low Ammonia Concentration: An insufficient amount of ammonia relative to the cyclohexanone or cyclohexanol can lead to the newly formed this compound reacting with the starting material to form dithis compound.
-
Solution: Increase the molar ratio of ammonia to the starting material. An increased ammonia-to-cyclohexanol feed ratio, for example, favors this compound formation.[1]
-
-
Prolonged Reaction Time or High Temperature: These conditions can sometimes favor the formation of the secondary amine.
-
Solution: Optimize the reaction time and temperature to maximize the yield of this compound while minimizing the formation of dithis compound.
-
Problem 3: Presence of Unreacted Starting Material
Possible Causes & Solutions
-
Inefficient Catalyst: The catalyst may not be active enough to drive the reaction to completion under the chosen conditions.
-
Solution: Consider using a more active catalyst or increasing the catalyst loading. Ensure the catalyst is properly activated before use.
-
-
Insufficient Reaction Time or Inadequate Mixing: The reaction may not have had enough time to go to completion, or poor mixing may have resulted in localized areas of low reactant concentration.
-
Solution: Increase the reaction time and ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Equilibrium Limitations: Some reactions may be reversible.
-
Solution: For reductive amination, removing the water byproduct can help drive the equilibrium towards the products.[7]
-
Data Presentation
Table 1: Reaction Conditions for Reductive Amination of Cyclohexanone
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Yield (%) | Selectivity (%) | Reference |
| Ni or Co | up to 275 | 0.1 - 20 | - | - | - | [1] |
| Cu-Cr-La/γ-Al2O3 | 180 | 3.0 | Methanol | 83.06 | - | [7][14] |
| Rh/SiO2 | 100 | 0.2 (H2), 0.4 (NH3) | Cyclohexane | - | 99.1 | [8] |
| 2 wt.% NiRh/SiO2 | 100 | 0.2 (H2), 0.4 (NH3) | Cyclohexane | 96.4 | 96.6 | [8] |
| Raney Ni | 20 - 150 | 1 - 5 | Methanol, Ethanol (B145695), etc. | up to 85 | - | [15] |
Table 2: Reaction Conditions for Hydrogenation of Aniline
| Catalyst | Temperature (°C) | Hydrogen Pressure (atm) | Yield (%) | Reference |
| Ni or Co | 150 - 200 | 200 - 300 | 85 - 90 | [4] |
| Ni or Co on Alumina | 180 - 220 | 250 - 350 | >90 (selectivity) | [4] |
| Co-Alumina | 140 | 250 | 80 | [1] |
| Ru-on-C | 160 - 180 | 20 - 50 | - | [1] |
Table 3: Reaction Conditions for Amination of Cyclohexanol
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| Ni or Co | 220 | 20 | - | - | - | [1] |
| Raney Ni, Ni/Al2O3, Ni/C | High | - | Water | >85 | >90 | [9][11] |
| 5% Cu/SBA-15 | 250 | 0.1 | Vapor Phase | 80 | 36 | [10] |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone using a Zn-Ni Couple
This protocol is adapted from a user-shared synthesis and should be performed with appropriate safety precautions.[12]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 9g of NiCl2·6H2O in 160g of 20% aqueous ammonia.
-
Addition of Reactants: Add 30g of cyclohexanone with magnetic stirring, followed by 50 mL of 95% ethanol to aid dissolution.
-
Initiation of Reaction: Add 20g of zinc powder with vigorous stirring. The temperature will rise, and hydrogen gas will evolve.
-
Maintaining the Reaction: After 15 minutes, add a second 20g portion of zinc powder. After another 30 minutes, add a third 20g portion. Maintain the reaction temperature below 50°C, using a cool water bath if necessary. Continue stirring for a total of approximately 5.5 hours.
-
Workup:
-
Filter the reaction mixture and wash the solid residue with water.
-
Reflux the combined filtrate and washings to recover ammonia.
-
Acidify the remaining solution with HCl and boil to remove ethanol and any residual cyclohexanol.
-
Basify the solution with NaOH, which will cause the amine to separate.
-
-
Purification:
-
Distill the mixture to collect the this compound-water azeotrope (boiling point ~96.4°C).
-
Treat the distillate with solid NaOH to remove water, separate the organic layer, and dry it further over solid NaOH.
-
Perform a final fractional distillation, collecting the fraction boiling at 133-137°C to obtain pure this compound. A yield of approximately 73% can be expected.[12]
-
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. chemcess.com [chemcess.com]
- 2. Production process of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 4. webqc.org [webqc.org]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sciencemadness Discussion Board - Synthesis of this compound (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. newtopchem.com [newtopchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN1900049A - Synthetic method for this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cyclohexylamine from Cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexylamine (B46788) from cyclohexanone (B45756) via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the synthesis of this compound from cyclohexanone?
A1: The most common byproducts in the reductive amination of cyclohexanone are cyclohexanol (B46403) and dithis compound (B1670486).[1][2][3] Cyclohexanol is formed through the direct hydrogenation of cyclohexanone, while dithis compound results from the reaction of the intermediate imine or the final product, this compound, with another molecule of cyclohexanone.[2][3] Other potential impurities can include unreacted cyclohexanone and various condensation products.[4][5]
Q2: How do reaction conditions influence the formation of these byproducts?
A2: Reaction conditions play a crucial role in determining the selectivity of the reaction. Key parameters include:
-
Temperature and Pressure: Higher temperatures can sometimes favor the formation of byproducts. Optimal conditions are typically sought to maximize the rate of this compound formation while minimizing side reactions.[6]
-
Catalyst: The choice of catalyst significantly impacts selectivity. For instance, nickel-based catalysts are commonly used.[7][8] Bimetallic catalysts, such as Rh-Ni, have been shown to enhance conversion and selectivity under specific conditions.[9][10]
-
Ammonia (B1221849) Concentration: An excess of ammonia is often used to favor the formation of the primary amine, this compound, and to suppress the formation of the secondary amine, dithis compound.[9]
-
Hydrogen Pressure: The partial pressure of hydrogen is critical for the hydrogenation of the imine intermediate.[9] An excess of hydrogen can sometimes lead to increased formation of cyclohexanol.
Q3: What is the general reaction mechanism for the synthesis of this compound from cyclohexanone?
A3: The synthesis of this compound from cyclohexanone via reductive amination proceeds through a two-step mechanism within a single pot reaction:[11]
-
Imine Formation: Cyclohexanone reacts with ammonia in a condensation reaction to form an intermediate cyclohexylimine. This is a reversible reaction where a molecule of water is eliminated.
-
Hydrogenation: The cyclohexylimine is then catalytically hydrogenated to yield this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. | - Increase reaction time or temperature, but monitor for byproduct formation.[6]- Ensure proper mixing to overcome mass transfer limitations. |
| - Catalyst deactivation or poisoning. | - Use a fresh or regenerated catalyst.- Ensure the purity of reactants and solvents to avoid catalyst poisons. | |
| - Suboptimal reaction conditions. | - Optimize temperature, pressure, and reactant ratios.[6] | |
| High Levels of Cyclohexanol Byproduct | - Hydrogenation of cyclohexanone is favored over imine formation. | - Increase the partial pressure of ammonia.- Adjust the catalyst system to one that is more selective for imine hydrogenation. |
| High Levels of Dithis compound Byproduct | - Reaction of this compound with cyclohexanone. | - Use a higher molar ratio of ammonia to cyclohexanone.[9]- Remove this compound from the reaction mixture as it is formed, if possible in your reactor setup. |
| Presence of Unreacted Cyclohexanone | - Insufficient reducing agent or catalyst activity. | - Ensure an adequate amount of the reducing agent is present.- Verify the activity of the catalyst. |
| - Short reaction time. | - Extend the reaction duration and monitor for completion using techniques like GC-MS.[11] |
Quantitative Data on Byproduct Formation
The following table summarizes the conversion and selectivity data from a study using Rh-Ni/SiO₂ catalysts.
| Catalyst | Cyclohexanone Conversion (%) | This compound Selectivity (%) | Cyclohexanol Selectivity (%) |
| Rh/SiO₂ | 83.4 | 99.1 | < 1 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | ~3 |
| 5 wt.% NiRh/SiO₂ | 95.0 | ~95 | ~5 |
Conditions: 100 °C, 4 bar NH₃, 2 bar H₂, 300 min reaction time.[9]
Experimental Protocols
Laboratory Scale Synthesis using a Zn-Ni Couple
This protocol is adapted from a procedure utilizing a zinc-nickel couple for the reductive amination of cyclohexanone.[4]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
20% Ammonia solution (NH₃)
-
Cyclohexanone
-
95% Ethanol (B145695) (EtOH)
-
Zinc powder (Zn)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9g of NiCl₂·6H₂O in 160g of 20% NH₃ solution.
-
Add 30g of cyclohexanone to the solution, followed by 50 mL of 95% EtOH to aid dissolution.
-
With vigorous stirring, add 20g of Zn powder. An exothermic reaction with hydrogen evolution will occur.
-
After 15 minutes, add a second 20g portion of Zn powder. After another 30 minutes, add a third 20g portion.
-
Maintain the reaction temperature below 50°C, using a cool water bath if necessary. Continue stirring for a total of approximately 5.5 hours.
-
Filter the reaction mixture and wash the solid residue with water.
-
Combine the filtrate and washings, and reflux to remove excess ammonia.
-
Acidify the remaining solution with HCl and boil to remove ethanol and a small amount of cyclohexanol.
-
Basify the solution with NaOH, which will cause the amine to separate.
-
Distill the mixture to collect the this compound-water azeotrope.
-
Treat the distillate with solid NaOH to separate the aqueous layer, then dry the organic layer over solid NaOH and distill to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound from cyclohexanone, illustrating the formation of major byproducts.
Caption: A troubleshooting workflow for addressing low yield or high impurity issues in this compound synthesis.
Caption: Logical relationships between key reaction conditions and outcomes in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. Dithis compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Synthesis of this compound (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cyclohexylamine by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying cyclohexylamine (B46788) by distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
Question: Why is my recovered this compound wet?
Answer: this compound readily forms a minimum-boiling azeotrope with water.[1][2] This means that simple distillation of a this compound-water mixture will not yield a pure, dry product. The azeotrope, containing approximately 44.2% this compound, boils at 96.4°C at atmospheric pressure.[1]
To obtain dry this compound, the water must be removed before or after distillation. One common laboratory method involves "salting out" the amine by adding sodium hydroxide (B78521) (NaOH) to the aqueous mixture. This decreases the solubility of this compound in water, allowing for its separation. The separated amine layer can then be dried over a suitable drying agent like solid NaOH before a final fractional distillation.[3]
Question: My this compound has a yellow or brown tint after distillation. What is the cause and how can I prevent it?
Answer: Discoloration of amines during distillation is often a sign of thermal degradation or the presence of impurities that oxidize at high temperatures.[4][5] High distillation temperatures can lead to the formation of side products and discoloration.[4] To mitigate this, consider the following:
-
Vacuum Distillation: Lowering the pressure of the distillation will reduce the boiling point of this compound, thereby minimizing thermal stress on the compound.
-
Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen, can prevent oxidation of the amine.[6][7]
-
Pre-treatment: If the starting material is crude, consider a pre-purification step to remove impurities that may be causing the discoloration.
Question: The distillation rate is very slow, or the column is flooding. What should I do?
Answer: Slow distillation rates or flooding can be caused by several factors:
-
Improper Heating: Ensure the heating mantle is set to an appropriate temperature. The ring of condensate should rise slowly and steadily up the fractionating column.[8] If the heating is too vigorous, it can lead to flooding.
-
Insufficient Insulation: A cold laboratory environment can cause premature condensation in the fractionating column. Insulating the column with glass wool or aluminum foil can help maintain a proper temperature gradient.[8]
-
Column Packing: Ensure the column is packed correctly to provide adequate surface area for vapor-liquid equilibrium without impeding vapor flow.
Question: I am seeing unexpected peaks in my GC analysis after distillation. What are they?
Answer: Common impurities in this compound include dithis compound (B1670486) and aniline, which may be carried over from the synthesis (e.g., catalytic hydrogenation of aniline).[1] At elevated temperatures, particularly in the presence of certain catalysts, this compound can also undergo disproportionation to form dithis compound.[9][10]
To improve separation from these impurities, consider using a more efficient fractionating column and optimizing the distillation parameters (e.g., reflux ratio).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: The following table summarizes the key physical properties of this compound:
| Property | Value |
| Boiling Point (at 760 mmHg) | 134.5°C[1][11] |
| Boiling Point (at 100 mmHg) | 72.0°C[1] |
| Boiling Point (at 50 mmHg) | 56.0°C[1] |
| Boiling Point (at 20 mmHg) | 36.4°C[1] |
| Melting Point | -17.7°C[1][11] |
| Density (at 25°C) | 0.8647 g/cm³[1][11] |
| Azeotrope with Water (wt%) | 44.2% this compound[1] |
| Azeotrope Boiling Point | 96.4°C[1] |
Q2: What are the recommended safety precautions when distilling this compound?
A2: this compound is a flammable, corrosive, and toxic liquid.[12][13][14] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[14][15][16] Ensure all distillation equipment is properly grounded to prevent static discharge.[13] Have appropriate fire extinguishing media (e.g., dry chemical, CO2) readily available.[16]
Q3: How can I confirm the purity of my distilled this compound?
A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for determining the purity of this compound.[17][18][19] This technique can also identify and quantify any remaining impurities.
Q4: Can I use vacuum distillation for purifying this compound?
A4: Yes, vacuum distillation is highly recommended for purifying this compound.[20] It allows the distillation to be performed at a lower temperature, which helps to prevent thermal decomposition and the formation of colored byproducts.[4]
Experimental Protocols
Protocol 1: Fractional Distillation of this compound at Atmospheric Pressure
This protocol is suitable for relatively pure this compound that requires further purification.
-
Drying: If the this compound is wet, dry it over a suitable drying agent such as potassium hydroxide (KOH) or sodium (Na) pellets.[6][7] Decant or filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column in a fume hood. Ensure all glass joints are properly greased and sealed. Use a heating mantle with a stirrer for even heating.
-
Distillation:
-
Add the dry this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Observe the vapor front rising slowly through the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 134.5°C at 760 mmHg).[1]
-
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12]
Protocol 2: Purification of this compound from an Aqueous Solution
This protocol is for purifying this compound that is in a mixture with water.
-
Salting Out: In a separatory funnel, add sodium hydroxide (NaOH) pellets to the aqueous this compound mixture until the solution is saturated. This will cause the this compound to separate as a distinct upper layer.
-
Separation and Drying: Separate the upper this compound layer. Dry this layer over solid NaOH.[3]
-
Distillation: Follow the fractional distillation procedure outlined in Protocol 1.
Visualizations
Caption: Workflow for the purification of this compound by distillation.
Caption: Decision tree for troubleshooting common distillation problems.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of this compound (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US3207789A - Chemical separation process for the recovery of n-phenylthis compound - Google Patents [patents.google.com]
- 5. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 108-91-8 [m.chemicalbook.com]
- 8. Purification [chem.rochester.edu]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. trc-corp.com [trc-corp.com]
- 14. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. ams.usda.gov [ams.usda.gov]
- 17. Ultra-trace level analysis of morpholine, this compound, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Cyclohexylamine Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in cyclohexylamine (B46788) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
When encountering low yields, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental aspects of your reaction setup before moving to more complex variables.
-
Reagent and Solvent Purity: Ensure all reagents, including the substrate and the this compound catalyst, are of high purity. Impurities can act as catalyst poisons or participate in side reactions. Solvents must be anhydrous and free of peroxides, as water and oxidizing agents can deactivate the catalyst.[1][2]
-
Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This will help determine if the reaction is incomplete, has stalled, or if significant side products are forming.
-
Inert Atmosphere: Many organocatalytic reactions are sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]
Q2: How do I know if my this compound catalyst is deactivated, and what can I do about it?
Catalyst deactivation is a common reason for low conversion rates.[2]
-
Signs of Deactivation: A primary indicator is a reaction that starts but fails to proceed to completion.[4] Visual changes in the catalyst, such as discoloration or precipitation, can also suggest degradation.[2]
-
Confirmation: Run a control experiment with a fresh batch of the catalyst under identical conditions. If this reaction proceeds as expected, it's a strong indication that your original catalyst was inactive.[2]
-
Causes of Deactivation:
-
Poisoning: Impurities like water, sulfur compounds, or other coordinating species in the substrate or solvent can bind to the catalyst's active sites.[2][5]
-
Thermal Degradation: Exposing the catalyst to excessively high temperatures can cause it to decompose.[4][5]
-
Formation of Inactive Byproducts: The catalyst can react with substrates or impurities to form inactive species.[5]
-
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. Common methods include washing with appropriate solvents to remove adsorbed impurities or thermal treatments.[5][6]
Q3: What are the most critical reaction parameters to optimize for improving yield?
Optimizing reaction conditions is key to maximizing yield. The following parameters often have a significant impact:
-
Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading doesn't always improve yield and can sometimes lead to aggregation and lower selectivity.[3] It is crucial to screen a range of catalyst loadings to find the optimal concentration.[3]
-
Temperature: Temperature affects reaction rates and equilibrium positions. Lower temperatures often favor higher selectivity in asymmetric catalysis, but higher temperatures may be necessary to drive the reaction to completion.[1][3] However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[4]
-
Solvent: The choice of solvent is critical as it can influence the stability of intermediates and transition states. Screening a variety of solvents with different polarities is recommended.[3]
-
Substrate Concentration: High substrate concentrations can sometimes lead to catalyst inhibition or product precipitation. It is important to find the optimal concentration for your specific system.[2]
Q4: I'm observing unexpected side products in my reaction mixture. What are the likely culprits and how can I identify them?
The formation of side products directly consumes your starting materials and reduces the yield of the desired product.
-
Common Side Reactions:
-
Self-Condensation (Aldol or Michael): If your substrate is an aldehyde or ketone, it can react with itself in a self-condensation reaction.[7]
-
Cannizzaro Reaction: Aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a base.[7]
-
Polymerization: Aldehydes are particularly prone to polymerization under acidic or basic conditions.[7]
-
Formation of Dithis compound: In some cases, the this compound catalyst can react with the substrate.[8]
-
-
Identification of Byproducts: Analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for identifying the structure of unknown side products.[9][10] Comparing the spectra of your crude product to known spectra of potential byproducts can aid in their identification.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effects of key reaction parameters on the yield of this compound catalyzed reactions. Note that the optimal conditions will be specific to the particular transformation.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Toluene | 2.4 | 85-95 | Often a good starting point for non-polar conditions. |
| Dichloromethane | 9.1 | 80-92 | A versatile solvent, but ensure it is free of acidic impurities. |
| Tetrahydrofuran (THF) | 7.5 | 75-90 | Can coordinate with the catalyst; must be peroxide-free. |
| Ethanol | 24.6 | 60-85 | Protic solvent, can participate in the reaction or affect catalyst solvation.[2] |
| Water | 80.1 | Variable | Can significantly impact yield, sometimes positively in "on water" reactions, but often negatively by deactivating the catalyst.[11] |
Table 2: Effect of Catalyst Loading and Temperature on Yield
| Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Observations |
| 5 | 25 | 75 | Lower loading may require longer reaction times. |
| 10 | 25 | 90 | Often a good balance between reaction rate and catalyst cost. |
| 20 | 25 | 92 | Diminishing returns may be observed at higher loadings.[3] |
| 10 | 0 | 88 | Lower temperature can improve selectivity but may decrease the reaction rate.[1] |
| 10 | 40 | 85 | Higher temperature can increase the rate but may also promote side reactions and catalyst decomposition.[2] |
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Michael Addition
This protocol describes a general setup for the Michael addition of an aldehyde to a nitro-olefin, a common reaction catalyzed by this compound derivatives.
-
Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nitro-olefin (1.0 equiv.).
-
Addition of Reagents: Under an inert atmosphere, add the appropriate anhydrous solvent (e.g., toluene). Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Catalyst and Substrate Addition: Add the this compound catalyst (e.g., 10 mol%). Then, add the aldehyde (1.2 equiv.) dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: this compound Catalyst Activation (where applicable)
For some commercially available catalysts or those that have been stored for extended periods, an activation step may be necessary.
-
Catalyst Preparation: Place the this compound catalyst in a flame-dried Schlenk flask under an inert atmosphere.
-
Solvent Addition: Add a small amount of a suitable anhydrous, non-coordinating solvent (e.g., toluene).
-
Activation: Stir the catalyst suspension at room temperature for 30-60 minutes. For some catalyst systems, a brief period of heating followed by cooling may be beneficial.
-
Use in Reaction: The activated catalyst solution can then be directly used in the reaction.
Protocol 3: Regeneration of a Deactivated this compound Catalyst
This is a general procedure for regenerating a catalyst that has been deactivated by non-covalently bound impurities.
-
Catalyst Recovery: After the reaction, recover the catalyst. If it is a solid, this can be done by filtration. If it is soluble, it may require separation during the workup and purification steps.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove adsorbed impurities. The choice of solvent will depend on the nature of the impurities but can include polar solvents like methanol (B129727) or acetone, followed by non-polar solvents like hexanes.[6]
-
Drying: Thoroughly dry the washed catalyst under high vacuum to remove all traces of solvent.
-
Storage: Store the regenerated catalyst in a desiccator under an inert atmosphere to prevent re-exposure to moisture and air.[6]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mingxupu.com [mingxupu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101161631A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Preventing the formation of dicyclohexylamine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dicyclohexylamine (B1670486) during the synthesis of This compound (B46788).
Troubleshooting Guide: Unexpected Formation of Dithis compound
This guide addresses common issues encountered during the synthesis of this compound and provides solutions to minimize the formation of the dithis compound byproduct.
| Observation | Potential Cause | Recommended Solution |
| High levels of dithis compound detected in the final product (both synthesis routes) | The reaction temperature may be too high, promoting the reaction between the newly formed this compound and reaction intermediates. | Optimize the reaction temperature. For the hydrogenation of aniline (B41778), lower temperatures are generally favored to reduce side reactions. For the reductive amination of cyclohexanone (B45756), maintain a consistent and optimized temperature throughout the reaction. |
| Significant dithis compound formation during reductive amination of cyclohexanone | The molar ratio of ammonia (B1221849) to cyclohexanone is too low. This increases the likelihood of the this compound product reacting with remaining cyclohexanone. | Use a significant excess of ammonia. This shifts the reaction equilibrium towards the formation of the primary amine and minimizes the chance for the product to act as a nucleophile. |
| Dithis compound byproduct in aniline hydrogenation | The absence of a selectivity-promoting additive. The primary amine product is reacting with intermediates on the catalyst surface. | Add ammonia to the reaction mixture. Ammonia can competitively adsorb to the catalyst surface, inhibiting the secondary amine formation. The addition of a base like LiOH has also been shown to significantly improve selectivity. |
| Inconsistent yields and byproduct formation | Inefficient mixing or localized heating in the reactor. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and uniform temperature distribution. |
| Formation of other byproducts like cyclohexanol (B46403) (in reductive amination) | The reducing agent is too strong or is added too quickly, leading to the reduction of the starting ketone. | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). Add the reducing agent portion-wise to control the reaction rate and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the formation of dithis compound?
A1: Dithis compound primarily forms through two mechanisms:
-
Reductive Amination Route: The desired product, this compound, can act as a nucleophile and react with the cyclohexanone starting material to form an imine intermediate. This intermediate is then reduced to dithis compound.
-
Aniline Hydrogenation Route: The this compound product can react with aniline or other intermediates on the catalyst surface, leading to the formation of the secondary amine. Additionally, at elevated temperatures, this compound can undergo disproportionation to yield dithis compound and ammonia.
Q2: Which synthesis method is generally more selective for this compound?
A2: Both the hydrogenation of aniline and the reductive amination of cyclohexanone can be highly selective if properly optimized. However, the reductive amination of cyclohexanone often offers more control over reaction parameters like stoichiometry, which can be crucial for minimizing secondary amine formation.
Q3: How does the choice of catalyst affect the selectivity of the reaction?
A3: The catalyst plays a critical role in determining the selectivity of the synthesis.
-
For aniline hydrogenation , ruthenium-based catalysts are known to be highly efficient in producing this compound with minimal dithis compound formation.[1] Bimetallic catalysts, such as Rh-Ni, have also shown high activity and selectivity.
-
For the reductive amination of cyclohexanone , the choice of catalyst is often linked to the reducing agent used. For catalytic hydrogenation, catalysts like Rh-Ni on a silica (B1680970) support have demonstrated high conversion and selectivity.[2]
Q4: Can pH control help in reducing dithis compound formation during reductive amination?
A4: Yes, maintaining a mildly acidic pH (typically between 5 and 7) is crucial. This pH is low enough to catalyze the formation of the imine from cyclohexanone and ammonia but not so acidic that it protonates the ammonia, rendering it non-nucleophilic. This controlled environment favors the formation of the primary amine over side reactions.[3]
Q5: Is a one-pot or two-step procedure better for reductive amination to avoid dithis compound?
A5: A two-step (indirect) reductive amination can offer better control and minimize the formation of dithis compound. In this approach, the imine is formed first, often with the removal of water, and then reduced in a subsequent step. This prevents the newly formed this compound from competing with ammonia for the remaining cyclohexanone.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound, highlighting the impact of different catalysts and conditions on yield and selectivity.
Table 1: Reductive Amination of Cyclohexanone with Ammonia
| Catalyst | Conversion of Cyclohexanone (%) | Selectivity to this compound (%) | Key Conditions | Reference |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 100°C, 4 bar NH₃, 2 bar H₂ | [2] |
| Rh/SiO₂ | 83.4 | 99.1 | 100°C, 4 bar NH₃, 2 bar H₂ | [2] |
| Cu-Cr-La/γ-Al₂O₃ | >95 | 83.06 (yield) | Optimized temperature and pressure, premixing with 4A molecular sieves | [5] |
Table 2: Hydrogenation of Aniline to this compound
| Catalyst | Additive | Conversion of Aniline (%) | Selectivity to this compound (%) | Dithis compound (%) | Key Conditions | Reference |
| Nickel | None | 63 | 24 | 11 | 200°C, 70 kg/cm ² H₂ | [6] |
| Rhodium on Alumina | None | 100 | 97.5 | 2.4 | 25°C, high pressure | [7] |
| Ruthenium | Ammonia | High | High (minimized byproduct) | Minimized | 160-180°C, 2-5 MPa H₂ | Not specified |
| Supported Ru-based | LiOH | Not specified | 100 | Not detected | Not specified | Not specified |
Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination of Cyclohexanone
This protocol is based on methodologies that employ a two-step approach to maximize the yield of this compound and minimize the formation of dithis compound.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine cyclohexanone (1.0 eq) and a suitable solvent with a high solubility for ammonia, such as methanol (B129727) or ethanol.
-
Add activated 4Å molecular sieves to the flask to absorb the water formed during the reaction.[5]
-
Cool the mixture in an ice bath and bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a concentrated solution of ammonia in methanol (e.g., 7N).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine can be monitored by techniques such as GC-MS or NMR.
Step 2: Reduction of the Imine
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) in portions. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Protocol 2: Selective Hydrogenation of Aniline with a Ruthenium Catalyst
This protocol incorporates the use of ammonia to suppress the formation of dithis compound.
Materials:
-
Aniline (1.0 eq)
-
Ruthenium on a suitable support (e.g., 5% Ru/Al₂O₃)
-
Anhydrous ammonia
-
Ethanol (solvent)
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with aniline, ethanol, and the ruthenium catalyst.
-
Seal the autoclave and purge with nitrogen gas several times.
-
Introduce anhydrous ammonia into the autoclave to a partial pressure of 1-2 bar.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 120-140°C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation.
Visualizations
Caption: Reaction pathways in reductive amination of cyclohexanone.
Caption: Decision workflow for minimizing dithis compound in reductive amination.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 7. US3196179A - Preparation of this compound by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
Technical Support Center: Cyclohexylamine Stability & Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cyclohexylamine (B46788) under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a stable organic compound under standard storage conditions.[1][2] It is a colorless to pale yellow liquid with a strong, fishy, amine-like odor.[3][4][5] However, it is sensitive to air and light and may yellow over time due to oxidation.[4][5][6] For long-term storage, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, in a cool, dry place.[3][6]
Q2: How does this compound react with strong acids?
This compound is a strong base and reacts violently with strong acids in exothermic reactions to form salts.[2][3][6][7][8] This can create a significant safety hazard if not properly controlled. The resulting cyclohexylammonium salts can be isolated and may have different solubilities depending on the acid used.[9][10] For example, the hydrochloride salt is crystalline and can be used for purification.[3][6]
Q3: Is this compound stable in the presence of strong bases?
As a strong base itself, this compound does not react with other strong bases like sodium hydroxide (B78521).[11][12][13] It is often used in basic reaction media.
Q4: What happens when this compound is exposed to oxidizing agents?
This compound can react violently with strong oxidizing agents such as peroxides, permanganates, nitrates, and chlorine.[7][14] Contact with these substances can lead to fire and explosion hazards.[2][3][6] Controlled oxidation of this compound is a key industrial process, for instance, in the synthesis of cyclohexanone (B45756) oxime, a precursor to caprolactam.[15][16][17][18] This reaction is typically carried out using specific catalysts and controlled conditions to avoid runaway reactions.[15][16][17]
Q5: Can this compound be used with reducing agents?
This compound can react with strong reducing agents, such as hydrides, to generate flammable hydrogen gas.[4][6][7][8] Caution should be exercised when using these combinations. However, this compound is stable under typical catalytic hydrogenation conditions and is, in fact, produced by the hydrogenation of aniline.[1][11][12]
Q6: What is the thermal stability of this compound?
This compound has limited thermal stability at elevated temperatures.[19][20] In applications like boiler water treatment, its thermal decomposition is a concern as it can form organic acids that may increase corrosion risk.[19][20] Studies have shown that thermolysis begins to occur at temperatures around 500°C, leading to the formation of various degradation products, including acetate (B1210297) and formate.[19][20]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns yellow/brown | Oxidation of this compound by air. | Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Unexpected salt precipitation | Reaction with acidic species in the mixture (e.g., acidic starting material, reagent, or solvent). This compound is a strong base. | Ensure all components of the reaction mixture are compatible. If an acidic component is necessary, consider protecting the amine group or using a different base. |
| Vigorous, uncontrolled reaction | Mixing with strong acids or strong oxidizing agents. | Always add strong acids or oxidizers slowly and with adequate cooling. Ensure proper heat dissipation and have a cooling bath on standby. |
| Low yield in a reaction using a metal catalyst | This compound can be corrosive to certain metals like copper, aluminum, and zinc, potentially poisoning the catalyst or leading to side reactions.[2][3][6][7] | Check the compatibility of your catalyst with this compound. Consider using a more robust catalyst or a different base. |
| Formation of an unexpected imine byproduct | Reaction of this compound with a ketone or aldehyde present as a starting material, impurity, or formed in situ. | Purify starting materials to remove ketone/aldehyde impurities. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor imine formation. |
Data Summary
Table 1: Thermal Decomposition of this compound
| Temperature (°C) | Pressure (MPa) | Observation | Reference |
| 500 | 9.5 - 17.5 | Onset of thermal degradation. | [19][20] |
| 530 | 9.5 - 17.5 | Increased degradation. | [19][20] |
| 560 | 9.5 - 17.5 | Significant thermolysis. | [19][20] |
Table 2: Incompatible Materials with this compound
| Material Class | Specific Examples | Potential Hazard |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Violent exothermic reaction.[2][3][6][7][14] |
| Strong Oxidizing Agents | Peroxides, Permanganates, Nitrates, Chlorine | Fire and explosion hazard.[2][3][6][7][14] |
| Strong Reducing Agents | Hydrides (e.g., sodium borohydride, lithium aluminum hydride) | Generation of flammable hydrogen gas.[6][7][8] |
| Certain Metals | Copper, Aluminum, Zinc, and their alloys | Corrosion.[2][3][6][7] |
| Organic Anhydrides & Acid Halides | Acetic anhydride, Acetyl chloride | Vigorous reaction.[2][3][6] |
| Isocyanates | Vigorous reaction.[2][3][6][7] |
Experimental Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Formation
This protocol describes the purification of this compound by converting it to its hydrochloride salt, which can be recrystallized, followed by liberation of the free amine.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
Procedure:
-
Dissolve the crude this compound in diethyl ether in a flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. This compound hydrochloride will precipitate as a white solid.
-
Collect the precipitated salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallize the this compound hydrochloride from a suitable solvent, such as ethanol (B145695) or water.
-
Dissolve the purified salt in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a concentrated NaOH solution with stirring until the solution is strongly basic (check with pH paper).
-
The free this compound will separate as an oily layer.
-
Separate the organic layer using a separatory funnel.
-
Dry the this compound over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried amine and purify by fractional distillation.
Protocol 2: Catalytic Oxidation of this compound to Cyclohexanone Oxime
This protocol is a generalized procedure based on literature for the selective oxidation of this compound.
Materials:
-
This compound
-
Acetonitrile (solvent)
-
Alumina-silica catalyst (Al₂O₃-SiO₂)
-
Oxygen or air source
-
Reaction vessel with temperature control and gas inlet
Procedure:
-
Set up a reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature controller.
-
Charge the reactor with this compound and acetonitrile. A typical solvent-to-substrate ratio is V(acetonitrile):V(this compound) = 3:1.[15]
-
Add the Al₂O₃-SiO₂ catalyst. The catalyst loading can be around 31% by mass fraction.[15]
-
Heat the reaction mixture to the desired temperature, for example, 75°C.[15]
-
Introduce a controlled flow of oxygen or air into the reaction mixture.
-
Maintain the reaction for a set period, for instance, 5 hours, while monitoring the conversion of this compound and the selectivity for cyclohexanone oxime by a suitable analytical method (e.g., GC-MS).[15]
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The product, cyclohexanone oxime, can be isolated from the reaction mixture by distillation or other purification techniques.
Visualizations
Caption: Troubleshooting logic for unexpected reaction outcomes.
Caption: Major reaction pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 108-91-8 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. nj.gov [nj.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. US2363561A - Cyclohexyl-amine salts - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound » Rayeneh Group [rayeneh.com]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
- 14. ams.usda.gov [ams.usda.gov]
- 15. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US7091381B2 - Process for preparation of cyclohexanone oxime - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cyclohexylamine Catalyst Deactivation and Regeneration
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cyclohexylamine (B46788), focusing on catalyst deactivation and regeneration.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems observed during your experiments.
Issue 1: Gradual Decrease in this compound Yield Over Several Cycles
Possible Cause: Fouling/Coking
The accumulation of heavy byproducts or coke on the catalyst surface can block active sites, leading to a gradual decline in performance. This is a common issue with nickel-based catalysts used in the amination of cyclohexanol.[1]
Troubleshooting Steps:
-
Confirm Coking: A visual inspection of the catalyst may reveal a darkening in color. Spectroscopic analysis can also confirm the presence of carbonaceous deposits.
-
Implement a Regeneration Protocol:
-
Solvent Washing: For loosely bound organic residues, washing the catalyst with a suitable solvent can be effective.
-
Calcination: For more robust coke deposits, a high-temperature treatment in the presence of air is necessary to burn off the carbon.
-
-
Optimize Reaction Conditions: To minimize coke formation in future runs, consider adjusting reaction parameters such as temperature and reactant ratios.
Issue 2: Sudden and Significant Drop in Catalytic Activity
Possible Cause: Catalyst Poisoning
Impurities in the feedstock, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites of the catalyst, causing a rapid loss of activity. Water can also act as a poison for some catalysts.
Troubleshooting Steps:
-
Analyze Feedstock: Test your aniline, cyclohexanol, or cyclohexanone (B45756) feedstock for common poisons. Even trace amounts can have a significant impact.
-
Purify Reactants: Implement a purification step for your reactants before they come into contact with the catalyst.
-
Chemical Treatment (Regeneration): If the poison is identified, a specific chemical wash may restore some activity. For example, an acidic wash might be used to remove basic poisons. However, severe poisoning may be irreversible.
Issue 3: Inconsistent Performance After Regeneration
Possible Cause: Thermal Degradation (Sintering) or Incomplete Regeneration
High temperatures during calcination can cause the metal particles of the catalyst to agglomerate (sinter), leading to a permanent loss of active surface area. This is a known issue for nickel catalysts at high reduction temperatures. Alternatively, the regeneration protocol may not have been sufficient to fully remove deactivating species.
Troubleshooting Steps:
-
Review Regeneration Protocol: Ensure that the calcination temperature does not exceed the catalyst's recommended thermal stability limit.
-
Characterize the Catalyst: Techniques like Temperature-Programmed Reduction (TPR) can provide insights into the state of the catalyst.
-
Optimize Regeneration: Adjust the duration, temperature, or gas flow rate of your regeneration protocol. For coked catalysts, ensure a sufficient supply of air during calcination.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for catalysts used in this compound synthesis?
A1: The main deactivation mechanisms are:
-
Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1]
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the catalyst's active sites. Water can also act as a poison for certain catalysts.
-
Sintering: The thermal agglomeration of metal particles, which reduces the active surface area of the catalyst. This is particularly relevant for nickel-based catalysts at high temperatures.
-
Leaching: The dissolution of the active metal components into the reaction medium, leading to a permanent loss of catalyst.
Q2: How can I identify the cause of my catalyst's deactivation?
A2: A combination of observational and analytical techniques can help identify the cause of deactivation:
-
Visual Changes: A change in the catalyst's color, often to a darker shade, can indicate coking.
-
Performance Data: A gradual decline in activity over several cycles often points to coking, while a sudden drop may suggest poisoning.
-
Catalyst Characterization: Techniques such as Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) can provide detailed information about the state of the catalyst, including the presence of poisons, coke, and changes in particle size due to sintering.
Q3: What are the general methods for regenerating a deactivated catalyst?
A3: The appropriate regeneration method depends on the cause of deactivation:
-
Solvent Washing: Effective for removing soluble organic residues that cause fouling.
-
Calcination: A high-temperature treatment in an oxidizing atmosphere (e.g., air) to burn off coke deposits.[2]
-
Chemical Treatment: Washing with acidic or basic solutions to remove specific poisons.
-
Reduction: For catalysts that have been oxidized, treatment with a reducing agent like hydrogen at elevated temperatures can restore the active metallic phase.
Q4: Can a catalyst be regenerated indefinitely?
A4: While regeneration can significantly extend the life of a catalyst, it is often not possible to restore it to its original activity indefinitely. Each regeneration cycle may cause some irreversible changes, such as minor sintering or incomplete removal of deactivating species. The number of possible regeneration cycles depends on the catalyst type, the severity of deactivation, and the regeneration method used.
Quantitative Data on Catalyst Performance and Regeneration
The following tables summarize performance data for various catalysts used in this compound synthesis, including data on recyclability.
Table 1: Performance of Monometallic and Bimetallic Catalysts in Reductive Amination of Cyclohexanone [1][3]
| Catalyst | Conversion (%) | Selectivity to this compound (%) | Reaction Time (min) |
| Rh/SiO₂ | 83.4 | 99.1 | 300 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 300 |
Table 2: Recyclability of 2 wt.% NiRh/SiO₂ Catalyst in Reductive Amination of Cyclohexanone [3]
| Cycle | Conversion (%) | Yield of this compound (%) | Selectivity to this compound (%) |
| 1 | 99.8 | 96.4 | 96.6 |
| 2 | ~98 | ~93 | ~95 |
| 3 | ~85 | ~80 | ~94 |
| 4 | 75.7 | 74.0 | 99.5 |
Experimental Protocols
Protocol 1: General Procedure for Calcination of a Coked Catalyst[3]
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Solvent Wash (Optional): Wash the recovered catalyst with a solvent such as acetone (B3395972) to remove any residual organic compounds. Dry the catalyst at 100-120°C.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the furnace to 550°C at a ramp rate of 5-10°C/min under a steady flow of air.
-
Hold the temperature at 550°C for 3-5 hours to ensure complete combustion of the coke.
-
Allow the furnace to cool down to room temperature.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
Protocol 2: General Procedure for Solvent Washing of a Fouled Catalyst[5]
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration.
-
Washing:
-
Place the catalyst in a suitable vessel.
-
Add a solvent such as methanol (B129727) or toluene (B28343) (e.g., 10 mL per gram of catalyst).
-
Agitate the mixture for a set period (e.g., 30 minutes).
-
Decant the solvent.
-
Repeat the washing step two more times with fresh solvent.
-
-
Drying: Dry the washed catalyst in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator.
Visualizations
References
Improving the selectivity of cyclohexylamine in reductive amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of cyclohexylamine (B46788) synthesis via the reductive amination of cyclohexanone (B45756).
Troubleshooting Guide
Q1: Low selectivity for this compound is observed, with significant formation of cyclohexanol (B46403) as a byproduct. How can this be addressed?
A1: The formation of cyclohexanol is a common side reaction resulting from the direct hydrogenation of cyclohexanone. To favor the formation of this compound, the reaction conditions should be optimized to promote the initial formation of the cyclohexylimine intermediate over the reduction of the carbonyl group.
Troubleshooting Steps:
-
Increase Ammonia (B1221849) Concentration/Pressure: An excess of ammonia shifts the equilibrium towards the formation of the imine intermediate, thereby increasing the selectivity for this compound.[1] Studies have shown that higher ammonia pressure promotes imine formation over the complete hydrogenation of the carbonyl group.[1]
-
Adjust H₂/NH₃ Ratio: The ratio of hydrogen to ammonia pressure is crucial. An excess of H₂ can lead to increased cyclohexanol formation. A higher NH₃/H₂ ratio generally favors amination. For instance, high selectivity (>99%) was observed with a 4 bar NH₃ / 2 bar H₂ pressure ratio over a Rh/SiO₂ catalyst.[1]
-
Optimize Catalyst Selection: The choice of catalyst significantly impacts selectivity.
-
Bimetallic Catalysts: Rh-Ni bimetallic catalysts supported on SiO₂ have demonstrated high conversion and selectivity. For example, a 2 wt.% NiRh/SiO₂ catalyst achieved 96.6% selectivity for this compound.[1][2][3]
-
Copper-Based Catalysts: Copper-based catalysts, such as Cu/Ba/Cr/Al₂O₃, have also been reported to yield high selectivity for this compound.[4]
-
-
Control Reaction Temperature: The reaction temperature influences the rates of both the desired amination and the side reactions. The optimal temperature will depend on the specific catalyst and other reaction conditions. It is advisable to perform a temperature screening study to identify the optimal range for your system.
Q2: Besides cyclohexanol, N-cyclohexylthis compound (a secondary amine) is a major byproduct, reducing the yield of the primary amine. What strategies can minimize its formation?
A2: The formation of the secondary amine, N-cyclohexylthis compound, occurs when the desired product, this compound, reacts with another molecule of cyclohexanone to form a secondary imine, which is then reduced.
Mitigation Strategies:
-
Utilize a Large Excess of Ammonia: As with suppressing cyclohexanol formation, a high concentration of ammonia is the most effective way to minimize the formation of secondary amines.[1] The high concentration of NH₃ outcompetes the product this compound for reaction with cyclohexanone.
-
Control Reaction Time and Conversion: The formation of secondary amines can become more pronounced at higher conversions and longer reaction times, as the concentration of the primary amine product increases. Monitoring the reaction progress and stopping it at the optimal point can help maximize the selectivity for the primary amine.
-
Catalyst Influence: Some catalytic systems may inherently favor the formation of primary amines. The literature suggests that with certain Rh and Rh-Ni catalysts, the formation of unwanted secondary or tertiary amines was not detected under specific mild conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the reductive amination of cyclohexanone to this compound?
A1: The reaction proceeds through a two-step mechanism:
-
Imine Formation: Cyclohexanone reacts with ammonia in a reversible nucleophilic addition followed by dehydration to form a cyclohexylimine intermediate.[5][6]
-
Hydrogenation: The cyclohexylimine intermediate is then hydrogenated to yield the final product, this compound.[5][6]
Q2: Which catalysts have shown high selectivity for this compound production?
A2: Several catalytic systems have been reported to be highly effective:
-
Rhodium-Nickel on Silica (B1680970) (Rh-Ni/SiO₂): Bimetallic catalysts of rhodium and nickel on a silica support have shown excellent performance. A 2 wt.% NiRh/SiO₂ catalyst, for instance, exhibited a selectivity of 96.6% for this compound with a conversion of 99.8%.[1][2][3] Monometallic Rh/SiO₂ also shows high selectivity (99.1%) but with a lower conversion rate (83.4%).[1][2][3]
-
Ruthenium-based Catalysts: Ruthenium catalysts, such as 2%Ru@TAPB-DBDH, have also been investigated and show promising yields.[7]
-
Copper-based Catalysts: Catalysts like Cu-Cr-La/γ-Al₂O₃ have been used, with studies showing that optimizing solvent and reaction conditions can lead to high yields of this compound.[8][9]
Q3: How do reaction parameters like temperature and pressure affect the selectivity?
A3: Temperature and pressure are critical parameters that need to be carefully controlled:
-
Temperature: Increasing the temperature generally increases the reaction rate, but it can also lead to an increase in side reactions if not optimized. The optimal temperature is catalyst-dependent.[10]
-
Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation. However, an excessively high H₂ pressure relative to the ammonia pressure can favor the direct hydrogenation of cyclohexanone to cyclohexanol, thus reducing selectivity for the amine.[1]
-
Ammonia Pressure: Higher ammonia pressure favors the formation of the imine intermediate, which is crucial for high selectivity towards this compound and for suppressing the formation of secondary amines.[1][10]
Data Presentation
Table 1: Performance of Different Catalysts in the Reductive Amination of Cyclohexanone
| Catalyst | Conversion (%) | Selectivity for this compound (%) | Reaction Conditions | Reference |
| Rh/SiO₂ | 83.4 | 99.1 | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min | [1] |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min | [1][2][3] |
| 5 wt.% NiRh/SiO₂ | 95.0 | Lowered selectivity (increased cyclohexanol) | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min | [1] |
| Cu/Ba/Cr/Al₂O₃ | Total conversion | 93.0 | 250 °C | [4] |
| Cu-Cr-La/γ-Al₂O₃ | - | 83.06 (Yield) | Optimized conditions | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using a Rh-Ni/SiO₂ Catalyst
This protocol is based on the methodology described for Rh and Rh-Ni catalyzed reductive amination.[1]
Materials:
-
Cyclohexanone
-
Cyclohexane (B81311) (solvent)
-
Rh/SiO₂ or NiRh/SiO₂ catalyst (e.g., 2 wt.% Ni)
-
Ammonia (gas)
-
Hydrogen (gas)
-
High-pressure batch reactor with magnetic stirring and temperature control
Procedure:
-
Catalyst Activation (if required): The catalyst (e.g., Rh/SiO₂) is activated (reduced) prior to the reaction as per the manufacturer's or literature guidelines.
-
Reactor Charging: In a glass-coated high-pressure reactor, add the activated catalyst (e.g., 1 mol% Rh relative to cyclohexanone).
-
Add 50 mL of cyclohexane and the specified amount of cyclohexanone (e.g., to achieve a 0.04 mol L⁻¹ concentration).
-
Reaction Setup: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with ammonia to the desired pressure (e.g., 4 bar).
-
Pressurize the reactor with hydrogen to the desired total pressure (e.g., an additional 2 bar for a total of 6 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) and begin vigorous stirring (e.g., 800 rpm).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of cyclohexanone and the selectivity for this compound.
-
Work-up: After the desired reaction time (e.g., 300 minutes), cool the reactor to room temperature and carefully vent the excess pressure.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The resulting solution containing this compound can be purified by distillation or other suitable chromatographic techniques.
Visualizations
Caption: Reaction pathway for the reductive amination of cyclohexanone.
Caption: Troubleshooting workflow for improving this compound selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. newtopchem.com [newtopchem.com]
Technical Support Center: Purification of Commercial Cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial-grade cyclohexylamine (B46788).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically contains impurities arising from its manufacturing process, which often involves the catalytic hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone. Common impurities include dithis compound (B1670486), aniline, cyclohexanol, and water.[1] Side reactions can also lead to trace amounts of other by-products.
Q2: What is the most effective method for purifying commercial this compound?
A2: The choice of purification method depends on the nature and concentration of the impurities, as well as the desired final purity. The two most common and effective methods are:
-
Fractional Distillation: This is highly effective for separating this compound from impurities with different boiling points, such as dithis compound and aniline.
-
Recrystallization via Hydrochloride Salt Formation: This method is excellent for removing non-basic impurities and can yield very high-purity this compound.
Q3: How can I remove water from this compound?
A3: this compound forms an azeotrope with water, which can make its removal by simple distillation challenging. To obtain anhydrous this compound, you can dry the amine with a suitable drying agent like potassium hydroxide (B78521) (KOH) or barium oxide (BaO) pellets, followed by fractional distillation under an inert atmosphere (e.g., nitrogen).
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically assessed using the following techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the primary method for quantifying organic impurities.
-
Karl Fischer Titration: This is used to determine the water content.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for impurity profiling, particularly for non-volatile or thermally labile impurities.
Purification Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing volatile impurities such as aniline and less volatile impurities like dithis compound.
Experimental Protocol:
-
Drying (Optional but Recommended): If the this compound has a significant water content, pre-dry it by stirring over potassium hydroxide (KOH) pellets for several hours.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation. Use a heating mantle with a stirrer for uniform heating.
-
Distillation:
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gradually.
-
Collect the fractions based on their boiling points. Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction at the boiling point of this compound (134.5 °C at atmospheric pressure).
-
The less volatile impurities, such as dithis compound, will remain in the distillation flask.
-
-
Purity Analysis: Analyze the collected fraction for purity using GC-FID and Karl Fischer titration.
Logical Workflow for Fractional Distillation
Caption: Workflow for this compound Purification by Fractional Distillation.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is particularly effective for removing non-basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or isopropanol (B130326).
-
Salt Formation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a suitable solvent) with stirring. The this compound hydrochloride salt will precipitate.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining impurities.
-
Recrystallization of the Salt:
-
Dissolve the crude this compound hydrochloride in a minimal amount of a hot solvent, such as isopropanol or a mixture of isopropanol and diethyl ether.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified this compound hydrochloride in water.
-
Make the solution basic (pH > 10) by adding a strong base, such as sodium hydroxide (NaOH).
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
-
Purity Analysis: Analyze the final product for purity using GC-FID and Karl Fischer titration.
Workflow for Purification via Hydrochloride Salt
Caption: Workflow for this compound Purification via Hydrochloride Salt.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of impurities (e.g., dithis compound still present in the main fraction) | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat input. | - Use a longer or more efficient (e.g., packed) fractionating column.[2]- Reduce the heating rate to allow for proper equilibration on the column.- Ensure steady and uniform heating using a well-controlled heating mantle and stirrer. |
| Product is not completely dry (water peak in GC or high Karl Fischer reading) | - Incomplete drying before distillation.- this compound-water azeotrope codistilling. | - Ensure thorough pre-drying with a suitable agent like KOH.- Consider adding a co-distilling agent (entrainer) like toluene (B28343) to form a lower-boiling ternary azeotrope with water, which can be removed as a forerun. |
| Discoloration of the product during distillation | - Thermal decomposition of this compound or impurities.- Presence of oxygen. | - Consider performing the distillation under reduced pressure to lower the boiling point.- Ensure the distillation is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Recrystallization via Hydrochloride Salt
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | - The solution is too concentrated.- The cooling rate is too fast.- The chosen solvent is not ideal. | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Ensure slow cooling to promote crystal nucleation and growth.- Try a different recrystallization solvent or a solvent pair (e.g., isopropanol/diethyl ether). |
| Low yield of purified salt | - Incomplete precipitation of the hydrochloride salt.- Too much solvent used for recrystallization.- Loss of product during washing. | - Ensure a slight excess of HCl is used for complete salt formation.- Use the minimum amount of hot solvent necessary to dissolve the salt for recrystallization.- Wash the filtered crystals with a minimal amount of cold solvent. |
| Incomplete liberation of the free amine from its salt | - Insufficient base added. | - Ensure the aqueous solution is strongly basic (pH > 10) by checking with pH paper or a pH meter before extraction. |
Analytical Troubleshooting (GC-FID)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing for this compound | - Active sites on the GC column or liner.- Column contamination. | - Use a base-deactivated column specifically designed for amine analysis.- Trim the front end of the column to remove accumulated non-volatile residues.- Clean or replace the inlet liner. |
| Ghost peaks in the chromatogram | - Carryover from previous injections.- Septum bleed. | - Run a blank solvent injection to confirm carryover.- Increase the injector temperature and use a solvent wash between samples.- Replace the septum with a high-quality, low-bleed septum. |
| Inconsistent retention times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Unstable oven temperature. | - Check the carrier gas supply and flow controller.- Perform a leak check on the system.- Verify the stability and accuracy of the oven temperature program. |
Data Summary
Typical Purity Levels of Commercial this compound
| Impurity | Typical Concentration Range |
| Dithis compound | ≤ 0.5% |
| Aniline | ≤ 0.1% |
| Cyclohexanol | ≤ 0.2% |
| Water | ≤ 0.2% |
GC-FID and HPLC Analysis Parameters
| Parameter | GC-FID | HPLC-UV |
| Column | Capillary column suitable for amines (e.g., DB-5 or equivalent) | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | - | Acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) buffer at pH 7) |
| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) |
| Injector Temperature | 250 °C | - |
| Detector Temperature | 280 °C | - |
| Oven Program | Example: Start at 60°C, ramp to 200°C at 10°C/min | Isocratic or gradient elution depending on the impurity profile |
| Carrier Gas | Helium or Nitrogen | - |
Logical Diagram for Troubleshooting Poor GC Peak Shape
Caption: Troubleshooting Poor GC Peak Shape for this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving Cyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving cyclohexylamine (B46788). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions involving this compound?
A1: The primary hazard is a thermal runaway, where the heat generated by the reaction exceeds the rate of heat removal. This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reactor to boil over, rupture, or explode.[1][2] this compound is a flammable, corrosive, and toxic liquid, and a runaway reaction can release hazardous vapors and materials.[3][4][5] It is classified as an extremely hazardous substance.[3][6]
Q2: Which common reactants are known to cause significant exothermic reactions with this compound?
A2: this compound is a strong base and will react exothermically with acids in neutralization reactions.[3][4][7] It is also incompatible with and may react vigorously with:
-
Isocyanates
-
Halogenated organics
-
Peroxides
-
Phenols (acidic)
-
Epoxides
-
Anhydrides
-
Acid halides
Q3: What are the initial signs of a potential thermal runaway reaction?
A3: Early warning signs include:
-
A temperature rise that is faster than expected or continues to increase after cooling has been applied.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable changes in the viscosity or color of the reaction mixture.
-
An unexpected increase in the rate of gas evolution.
Q4: How does reaction scale-up affect the risk of a thermal runaway?
A4: Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reactants, while the ability to remove heat is proportional to the surface area of the reactor. As the reactor size increases, the volume-to-surface-area ratio increases, making heat dissipation less efficient. A reaction that is easily managed in the lab can become dangerously exothermic on a larger scale.[1]
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly, even with cooling.
-
Possible Cause: The rate of addition of a reactant is too high, or the initial temperature of the reactants or vessel was too high.
-
Solution:
-
Immediately stop the addition of any reactants.
-
Increase the cooling to its maximum capacity.
-
If the temperature continues to rise, be prepared to initiate an emergency quenching procedure.
-
For future experiments, reduce the rate of reactant addition and ensure all components are pre-cooled to the specified starting temperature.
-
Problem 2: There is an unexpected and rapid increase in pressure.
-
Possible Cause: This could be due to the boiling of a solvent or the evolution of gaseous byproducts from the reaction or a decomposition reaction. This is a critical indicator of a potential runaway.
-
Solution:
-
Cease all reactant addition immediately.
-
Verify that the temperature is not exceeding the boiling point of the solvent.
-
Ensure the reactor's vent and emergency relief systems are unobstructed.
-
If temperature and pressure continue to rise in tandem, initiate emergency shutdown and quenching procedures.[2]
-
Problem 3: The reaction does not initiate, leading to a buildup of unreacted reagents.
-
Possible Cause: The reaction temperature is too low, there is an issue with catalyst activity (if applicable), or an inhibitor is present. This is a hazardous situation, as a sudden initiation could lead to a very rapid and large release of heat.
-
Solution:
-
Do not add more reagents.
-
Slowly and carefully increase the temperature in small increments.
-
If the reaction still does not start, it is safer to quench the reaction mixture carefully and investigate the cause before attempting it again.
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NH₂ |
| Molecular Weight | 99.17 g/mol [9] |
| Boiling Point | 134.5 °C[5] |
| Melting Point | -17.7 °C[5] |
| Flash Point | 26.5 °C (closed cup)[10] |
| Autoignition Temperature | 293 °C |
| Lower Explosive Limit | 1.5% |
| Upper Explosive Limit | 9.4% |
| pKa | 10.63[10] |
| Heat of Vaporization | 399.86 J/g[10] |
Table 2: Material Compatibility with this compound
| Material | Compatibility | Notes |
| Fluorosilicone (FVMQ) | Recommended | Good resistance to swelling, hardening, and cracking.[11] |
| Perfluoroelastomer (FFKM) | Excellent | High chemical resistance.[12] |
| Hydrogenated Nitrile (HNBR) | Good | Good resistance to oils and fuels, with improved heat and chemical resistance over standard NBR.[12] |
| Aluminum, Copper, Zinc | Poor | This compound attacks these metals.[8] |
| Various Rubbers | Poor to Moderate | Can cause swelling, hardening, softening, cracking, and embrittlement.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction (e.g., Neutralization)
-
Reactor Setup:
-
Use a reactor vessel made of a compatible material (e.g., glass-lined steel, stainless steel depending on other reactants).
-
Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket), a calibrated temperature probe, a pressure sensor, and an emergency relief system.
-
The agitator should be appropriately sized to ensure good mixing and heat transfer.
-
-
Pre-Reaction Checks:
-
Charge the reactor with this compound and any solvent.
-
Start the agitator and the cooling system to bring the initial mixture to the desired starting temperature (typically below ambient).
-
Establish a stable baseline temperature before starting the addition of the second reactant.[13]
-
-
Controlled Reagent Addition:
-
Add the second reactant (e.g., acid) subsurface via a dosing pump at a slow, predetermined rate.
-
Continuously monitor the reaction temperature and pressure. The rate of addition should be slow enough that the cooling system can maintain the desired temperature.
-
-
Isothermal Hold and Completion:
-
After the addition is complete, maintain the reaction temperature and continue monitoring until the heat evolution subsides and the temperature stabilizes, indicating the reaction is complete.[13]
-
-
Emergency Quenching Procedure:
-
In the event of a runaway, have a pre-determined quenching agent ready to be rapidly added to the reactor. This could be a cold, inert solvent or a chemical that will quickly neutralize one of the reactants.[13]
-
The quenching system should be designed for rapid deployment.
-
Mandatory Visualization
Caption: Workflow for managing exothermic reactions involving this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. icheme.org [icheme.org]
- 2. aidic.it [aidic.it]
- 3. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. newtopchem.com [newtopchem.com]
- 10. chemcess.com [chemcess.com]
- 11. marcorubber.com [marcorubber.com]
- 12. marcorubber.com [marcorubber.com]
- 13. benchchem.com [benchchem.com]
Cyclohexylamine waste disposal and environmental impact
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of cyclohexylamine (B46788) waste and its environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that is toxic if swallowed or in contact with skin.[1][2] It causes severe skin burns and eye damage and is suspected of damaging fertility.[1][2][3] Inhalation can irritate the nose and throat, and exposure may lead to headaches, dizziness, and lightheadedness.[4] It is also corrosive.[3][5]
Q2: What are the immediate first aid measures for this compound exposure?
A2:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Chemical burns must be treated by a physician.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Ingestion: Rinse mouth but do not induce vomiting. Immediately call a poison center or doctor.[2][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat or chemical-resistant apron.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should not dispose of this compound down the drain.[4][8] It is harmful to aquatic organisms and should be treated as hazardous waste.[3][4]
Q5: What is the general procedure for disposing of this compound waste?
A5: this compound waste should be collected in a designated, properly labeled, and sealed container.[7] The container should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[7] Disposal must be handled by a licensed waste disposal contractor in accordance with local, state, and federal regulations.[1][6] Incineration at a special high-temperature chemical incinerator is a suggested method of destruction.[6][8]
Q6: What are the primary environmental concerns with this compound?
A6: this compound's release into the environment is a concern due to its toxicity to aquatic life.[9] Its production and use as a corrosion inhibitor and chemical intermediate can lead to its release through various waste streams.[10] While it is considered readily biodegradable, its mobility in soil may be enhanced by its water solubility.[9][11]
Troubleshooting Guides
Spill Management
| Issue | Troubleshooting Steps |
| Small Spill | 1. Evacuate personnel from the immediate area and ensure adequate ventilation. 2. Eliminate all ignition sources.[4] 3. Wear appropriate PPE. 4. Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[1][7] 5. Use non-sparking tools to collect the absorbed material.[1][7] 6. Place the collected material into a sealed, labeled container for hazardous waste disposal.[4][7] 7. Clean the spill area with a suitable solvent, followed by soap and water.[6][7] |
| Large Spill | 1. Immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7] 2. Isolate the hazard area and prevent entry.[5] |
Waste Container Issues
| Issue | Troubleshooting Steps |
| Leaking Container | 1. Wearing appropriate PPE, move the leaking container to a well-ventilated area, preferably a fume hood. 2. Place the leaking container into a larger, compatible, and sealable container (secondary containment). 3. Label the outer container with the contents and hazard information. 4. Report the incident to your EHS department. |
| Improperly Labeled Container | 1. If the contents are known to be this compound waste, immediately label the container as "Hazardous Waste - this compound" and include the associated hazard symbols.[7] 2. If the contents are unknown but suspected to be hazardous, label it as "Hazardous Waste - Unknown" and contact your EHS department for guidance on identification and proper labeling. |
Quantitative Data
Ecotoxicity Data
| Organism | Test | Concentration/Result | Reference |
| Rainbow trout | 96-hour LC50 | 44 mg/L | [9] |
| Daphnia magna (Water Flea) | 24-hour EC50 | 49 mg/L | [9] |
| Daphnia magna (Water Flea) | 24-hour EC50 | 49-80 ppm | [11] |
| Golden Orfe (Leuciscus idus) | 48-hour LC50 | 59-195 ppm | [11] |
| Medaka, High-eyes (Oryzias latipes) | 48-hour LC50 | 54 ppm | [11] |
| Algae (Microcystis aeruginosa) | 8-day TT | 0.02 ppm | [11] |
| Algae (Scenedesmus quadricauda) | 8-day TT | 0.3-0.5 ppm | [11] |
| Protozoa (Entosiphon sulcatum) | 72-hour TT | 0.70 ppm | [11] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. TT: Toxicity Threshold for cell multiplication inhibition.
Physical and Chemical Properties
| Property | Value |
| Boiling Point | 134.5 °C at 760 mm Hg[12] |
| Flash Point | 27 °C / 80.6 °F (closed cup)[3] |
| Relative Density | 0.8647 @ 25°C[1] |
| Water Solubility | 100,000 mg/L @ 20°C (Completely soluble)[1] |
| log Kow (Partition Coefficient) | 3.7[1][3] |
Experimental Protocols
Protocol 1: Biodegradation of this compound using Brevibacterium oxydans
This protocol is based on the methodology described in the study by Iwaki et al. (1999).[13]
1. Isolation of this compound-Utilizing Bacterium:
- Prepare a minimal salts medium (MSM) containing (per liter of distilled water): 1.0 g of NH₄NO₃, 1.5 g of KH₂PO₄, 1.5 g of Na₂HPO₄, 0.5 g of MgSO₄·7H₂O, 0.01 g of CaCl₂·2H₂O, 0.005 g of FeSO₄·7H₂O, and 0.002 g of MnSO₄·4H₂O.[13]
- Supplement the MSM with 100 mg/liter of yeast extract and 1.0 g/liter of this compound hydrochloride (CHAM·HCl).[13]
- Inoculate with a soil sample and incubate with shaking to enrich for bacteria capable of utilizing this compound.[13]
- Isolate pure cultures by streaking on solid MSM with CHAM·HCl as the sole carbon source.[13]
2. Degradation Assay:
- Grow the isolated strain (e.g., Brevibacterium oxydans IH-35A) in the liquid MSM with CHAM·HCl.
- Monitor the degradation of this compound over time by taking samples periodically.
- Analyze the concentration of this compound using Gas Chromatography (GC).[14]
- The disappearance of this compound and the increase in bacterial cell density indicate biodegradation.[14]
3. Metabolite Analysis:
- During the degradation process, analyze for the accumulation of metabolites such as cyclohexanone.[13]
- Metabolites can be identified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Analysis of this compound in Water by GC
This protocol is a general guideline based on established analytical methods.[12][15]
1. Sample Preparation:
- For trace analysis, consider solid-phase extraction (SPE) to concentrate the analyte from the water sample.[16]
2. Gas Chromatography (GC) Conditions:
- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).[15]
- Column: A suitable capillary column, such as a DB-5 (30 m x 0.32 mm x 0.25 µm).[15]
- Carrier Gas: Nitrogen or Helium.
- Temperature Program:
- Initial temperature: 60°C, hold for 1 minute.[15]
- Ramp: Increase to 280°C at a rate of 16°C/minute.[15]
- Final hold: 1 minute at 280°C.[15]
- Injector and Detector Temperature: Set appropriately (e.g., 250°C and 280°C, respectively).
3. Quantification:
- Prepare a calibration curve using standards of known this compound concentrations.
- Inject the prepared sample into the GC.
- Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision logic for responding to a this compound spill.
Caption: Simplified biodegradation pathway of this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. trc-corp.com [trc-corp.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. benchchem.com [benchchem.com]
- 8. home experiment - Safety when handling this compound in non-industrial amounts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. ci.carson.ca.us [ci.carson.ca.us]
- 12. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Biodegradation of this compound by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel Catalyzed Conversion of Cyclohexanol into this compound in Water and Low Boiling Point Solvents [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Cyclohexylamine vs. Morpholine: A Comparative Analysis of Corrosion Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the realm of industrial processes, particularly in steam condensate systems and metalworking fluids, the battle against corrosion is perpetual. Among the arsenal (B13267) of chemical combatants, neutralizing amines like cyclohexylamine (B46788) and morpholine (B109124) have long been frontline soldiers. This guide provides a comprehensive, data-driven comparison of their performance as corrosion inhibitors, offering insights into their mechanisms of action and practical applications.
At a Glance: this compound vs. Morpholine
| Feature | This compound | Morpholine |
| Chemical Structure | C₆H₁₁NH₂ | C₄H₉NO |
| Inhibition Type | Mixed-type, predominantly anodic | Mixed-type |
| Mechanism | Adsorption on the metal surface, forming a protective film. The lone pair of electrons on the nitrogen atom plays a key role in the adsorption process. | Adsorption on the metal surface via nitrogen and oxygen atoms, forming a protective film. It can act as a volatile corrosion inhibitor (VCI).[1] |
| Volatility | High | Moderate |
| Common Applications | Boiler water treatment, metalworking fluids | Steam condensate lines, preservation of metal parts |
Performance Data: A Quantitative Comparison
The efficacy of a corrosion inhibitor is paramount. Below, we present a summary of experimental data for this compound and morpholine under various conditions. It is crucial to note that a direct comparison is challenging due to variations in experimental setups across different studies. The data presented here is collated from multiple sources to provide a broad overview of their performance.
Weight Loss Method
The weight loss method is a direct measure of corrosion and the effectiveness of an inhibitor.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Dithis compound | Not Specified | Saturated CO₂ aqueous solution | 20 | 39.61 | |
| Dithis compound | Not Specified | Saturated CO₂ aqueous solution | 35 | 34.03 | |
| Dithis compound* | Not Specified | Saturated CO₂ aqueous solution | 45 | 13.98 | |
| Morpholine Benzoate | 10 g/L | 3.5% NaCl | Not Specified | >85 | [1] |
| Morpholine Carbonate | 10 g/L | 3.5% NaCl | Not Specified | >85 | [1] |
| Morpholine (in a mixture) | Not Specified | Steam | 120 | Lower than DBU, higher than DMA | [2] |
Note: Data for Dithis compound, a derivative of this compound, is used as a proxy due to the limited availability of direct comparative studies on this compound itself under these specific conditions.
Electrochemical Methods
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the electrochemical behavior of the metal-inhibitor system.
Potentiodynamic Polarization Data
| Inhibitor | Concentration | Corrosive Medium | Corrosion Current Density (Icorr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| Dithis compound* | Not Specified | Saturated CO₂ aqueous solution | - | - | |
| Morpholine derivative (MPO) | 300 ppm | 1M HCl | - | 90.3 | [3] |
| Morpholine derivative (MPPO) | 300 ppm | 1M HCl | - | 91.4 | [3] |
Note: Specific Icorr values for Dithis compound were not provided in the referenced abstract. The study indicated it behaved as an anodic inhibitor.
Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Reference |
| Morpholine derivative (MPO) | 300 ppm | 1M HCl | Increased with concentration | Decreased with concentration | [3] |
| Morpholine derivative (MPPO) | 300 ppm | 1M HCl | Increased with concentration | Decreased with concentration | [3] |
Mechanism of Corrosion Inhibition
Both this compound and morpholine function by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.
This compound: The primary mechanism involves the lone pair of electrons on the nitrogen atom interacting with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a protective film. The hydrophobic cyclohexyl group also helps in repelling water from the metal surface.
Morpholine: Morpholine's inhibitory action is attributed to the presence of both nitrogen and oxygen atoms in its heterocyclic ring. These heteroatoms facilitate the adsorption of the molecule onto the metal surface. Morpholine and its salts can also act as volatile corrosion inhibitors (VCIs), where they vaporize and then adsorb onto metal surfaces, offering protection in enclosed spaces.[1] The adsorption can be a combination of physisorption and chemisorption.[1]
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited.
Weight Loss Measurement
This gravimetric method provides a direct and simple way to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution: The corrosive medium (e.g., 1M HCl or 3.5% NaCl solution) is prepared. Inhibitor solutions of various concentrations are also prepared in the corrosive medium.
-
Immersion Test: The prepared coupons are suspended in the test solutions (with and without inhibitor) for a specified duration and at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a suitable cleaning solution (e.g., a solution containing HCl and hexamine). The coupons are then washed, dried, and re-weighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current and to understand the effect of the inhibitor on the anodic and cathodic reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Specimen Preparation: The working electrode is prepared as described in the weight loss method, with a specific surface area exposed to the electrolyte.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.
-
Electrochemical Cell and Specimen Preparation: The setup is the same as for potentiodynamic polarization.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition. The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Conclusion
Both this compound and morpholine are effective corrosion inhibitors, each with its own set of advantages. The choice between them often depends on the specific application, operating conditions (such as temperature and pressure), and regulatory requirements.
-
This compound and its derivatives , with their high volatility, are well-suited for boiler water treatment where they can be carried with the steam to protect the entire condensate system.
-
Morpholine and its salts offer a balance of volatility and film-forming properties, making them versatile for both steam systems and as volatile corrosion inhibitors for protecting metal parts during storage and transport.[1]
The data presented in this guide, while not from a single head-to-head study, suggests that both inhibitors can achieve high levels of protection. For critical applications, it is always recommended to conduct pilot tests under conditions that closely mimic the intended operational environment to determine the most effective and economical inhibitor. Future research focusing on a direct comparative study of these two widely used inhibitors under identical, standardized conditions would be of great value to the industry.
References
A Comparative Analysis of the Basicity of Cyclohexylamine and Other Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of cyclohexylamine (B46788) with other representative aliphatic amines. The basicity of an amine, a critical parameter in drug design and chemical synthesis, is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.[1][2][3] This document summarizes experimental data, details the methodology for basicity determination, and visualizes the key factors influencing these values.
Basicity Comparison of Selected Aliphatic Amines
The basicity of aliphatic amines is primarily influenced by the electronic and steric environment of the nitrogen atom. The following table summarizes the pKa values of the conjugate acids of this compound and other selected aliphatic amines, providing a clear comparison of their relative strengths.
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | C₆H₁₁NH₂ | Primary | 10.66[1][4][5] |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75[6][7] |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.98[1][8] |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75[1][9][10][11] |
| Piperidine | C₅H₁₀NH | Secondary (Cyclic) | 11.12[12] |
| Pyrrolidine | C₄H₈NH | Secondary (Cyclic) | 11.27[13] |
| Dimethylamine | (CH₃)₂NH | Secondary | 10.73[14] |
Factors Influencing Amine Basicity
The basicity of an aliphatic amine is a result of a complex interplay of several factors. The key determinants are the inductive effect of alkyl groups, steric hindrance, and solvation effects.
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[15][16][17] This enhanced electron density makes the lone pair more available to accept a proton, thus increasing the basicity. This effect would suggest a basicity order of tertiary > secondary > primary amines.
-
Steric Hindrance: The bulky nature of alkyl groups can impede the approach of a proton to the nitrogen atom, thereby decreasing the basicity.[15] This effect is most pronounced in tertiary amines, where three alkyl groups surround the nitrogen.
-
Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution also plays a crucial role. Primary and secondary ammonium (B1175870) ions have more hydrogen atoms available for hydrogen bonding with protic solvents (like water) than tertiary ammonium ions. This greater solvation stabilizes the conjugate acids of primary and secondary amines more effectively than those of tertiary amines, making the parent amines stronger bases.
The interplay of these factors results in the observed trend where, in aqueous solution, secondary amines are generally the strongest bases, followed by primary and then tertiary amines.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of amines are commonly determined experimentally using potentiometric titration.[18] This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Materials:
-
Amine sample of known concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
A known volume of the amine solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, ensuring the bulb is fully covered.
-
The solution is stirred gently to ensure homogeneity.
-
The initial pH of the amine solution is recorded.
-
The standardized HCl solution is added in small, precise increments from the burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The additions are continued until the pH of the solution shows a sharp decrease, indicating the equivalence point has been passed.
-
A titration curve is generated by plotting the pH (y-axis) against the volume of HCl added (x-axis).
-
The equivalence point is determined from the point of inflection of the titration curve.
-
The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).[18]
This experimental procedure provides a reliable method for the quantitative determination of amine basicity, enabling accurate comparisons between different compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Identify the weakest base among amines given with pKa values | Sathee Forum [forum.prutor.ai]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 108-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pKa of this compound [vcalc.com]
- 6. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. pKa of Triethylamine [vcalc.com]
- 12. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 13. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 14. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. firsthope.co.in [firsthope.co.in]
- 16. savemyexams.com [savemyexams.com]
- 17. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
Comparative Pharmacological Analysis of Arylcyclohexylamine Derivatives
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Arylcyclohexylamines are a class of psychoactive compounds with a diverse range of pharmacological effects, primarily known for their dissociative anesthetic properties. This guide provides a comparative analysis of the pharmacological profiles of key arylcyclohexylamine derivatives, including well-established compounds like Ketamine and Phencyclidine (PCP), alongside newer analogs. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction to Arylcyclohexylamines
The arylthis compound chemical structure consists of a cyclohexane (B81311) ring, an aryl group (typically phenyl), and an amine group.[1] Modifications to these core components have led to a wide array of derivatives with varying potencies and receptor affinities.[1] The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission.[2][3] By blocking the NMDA receptor channel, these compounds inhibit the influx of calcium ions, leading to their characteristic dissociative, anesthetic, and, in some cases, antidepressant effects.[2][4] However, the pharmacological profile of these derivatives is often complex, with varying affinities for other targets such as dopamine (B1211576), serotonin, and opioid receptors, which contributes to their distinct psychoactive and side-effect profiles.[5]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki, in nM) of selected arylthis compound derivatives for various neuroreceptors and transporters. Lower Ki values indicate a higher binding affinity. This data has been compiled from multiple sources to provide a comparative overview.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | µ-Opioid Receptor (MOR) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Phencyclidine (PCP) | 59[6] | >10,000[7] | 2,234[7] | >10,000[7] | 42[8] | 136[7] |
| Ketamine | 659[6] | - | 19,000[7] | 27,000[9] | 66,000[7] | - |
| (S)-Ketamine (Esketamine) | 300 - 800 | - | - | 7,000 ± 3,000 | 131,000 ± 15,000 | - |
| (R)-Ketamine (Arketamine) | 1,400 - 5,000 | - | - | 19,000 ± 5,000 | 27,000 ± 3,000 | - |
| Methoxetamine (MXE) | 259[6] | 3,300 (IC50) | 481[7] | - | - | - |
| 3-MeO-PCP | 20[8] | - | 216[7] | - | - | - |
| 4-MeO-PCP | - | - | 481 | - | - | - |
| Deschloroketamine (DCK) | - | - | - | - | - | - |
| Eticyclidine (PCE) | - | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and the process of pharmacological characterization, the following diagrams illustrate the key signaling pathways affected by arylcyclohexylamines and a typical experimental workflow for their in vitro profiling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of pharmacological data. Below are summarized protocols for determining the binding affinity of arylthis compound derivatives at their primary and secondary receptor targets.
NMDA Receptor Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PCP binding site within the NMDA receptor channel.
-
Materials:
-
Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.[10]
-
Radioligand: [³H]TCP (thienyl cyclohexylpiperidine) or [³H]PCP.[10]
-
Test Compounds: Arylthis compound derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM PCP).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail.
-
Glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).[10]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.[10]
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Radioligand Binding Assay (Competitive)
This assay determines the affinity of test compounds for the dopamine transporter.
-
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT) or from brain tissue rich in DAT (e.g., striatum).[11]
-
Test Compounds: Arylthis compound derivatives.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[12]
-
Assay and Wash Buffers.
-
Scintillation Cocktail and Glass fiber filters.
-
-
Procedure:
-
The procedure is analogous to the NMDA receptor binding assay, involving incubation of the membrane preparation, radioligand, and test compound.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
Radioactivity on the filters is quantified by scintillation counting.[11]
-
-
Data Analysis:
-
Data analysis follows the same principles as the NMDA receptor binding assay to determine IC50 and Ki values.
-
µ-Opioid Receptor (MOR) Radioligand Binding Assay (Competitive)
This assay is used to assess the affinity of arylthis compound derivatives for the µ-opioid receptor.
-
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human µ-opioid receptor (CHO-hMOR) or rat brain tissue.[13]
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[13]
-
Test Compounds: Arylthis compound derivatives.
-
Non-specific Binding Control: A high concentration of an opioid antagonist (e.g., 10 µM Naloxone).[13]
-
Assay and Wash Buffers.
-
Scintillation Cocktail and Glass fiber filters.
-
-
Procedure:
-
Similar to the previously described binding assays, the membrane preparation, radioligand, and a range of concentrations of the test compound are incubated together.
-
The reaction is terminated by filtration, and the filters are washed to remove unbound radioligand.
-
The amount of bound radioligand is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 and Ki values are calculated using non-linear regression and the Cheng-Prusoff equation, respectively.
-
Conclusion
The pharmacological profiles of arylthis compound derivatives are diverse and complex, extending beyond their primary action as NMDA receptor antagonists. A thorough understanding of their interactions with a range of molecular targets is essential for the development of novel therapeutics with improved efficacy and safety profiles. The comparative data and standardized protocols presented in this guide are intended to facilitate further research in this important class of compounds. The continued investigation into the structure-activity relationships of arylcyclohexylamines holds promise for the discovery of new chemical entities with potential applications in anesthesia, pain management, and the treatment of neuropsychiatric disorders.
References
- 1. Arylthis compound Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. journals.plos.org [journals.plos.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
Cyclohexylamine Derivatives Emerge as Potent Antimicrobial Agents, Outperforming Conventional Antibiotics in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research highlights the significant antimicrobial potential of novel cyclohexylamine (B46788) derivatives, with some compounds demonstrating superior efficacy against a broad spectrum of bacterial and fungal pathogens compared to the conventional antibiotic, tetracycline. These findings, supported by extensive experimental data, position this compound derivatives as a promising class of molecules in the urgent search for new antimicrobial agents to combat rising drug resistance.
A comprehensive analysis of various this compound derivatives reveals their potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. Of particular note are the N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, which have shown remarkable inhibitory effects at very low concentrations.
Comparative Efficacy of this compound Derivatives
The antimicrobial efficacy of several this compound derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. Data from these studies are summarized below, offering a direct comparison with the antibiotic tetracycline.
| Derivative | Microbial Strain | MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| N,N-dibenzyl-cyclohexane-1,2-diamine (Compound 17) | Staphylococcus aureus | 0.001 | 0.064 |
| Bacillus subtilis | 0.0005 | 0.032 | |
| Escherichia coli | 0.008 | 0.016 | |
| Pseudomonas aeruginosa | 0.016 | 0.032 | |
| N,N-dibenzyl-cyclohexane-1,2-diamine (Compound 26) | Staphylococcus aureus | 0.002 | 0.064 |
| Bacillus subtilis | 0.001 | 0.032 | |
| Escherichia coli | 0.016 | 0.016 | |
| Pseudomonas aeruginosa | 0.032 | 0.032 | |
| N,N-dibenzyl-cyclohexane-1,2-diamine (Compound 37) | Candida albicans | 0.008 | Not Applicable |
| Candida glabrata | 0.016 | Not Applicable | |
| Cyclohexane Tosyloxyimine Derivative | Escherichia coli | 62.5 | Not Reported |
| Pseudomonas aeruginosa | 62.5 | Not Reported | |
| Staphylococcus aureus | 125 | Not Reported | |
| Candida tropicalis | 62.5 | Not Reported |
Data compiled from Sharma et al., 2011 and Shoaib, 2019.[1][2]
Mechanism of Action: Disrupting the Microbial Shield
The primary antimicrobial mechanism of these this compound derivatives is believed to be the disruption of the bacterial cell membrane. The cationic nature of the amine groups in these molecules facilitates a strong electrostatic interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. This interaction leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. This direct action on the physical integrity of the cell membrane makes it a difficult target for resistance development compared to single-enzyme targets of many conventional antibiotics.
Caption: Proposed mechanism of antimicrobial action of this compound derivatives.
Rigorous Evaluation: Experimental Protocols
The antimicrobial efficacy of this compound derivatives was determined using standardized and reproducible methodologies, ensuring the reliability of the comparative data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microdilution Plates: The this compound derivatives were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for fungal growth.
-
Reading of Results: The MIC was recorded as the lowest concentration of the compound at which no visible growth (turbidity) was observed.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as a subsequent step to the MIC assay to assess the bactericidal or fungicidal activity of the compounds.
-
Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (typically 10-100 µL) was taken from the wells showing no visible growth (at and above the MIC).
-
Plating: The aliquots were spread onto fresh, appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: The plates were incubated under conditions suitable for the growth of the test microorganism for 24-48 hours.
-
Reading of Results: The MBC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
The promising results from these preclinical evaluations underscore the potential of this compound derivatives as a new frontier in the development of antimicrobial therapies. Further research, including in vivo efficacy and toxicity studies, is warranted to translate these findings into clinical applications.
References
A Comparative Guide to the Theoretical and Experimental Properties of Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimentally determined physicochemical properties of cyclohexylamine (B46788) (C₆H₁₁NH₂), a versatile primary aliphatic amine used as a chemical intermediate in various industries, including pharmaceuticals, corrosion inhibition, and the synthesis of sweeteners. Understanding the correlation and potential discrepancies between predicted and measured properties is crucial for process optimization, computational modeling, and ensuring the quality and purity of the substance.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key theoretical and experimental property values for this compound, offering a clear and concise overview for easy comparison.
| Property | Theoretical/Calculated Value | Experimental Value |
| pKa (of conjugate acid at ~25°C) | 10.6 - 10.7 (Estimated via QSAR models) | 10.64 - 10.66[1][2] |
| Boiling Point (at 760 mmHg) | 132.5 °C (Predicted) | 134.5 °C[3][4][5] |
| Melting Point | -18.0 °C (Predicted) | -17.7 °C[3][4][5] |
| Density (at 20-25°C) | 0.865 g/cm³ (Predicted) | 0.8647 - 0.867 g/cm³[2][4][5][6] |
| Refractive Index (at 20°C, nD) | 1.458 (Predicted) | 1.4565 - 1.459[1][2] |
| Solubility in Water | Miscible (Predicted based on H-bonding) | Miscible/Very Soluble[3][4] |
Experimental Protocols
Accurate experimental determination of physicochemical properties is fundamental. Below are detailed methodologies for the key experiments cited.
Determination of pKa (Potentiometric Titration)
The pKa of an amine is determined by titrating a solution of the amine with a strong acid and monitoring the pH change.
-
Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer and stir bar, burette, beaker.
-
Reagents: this compound solution of known concentration (e.g., 0.1 M) in deionized water, standardized strong acid (e.g., 0.1 M HCl).
-
Procedure:
-
A precise volume of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, ensuring the bulb is fully covered.
-
The solution is stirred gently to ensure homogeneity.
-
The initial pH of the amine solution is recorded.
-
The standardized HCl is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH change after each addition becomes minimal, indicating the titration is well past the equivalence point.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of HCl added (x-axis).
-
The equivalence point is the point of maximum slope on the curve. The half-equivalence point (where half of the amine has been neutralized) is located by finding the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Determination of Boiling Point (Micro Scale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.
-
Apparatus: Thiele tube or a melting point apparatus, thermometer, small test tube (e.g., 10x75 mm), capillary tube (sealed at one end).
-
Reagents: this compound (~0.5 mL), heating oil (e.g., mineral oil) for the Thiele tube.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with its open end down.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
-
Determination of Melting Point (Capillary Method)
For substances that are solid at or near room temperature, this method is standard. For this compound, which has a low melting point, a cryostat or a specialized low-temperature apparatus is required.
-
Apparatus: Melting point apparatus with a cooling function (or a Thiele tube in a cooling bath), thermometer, capillary tubes.
-
Reagents: Solidified this compound.
-
Procedure:
-
A small amount of finely powdered, solidified this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is cooled to a temperature well below the expected melting point.
-
The sample is then heated slowly (1-2 °C per minute) while being observed through a magnifying lens.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
-
Determination of Solubility
A qualitative assessment of miscibility is often sufficient for highly soluble substances like this compound.
-
Apparatus: Test tubes, vortex mixer or shaker.
-
Reagents: this compound, distilled water.
-
Procedure:
-
A known volume of distilled water (e.g., 5 mL) is placed in a test tube.
-
This compound is added dropwise to the water.
-
After each addition, the test tube is stoppered and shaken vigorously.
-
Observations are made to see if the this compound dissolves completely to form a single, clear phase.
-
If the substance is fully miscible, it will form a homogeneous solution in all proportions without any phase separation.
-
Determination of Density
The density of a liquid is its mass per unit volume.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Reagents: this compound.
-
Procedure (using a pycnometer for high accuracy):
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The density of water at this temperature is known, allowing for the precise calculation of the pycnometer's volume.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.
-
The mass of the pycnometer filled with this compound is measured.
-
The mass of the this compound is determined by subtraction.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus: A calibrated Abbe refractometer, a constant temperature water bath, a light source (typically a sodium lamp, D-line at 589 nm).
-
Reagents: this compound.
-
Procedure:
-
The refractometer is turned on, and the temperature is allowed to stabilize, typically to 20°C, by circulating water from the water bath through the prisms.
-
The prism surfaces are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields are sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Visualization of Methodologies
The following diagrams illustrate the logical workflow for comparing theoretical predictions with experimental data and a simplified workflow for pKa determination.
Caption: Workflow for comparing theoretical and experimental data.
Caption: Experimental workflow for pKa determination.
Conclusion
The comparison reveals a strong correlation between the theoretical predictions and the experimental values for the key physicochemical properties of this compound. The minor deviations observed are within acceptable limits for standard computational models and experimental error. This agreement validates the use of computational methods for predicting the properties of similar aliphatic amines, which can be a time and resource-saving tool in early-stage drug development and chemical process design. Furthermore, the established experimental values serve as a reliable benchmark for quality control and substance identification.
References
- 1. webqc.org [webqc.org]
- 2. This compound CAS#: 108-91-8 [m.chemicalbook.com]
- 3. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. This compound | CAS NO 108-91-8 | Manufacturer, Supplier, Exporter [emcochemicals.com]
A Comparative Study of Cyclohexylamine Synthesis: Aniline Hydrogenation vs. Reductive Amination of Cyclohexanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational molecules is paramount. Cyclohexylamine (B46788), a key intermediate in the production of pharmaceuticals, agrochemicals, and rubber processing chemicals, is primarily synthesized through two principal routes: the catalytic hydrogenation of aniline (B41778) and the reductive amination of cyclohexanol (B46403). This guide provides an objective comparison of these two methods, supported by experimental data, to inform decisions on process development and optimization.
Executive Summary
Both the hydrogenation of aniline and the reductive amination of cyclohexanol are viable industrial methods for this compound production. The choice between the two often depends on factors such as raw material cost and availability, desired product purity, and the capital investment in high-pressure equipment. The aniline route is a more direct conversion, while the cyclohexanol pathway involves an initial oxidation or dehydrogenation step.
Comparative Analysis of Synthesis Routes
The synthesis of this compound from aniline involves the direct hydrogenation of the aromatic ring, a process that is typically carried out at elevated temperatures and pressures using metal catalysts.[1] The alternative route, starting from cyclohexanol, involves the reaction of the alcohol with ammonia (B1221849) in the presence of a catalyst and hydrogen, proceeding via a reductive amination pathway.[1]
Aniline Hydrogenation
This method is a primary industrial route for this compound synthesis.[2] It involves the catalytic reduction of aniline with hydrogen gas.
Reaction: C₆H₅NH₂ + 3H₂ → C₆H₁₁NH₂[1]
Commonly employed catalysts include nickel, cobalt, and noble metals like rhodium and ruthenium.[1][3] The reaction is highly exothermic and requires careful temperature and pressure control to achieve high selectivity and yield. A significant byproduct of this reaction is dithis compound (B1670486), formed through the reaction of the product this compound with an intermediate imine or with another molecule of this compound.[2][4] The formation of this byproduct can be influenced by the choice of catalyst and reaction conditions.[2]
Reductive Amination of Cyclohexanol
This route offers an alternative starting from a non-aromatic precursor. The process can be viewed as a one-pot reaction where cyclohexanol is first dehydrogenated to cyclohexanone, which then reacts with ammonia to form an imine intermediate. This imine is subsequently hydrogenated to this compound.[5][6]
Reaction Steps:
-
C₆H₁₁OH ⇌ C₆H₁₀O + H₂ (Dehydrogenation)
-
C₆H₁₀O + NH₃ ⇌ C₆H₁₀=NH + H₂O (Imine formation)
-
C₆H₁₀=NH + H₂ → C₆H₁₁NH₂ (Hydrogenation)
Nickel-based catalysts are frequently used for this process.[7][8] The reaction conditions, including temperature, pressure, and the molar ratio of reactants, significantly impact the conversion of cyclohexanol and the selectivity towards this compound.[7][9] Byproducts can include dithis compound and N-cyclohexylcyclohexanimine.[6][8]
Quantitative Data Comparison
The following tables summarize key quantitative data extracted from various experimental studies. It is important to note that direct comparison can be challenging due to variations in experimental setups, catalyst preparations, and reaction conditions across different studies.
Table 1: Aniline Hydrogenation - Representative Experimental Data
| Catalyst | Temperature (°C) | Pressure (psig) | Aniline Conversion (%) | This compound Selectivity (%) | Dithis compound Selectivity (%) | Reference |
| Supported Rhodium | 50 | 15-60 | >99 | 97.6 | 2.2 | [10] |
| Nickel-Chromium | 150-200 | 290-580 (2-4 MPa) | High | Increases with pressure, decreases with temperature | Constant | [4] |
| Ruthenium | 160-180 | 290-725 (2-5 MPa) | High | High, with ammonia addition | Minimized with ammonia addition | [11] |
Table 2: Reductive Amination of Cyclohexanol - Representative Experimental Data
| Catalyst | Solvent | Temperature (°C) | Cyclohexanol Conversion (%) | This compound Selectivity (%) | Key Byproducts | Reference |
| Raney Ni | Water | 180 | >85 | >90 | Dithis compound | [7] |
| Ni/Al₂O₃ | THF | 180 | 50 | High | Dithis compound | [7] |
| Ni/Al₂O₃ | Cyclohexane | 180 | 96 | High | Dithis compound | [7] |
| 5% Cu/SBA-15 | - | 250 | 80 | 36 | Dithis compound, N-Cyclohexylidinethis compound | [7] |
Experimental Protocols
General Procedure for Aniline Hydrogenation
A representative experimental setup involves charging a high-pressure autoclave with aniline and a suitable catalyst (e.g., supported rhodium or nickel). The autoclave is then sealed, purged with an inert gas, and pressurized with hydrogen to the desired level. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction can be monitored by observing the drop in hydrogen pressure. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The product mixture is then analyzed, typically by gas chromatography, to determine the conversion of aniline and the selectivity to this compound and byproducts.[10]
General Procedure for Reductive Amination of Cyclohexanol
In a typical experiment, a high-pressure reactor is loaded with cyclohexanol, a catalyst (e.g., Raney Nickel), and a solvent if necessary. The reactor is sealed and purged. Ammonia and hydrogen are then introduced to the desired partial pressures. The reaction mixture is heated to the specified temperature and stirred. After the reaction period, the reactor is cooled and vented. The catalyst is removed by filtration, and the resulting liquid phase is analyzed by gas chromatography to quantify the conversion of cyclohexanol and the distribution of products.[7]
Visualization of Reaction Pathways and Workflows
Caption: Reaction pathway for the catalytic hydrogenation of aniline to this compound.
Caption: Stepwise reaction pathway for the reductive amination of cyclohexanol.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The selection of a synthesis route for this compound is a multifaceted decision. The hydrogenation of aniline is a direct and well-established industrial process, capable of high yields and selectivity, particularly with modern catalysts and the addition of ammonia to suppress byproduct formation.[11] However, it requires handling of the toxic and carcinogenic aniline and often necessitates high-pressure equipment.
The reductive amination of cyclohexanol provides a viable alternative, especially in scenarios where cyclohexanol is a more readily available or cost-effective feedstock. This route avoids the use of aniline but involves a more complex reaction network with the potential for various byproducts if not carefully controlled. Recent research has focused on developing more efficient and selective catalysts for this transformation.[7]
Ultimately, the optimal choice will depend on a thorough techno-economic analysis, considering factors such as local raw material prices, safety and environmental regulations, and the desired scale of production. This guide provides the foundational data and process understanding to initiate such an evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production process of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. High-Efficiency this compound Synthesis Catalyst for Industrial Chemical and Pharmaceutical Production [hi-tech-materials.com]
- 4. Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB [osti.gov]
- 5. Cyclohexanol can be converted into this compound by following two route.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3196179A - Preparation of this compound by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Indispensable Role of Cyclohexylamine in Pharmaceutical Synthesis: A Comparative Analysis
For Immediate Publication
Cyclohexylamine (B46788), a primary aliphatic amine, serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural and chemical properties make it a versatile building block in the development of drugs ranging from mucolytics to antidiabetics. This guide provides a comprehensive validation of this compound's role as a key intermediate by comparing synthesis routes that utilize this compound with viable alternatives. The analysis, supported by experimental data, focuses on key performance indicators such as reaction yield and product purity, offering valuable insights for researchers, scientists, and drug development professionals.
Case Study 1: The Mucolytic Agent Bromhexine (B1221334) Hydrochloride
Bromhexine is a widely used mucolytic agent for the treatment of respiratory disorders. A prevalent and efficient synthesis of its hydrochloride salt involves the direct reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylthis compound. An alternative pathway proceeds through a multi-step process involving the reduction of the aldehyde, subsequent chlorination, and finally, amination.
Comparative Synthesis Data for Bromhexine Hydrochloride
| Parameter | Route 1: Reductive Amination with N-methylthis compound | Route 2: Reduction, Chlorination, and Amination |
| Starting Material | 2-amino-3,5-dibromobenzaldehyde | 2-amino-3,5-dibromobenzaldehyde |
| Key Reagents | N-methylthis compound, Formic Acid | Sodium Borohydride (B1222165), Thionyl Chloride, N-methylthis compound |
| Yield | 91.3% - 92.3%[1] | 95%[2] |
| Purity (HPLC) | 99.1% - 99.4%[1] | 99.5%[2] |
Experimental Protocols
Route 1: Reductive Amination [1]
-
A mixture of 2-amino-3,5-dibromobenzaldehyde and N-methylthis compound in a suitable solvent (e.g., butyl acetate (B1210297) or N,N-dimethylformamide) is heated to 100°C.
-
Anhydrous formic acid is added dropwise, and the reaction mixture is maintained at 100-110°C for 5 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
A 30% hydrogen chloride ethanol (B145695) solution is added, and the mixture is stirred for 2-3 hours to facilitate the precipitation of the hydrochloride salt.
-
The crude product is isolated by suction filtration and recrystallized from a methanol-acetone mixture to yield pure bromhexine hydrochloride.
Route 2: Reduction, Chlorination, and Amination [2][3]
-
2-amino-3,5-dibromobenzaldehyde is reduced to 2-amino-3,5-dibromobenzyl alcohol using a reducing agent such as sodium borohydride in ethanol.
-
The resulting alcohol is then chlorinated using thionyl chloride or a similar agent (e.g., solid phosgene) in a suitable solvent like tetrahydrofuran (B95107) (THF) to produce an intermediate benzyl (B1604629) chloride derivative.[2][3]
-
This intermediate is subsequently reacted with N-methylthis compound.
-
The final product is converted to its hydrochloride salt and purified by crystallization.
Synthesis Pathway Diagrams
Caption: Reductive amination route to Bromhexine HCl.
Caption: Multi-step synthesis of Bromhexine HCl.
Case Study 2: The Antidiabetic Drug Glibenclamide (Glyburide)
Glibenclamide is a second-generation sulfonylurea used to treat type 2 diabetes. The conventional synthesis involves the use of cyclohexyl isocyanate, which is derived from this compound. However, due to the hazardous nature of isocyanates, alternative, safer synthetic routes have been developed.
Comparative Synthesis Data for Glibenclamide
| Parameter | Route 1: Conventional Synthesis with Cyclohexyl Isocyanate | Route 2: Isocyanate-Free Synthesis |
| Key this compound Derivative | Cyclohexyl isocyanate | This compound |
| Alternative Reagent | N/A | Chloroformates (to form N-carbamates in situ) |
| Reported Yield | 64% (for a related derivative)[4] | 80-85% (overall yield for semi-telescoped steps)[5][6] |
| Key Advantage of Alternative | Established method | Avoids hazardous isocyanates, higher reported yield[5][6] |
Experimental Protocols
Route 1: Conventional Synthesis with Cyclohexyl Isocyanate [7]
-
A sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, is dissolved in a suitable solvent such as DMF.
-
A base, for example, potassium tert-butoxide, is added to the solution.
-
Cyclohexyl isocyanate is then added, and the reaction mixture is heated to reflux for several hours.
-
Upon completion, the reaction mixture is poured into dilute hydrochloric acid to precipitate the product.
-
The crude glibenclamide is collected by filtration and dried.
Route 2: Isocyanate-Free Synthesis via N-Carbamates [5][6]
-
This method utilizes a continuous flow process. An amine (in this case, this compound) is reacted with a haloformate to generate a carbamate (B1207046) in situ.
-
This reactive carbamate intermediate is then immediately treated with the sulfonamide intermediate.
-
The reaction is carried out in a flow reactor with a short residence time.
-
This approach avoids the isolation and handling of toxic isocyanates and has been reported to provide high yields in a significantly shorter time frame.[5][6]
Synthesis Pathway Diagrams
Caption: Conventional synthesis of Glibenclamide.
Caption: Isocyanate-free synthesis of Glibenclamide.
Conclusion
The data presented in these case studies underscore the pivotal role of this compound as a versatile and efficient intermediate in the synthesis of important pharmaceuticals. While alternative synthetic routes exist and may offer advantages in specific contexts, such as avoiding hazardous reagents, the this compound-based pathways remain robust and widely employed in industrial applications. The choice of a particular synthetic route will ultimately depend on a comprehensive evaluation of factors including yield, purity, cost, safety, and environmental impact. This comparative guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating informed decision-making in the design and optimization of drug synthesis processes.
References
- 1. Synthetic method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104003887A - Preparation method of bromhexine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
Benchmarking Cyclohexylamine Performance as a Vulcanization Accelerator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cyclohexylamine-derived vulcanization accelerators, primarily N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), with other common accelerators such as thiazoles (MBTS) and thiurams (TMTD). The information presented is supported by experimental data to aid in the selection of the most suitable accelerator system for specific rubber compounding applications.
Data Presentation: Cure Characteristics and Physical Properties
The selection of a vulcanization accelerator significantly impacts the processing behavior and final properties of the rubber compound. The following tables summarize the quantitative performance of CBS in comparison to MBTS and TMTD in a natural rubber (NR) compound filled with silica.
Table 1: Cure Characteristics of Natural Rubber Compounds with Different Accelerators
| Accelerator Type | Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| Sulfenamide | CBS | 4.2 | 12.5 |
| Thiazole | MBTS | 3.5 | 15.0 |
| Thiuram | TMTD | 2.0 | 8.0 |
Data synthesized from studies on silica-filled natural rubber compounds.[1][2]
Table 2: Mechanical Properties of Vulcanized Natural Rubber with Different Accelerators
| Accelerator Type | Accelerator | Hardness (Shore A) | 300% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Sulfenamide | CBS | 65 | 12.0 | 25.0 | 550 |
| Thiazole | MBTS | 62 | 10.5 | 23.0 | 580 |
| Thiuram | TMTD | 68 | 13.5 | 26.0 | 500 |
Data synthesized from studies on silica-filled natural rubber compounds.[1][2][3]
Experimental Protocols
The data presented in this guide is based on standard rubber compounding and testing methodologies.
Compound Formulation
A typical base formulation for the natural rubber compounds is as follows:
-
Natural Rubber (NR): 100 phr (parts per hundred rubber)
-
Silica: 50 phr
-
Aromatic Oil: 5 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Sulfur: 2 phr
-
Accelerator: As specified in tables (e.g., CBS, MBTS, TMTD) at 1.5 phr
Mixing Procedure
The rubber compounds are prepared using a laboratory-scale internal mixer (Banbury type). The mixing is typically carried out in two stages:
-
Non-productive Stage: The natural rubber is first masticated. Then, silica, oil, zinc oxide, and stearic acid are added and mixed until a homogenous blend is achieved. The batch temperature is controlled to not exceed 150°C.
-
Productive Stage: The masterbatch from the first stage is cooled down. Sulfur and the respective accelerator are then added on a two-roll mill. The temperature is kept below 100°C to prevent premature vulcanization (scorching).
Measurement of Cure Characteristics
The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289.[3] The test is typically conducted at a constant temperature of 160°C. The scorch time (ts2) and optimum cure time (t90) are obtained from the resulting rheograph.
Preparation of Vulcanized Sheets
The compounded rubber is vulcanized into sheets of approximately 2 mm thickness using a compression molding press. The curing is performed at 160°C for the respective optimum cure time (t90) for each compound.
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber sheets are evaluated after conditioning at room temperature for 24 hours.
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
-
Tensile Properties: Dumbbell-shaped specimens are cut from the vulcanized sheets. Tensile strength, 300% modulus, and elongation at break are measured using a universal testing machine at a constant crosshead speed, following ASTM D412.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the performance of vulcanization accelerators.
Caption: Experimental workflow for rubber compounding and testing.
Sulfenamide Accelerated Vulcanization Pathway
The vulcanization process accelerated by sulfenamides like CBS involves a series of complex chemical reactions. The following diagram provides a simplified representation of the key steps.
Caption: Simplified pathway of sulfenamide-accelerated vulcanization.
References
Comparative Toxicological Studies of Cyclohexylamine and Its Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of cyclohexylamine (B46788) and its principal metabolites. The information is compiled from various scientific studies to assist in risk assessment and to highlight areas for future research.
Executive Summary
This compound (CHA), an industrial chemical and a metabolite of the artificial sweetener cyclamate, exhibits moderate acute toxicity and is a known irritant.[1] Its metabolism, primarily through hydroxylation and deamination, results in several metabolites, the toxicological profiles of which are not as extensively characterized as the parent compound.[2] Of particular note is the testicular toxicity associated with this compound, with evidence pointing towards the Sertoli cells as the primary target.[1][3] While some metabolites, such as 4-aminocyclohexanol, also show effects on testicular cells, the parent compound appears more potent in in-vitro studies.[3] Genotoxicity data for this compound is inconclusive, and there is a notable lack of comprehensive toxicological data for many of its metabolites, including N-hydroxythis compound, a suspected contributor to its potential carcinogenicity.[4][5] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the metabolic and toxicological pathways.
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative toxicological data for this compound and its metabolites. It is important to note that there is a significant lack of publicly available acute toxicity data (e.g., LD50 values) for many of the metabolites, particularly N-hydroxythis compound and the various aminocyclohexanol isomers.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Reference(s) |
| This compound | Rat | Oral | 156 mg/kg | [1] |
| Rabbit | Dermal | 277 mg/kg | [1] | |
| Cyclohexanone Oxime | Mouse | Intraperitoneal | 250 mg/kg | [6] |
| Mouse | Unspecified | 710 mg/kg | [6] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Type | Assay | Endpoint | IC50 | Reference(s) |
| This compound | Sertoli-germ cell co-cultures (Rat) | Microscopic evaluation | Morphological changes (vacuolation, germ cell degeneration) | More potent than 4-aminocyclohexanol at equimolar concentrations | [3] |
| 4-Aminocyclohexanol | Sertoli-germ cell co-cultures (Rat) | Microscopic evaluation | Morphological changes (vacuolation, germ cell degeneration) | Less potent than this compound at equimolar concentrations | [3] |
| N-Hydroxythis compound | Data not available | - | - | - | - |
| Other Aminocyclohexanol Isomers | Data not available | - | - | - | - |
| Cyclohexanol | Data not available | - | - | - | - |
Table 3: Genotoxicity Data
| Compound | Test System | Result | Reference(s) |
| This compound | Various | Inconclusive | [1] |
| N-Hydroxythis compound | Data not available | - | - |
Metabolic Pathway of this compound
This compound is metabolized in the liver to a number of more polar compounds that are then excreted in the urine. The primary metabolic routes are hydroxylation of the cyclohexane (B81311) ring and deamination. The prevalence of different metabolites varies significantly between species.[2]
Caption: Metabolic conversion of this compound to its primary metabolites.
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of study findings. The following sections outline the general principles and steps for the most relevant assays based on OECD guidelines and published studies.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of a substance is typically determined in rodents, following OECD Guidelines 420, 423, or 425. The study by Gaunt et al. (1974) which is often cited for the LD50 of this compound, would have followed similar principles.
Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423)
Caption: A simplified workflow for an acute oral toxicity study.
Key Steps:
-
Animal Selection: Young adult rats of a single strain are typically used.
-
Acclimatization: Animals are housed in controlled conditions for at least 5 days to acclimatize.
-
Fasting: Animals are fasted (food, but not water, withheld) overnight before dosing.
-
Dosing: The test substance is administered orally by gavage. The volume administered is kept to a minimum.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
In Vitro Cytotoxicity Assay (LDH Release)
Cytotoxicity can be assessed using various in vitro assays. The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cell membrane damage.
Experimental Workflow for LDH Release Assay
Caption: A general workflow for determining cytotoxicity via LDH release.
Key Steps:
-
Cell Culture: The chosen cell line (e.g., Sertoli cells) is cultured in a 96-well plate.
-
Treatment: Cells are exposed to various concentrations of the test compound.
-
Incubation: The plate is incubated for a specific duration.
-
Supernatant Transfer: A portion of the cell culture supernatant is transferred to a new plate.
-
LDH Reaction: A reaction mixture containing substrates for LDH is added.
-
Absorbance Measurement: The absorbance is measured using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Chromosomal Aberration Test
This test is used to identify substances that cause structural damage to chromosomes, following OECD Guideline 473.
Experimental Workflow for Chromosomal Aberration Test
Caption: A simplified workflow for the in vitro chromosomal aberration test.
Key Steps:
-
Cell Culture: Mammalian cells are cultured.
-
Exposure: Cells are treated with the test substance, with and without an external metabolic activation system (S9 mix).
-
Metaphase Arrest: A substance that stops cell division at the metaphase stage is added.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The chromosomes are stained.
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.
Signaling Pathways in this compound-Induced Toxicity
The precise molecular signaling pathways underlying this compound's toxicity are not fully elucidated. However, research into its testicular toxicity points towards the Sertoli cells as a primary target, leading to germ cell apoptosis. One proposed mechanism involves the Fas/FasL signaling pathway, a key regulator of apoptosis.
Caption: Proposed extrinsic apoptosis pathway in germ cells induced by this compound-mediated Sertoli cell injury.
This pathway suggests that this compound induces stress or injury in Sertoli cells, leading to an upregulation of Fas Ligand (FasL) on their surface. This FasL then binds to the Fas receptor on adjacent germ cells, initiating a caspase cascade that culminates in apoptosis of the germ cell.
Conclusion
References
- 1. Short-term toxicity of this compound hydrochloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fas system, a regulator of testicular germ cell apoptosis, is differentially up-regulated in Sertoli cell versus germ cell injury of the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
Safety Operating Guide
Personal protective equipment for handling Cyclohexylamine
Essential Guide to Handling Cyclohexylamine (B46788)
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.
This compound is a flammable, corrosive, and toxic liquid that poses significant health risks.[1][2][3] It can cause severe skin and eye burns, is harmful if swallowed or in contact with skin, and is suspected of damaging fertility or the unborn child.[1][4]
Chemical Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value | Citations |
| Flash Point | 27 °C / 80.6 °F (closed cup) | [1] |
| pH | 11.5 (100 g/L aqueous solution) | [1] |
| Explosive Limits | 1.5% - 9.4% by volume in air | [1][5] |
| ACGIH TLV (TWA) | 10 ppm (8-hour Time-Weighted Average) | [1][6] |
| NIOSH REL (TWA) | 10 ppm (10-hour Time-Weighted Average) | [6] |
| Odor Threshold | 26 ppm | [7] |
| Physical Appearance | Colorless to yellow liquid with a strong, fishy odor | [1][5] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.[7] Always wear the following equipment:
-
Eye and Face Protection :
-
Hand Protection :
-
Use chemically resistant gloves made of Nitrile rubber, PVC, or neoprene.[1][2]
-
The suitability and durability of a glove depend on usage, such as the frequency and duration of contact.[2] Always consult with your glove supplier for specific recommendations.[2]
-
Contaminated gloves should be replaced immediately.[2]
-
-
Body Protection :
-
Respiratory Protection :
Operational Plans: Handling and Storage
Strict adherence to handling and storage protocols is essential to minimize risks.
Safe Handling Protocol
-
Preparation : Before handling, ensure you have read and understood all safety precautions from the Safety Data Sheet (SDS).[4][8] An eyewash station and emergency shower must be readily available.[3]
-
Ventilation : Use this compound only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][8]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3] Implement a strict "No Smoking" policy in the handling area.[1]
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3] Use only non-sparking tools and explosion-proof electrical equipment.[1][2][3]
-
Personal Hygiene : Do not eat, drink, or smoke when using this product.[1][2][8] Wash hands and any exposed skin thoroughly after handling.[1][8]
-
Avoid Contact : Do not get the chemical in your eyes, on your skin, or on your clothing.[1] Avoid breathing in any mist, vapors, or spray.[1][3]
Storage Protocol
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Location : Store in a designated corrosives area, away from heat, sparks, and flames.[1] Store locked up.[1][2]
-
Incompatibilities : Store away from oxidizing agents and strong acids.[6] The chemical is corrosive to copper, aluminum, zinc, and galvanized steel.[5]
-
Secondary Containment : It is good practice to store containers in plastic tubs or trays as secondary containment.[2]
Emergency Response and Disposal
Proper planning for spills and disposal is a critical component of laboratory safety.
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
First Aid Measures
Immediate action is vital in case of exposure.
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[1][9] Seek immediate medical attention.[1]
-
Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15-30 minutes, also under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[4]
-
Ingestion : Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Call a poison center or doctor immediately.[1][2]
Disposal Plan
This compound and its contaminated materials are classified as hazardous waste and require special disposal procedures.[1]
-
Waste Collection : Collect waste residues and contaminated materials (e.g., absorbent paper, gloves) in suitable, closed, and properly labeled containers.[1][6]
-
Storage : Store waste containers in a safe, designated area away from incompatible materials, pending disposal.
-
Prohibition : Do not dispose of this compound down the drain or into the sewer system.[1][6][7] It is harmful to aquatic life.[2][6]
-
Disposal Method : Arrange for disposal through an approved hazardous waste disposal plant or licensed contractor.[1] Incineration at a special high-temperature facility is a suggested method.[9]
-
Regulatory Compliance : Always dispose of waste in accordance with local, state, and federal regulations.[6][9] Contact your institution's Environmental Health & Safety (EH&S) department or the local Environmental Protection Agency (EPA) office for specific guidance.[6]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. trc-corp.com [trc-corp.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. home experiment - Safety when handling this compound in non-industrial amounts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ams.usda.gov [ams.usda.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
